molecular formula C11H20O4 B1583745 Diethyl pimelate CAS No. 2050-20-6

Diethyl pimelate

Cat. No.: B1583745
CAS No.: 2050-20-6
M. Wt: 216.27 g/mol
InChI Key: LKKOGZVQGQUVHF-UHFFFAOYSA-N
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Description

Diethyl pimelate is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17503. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl heptanedioate
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InChI

InChI=1S/C11H20O4/c1-3-14-10(12)8-6-5-7-9-11(13)15-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKOGZVQGQUVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174485
Record name Diethyl pimelate
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2050-20-6
Record name Diethyl pimelate
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Record name Diethyl pimelate
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Record name 2050-20-6
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Record name DIETHYL PIMELATE
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Foundational & Exploratory

Diethyl pimelate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of diethyl pimelate (B1236862), a key organic compound with applications in various scientific fields. The information is presented to support research and development activities, offering concise data and structural visualizations.

Core Chemical Properties

Diethyl pimelate is a colorless liquid with a fruity odor.[1] It is the diethyl ester of pimelic acid. Key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O₄[2][3][4][5]
Molecular Weight 216.27 g/mol [1][2][3]
IUPAC Name diethyl heptanedioate[2]
CAS Number 2050-20-6[2][4][5][6]
SMILES CCOC(=O)CCCCCC(=O)OCC[7]
Melting Point -24 °C[6][7]
Boiling Point 267.6 °C at 760 mmHg149 °C at 18 Torr192-194 °C at 100 mmHg[3][6][7]
Density 0.9928 g/cm³ at 20 °C0.996 g/cm³0.994 g/mL at 25 °C[3][6][7]
Refractive Index n20/D 1.430 (lit.)[3][7]
Solubility 1.97 g/L in water (slightly soluble)[1][7]
Flash Point 117.4 °C93 °C (lit.)[7][8]
Vapor Pressure 0.0081 mmHg at 25°C[7]
LogP 2.06310[7]
Hydrogen Bond Acceptor Count 4[1][7]
Rotatable Bond Count 10[1][7]

Chemical Structure

The structure of this compound consists of a seven-carbon dicarboxylic acid backbone (pimelic acid) where the carboxylic acid groups at positions 1 and 7 are esterified with ethanol (B145695).

Caption: 2D chemical structure of this compound.

Experimental Protocols

Safety and Handling

This compound is considered a combustible liquid and may cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and appropriate respiratory protection, should be worn when handling this compound.[8][9] Work should be conducted in a well-ventilated area, and the substance should be stored in a cool, dry place away from sources of ignition.[8][9] In case of contact with eyes or skin, flush with copious amounts of water for at least 15 minutes and seek medical attention.[8][9] If inhaled, move to fresh air.[9] If ingested, do not induce vomiting and seek immediate medical attention.[9]

Spectroscopic Data

Spectroscopic data for this compound, including 1H NMR, 13C NMR, and mass spectrometry, are available in various databases such as the NIST WebBook and ChemicalBook.[4][5][10] This data is crucial for the structural elucidation and purity assessment of the compound. Researchers are encouraged to consult these resources for detailed spectral information.

References

Diethyl pimelate CAS 2050-20-6 physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of Diethyl Pimelate (B1236862) (CAS 2050-20-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of Diethyl pimelate. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of these characteristics are also provided, alongside graphical representations of the experimental workflows.

Chemical Identity

IdentifierValue
Chemical Name Diethyl heptanedioate
Synonyms This compound, Pimelic acid diethyl ester, Heptanedioic acid, 1,7-diethyl ester
CAS Number 2050-20-6[1]
Molecular Formula C₁₁H₂₀O₄[1]
Molecular Weight 216.27 g/mol [1]
Chemical Structure
InChI=1S/C11H20O4/c1-3-14-10(12)8-6-5-7-9-11(13)15-4-2/h3-9H2,1-2H3[1]
Canonical SMILES: CCOC(=O)CCCCCC(=O)OCC[1]

Physical and Chemical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of chemical processes.

PropertyValueConditions
Appearance Clear, colorless liquid[2][3]Ambient
Melting Point -24 °C[1][2][4]
Boiling Point 267.6 °C[2]760 mmHg
149 °C[1][5]18 Torr
192-194 °C[4]100 mmHg
Density 0.996 g/cm³[2]
0.9928 g/cm³[1]20 °C
0.994 g/mL[4]25 °C
Refractive Index n20/D 1.430[2][4]20 °C
Solubility 1.97 g/L (slightly soluble in water)[2][3][4]
Soluble in organic solvents[3]
Flash Point 117.4 °C[2]Closed Cup
Vapor Pressure 0.0081 mmHg[2]25 °C
LogP 2.06310[2]
PSA 52.60000[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method, which is suitable for small sample volumes.

Procedure:

  • A small amount of this compound is introduced into a fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., paraffin (B1166041) oil).

  • The sample is heated slowly and evenly.

  • A continuous stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

  • The heat source is removed, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure of the liquid equals the external atmospheric pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Place this compound in fusion tube B Insert inverted sealed capillary A->B C Attach to thermometer in Thiele tube B->C D Heat apparatus slowly C->D Start heating E Observe continuous stream of bubbles D->E F Remove heat and allow to cool E->F G Record temperature when liquid enters capillary F->G H Boiling Point G->H Result

Experimental workflow for boiling point determination.
Determination of Density (Pycnometer Method)

The density of this compound can be accurately measured using a pycnometer, a flask with a specific, known volume.

Procedure:

  • A clean, dry pycnometer is weighed accurately (m₁).

  • The pycnometer is filled with distilled water and weighed again (m₂). The temperature of the water is recorded.

  • The pycnometer is emptied, dried, and then filled with this compound and weighed (m₃). The temperature is kept consistent.

  • The density of water (ρ_water) at the recorded temperature is obtained from standard tables.

  • The volume of the pycnometer (V) is calculated: V = (m₂ - m₁) / ρ_water.

  • The density of this compound (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.

Density_Determination A Weigh empty, dry pycnometer (m₁) B Fill with distilled water, weigh (m₂), and record temperature A->B C Empty, dry, fill with This compound, and weigh (m₃) A->C D Calculate pycnometer volume (V) using density of water B->D E Calculate density of This compound C->E D->E F Density = (m₃ - m₁) / V E->F

Experimental workflow for density determination.
Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is determined using an Abbe refractometer.

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

  • The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • A few drops of this compound are placed on the surface of the measuring prism.

  • The prisms are closed and the light source is adjusted to illuminate the field of view.

  • The eyepiece is focused, and the dispersion correction knob is adjusted to eliminate any color fringes at the borderline between the light and dark fields.

  • The refractometer is adjusted until the borderline is centered on the crosshairs in the eyepiece.

  • The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Refractive_Index_Determination A Calibrate Abbe refractometer with a standard B Apply a few drops of This compound to the prism A->B C Adjust illumination and focus eyepiece B->C D Eliminate color fringes (dispersion correction) C->D E Center borderline on crosshairs D->E F Read refractive index and record temperature E->F G Refractive Index Value F->G

Experimental workflow for refractive index determination.
Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Pensky-Martens closed-cup method is a standard procedure for this determination.

Procedure:

  • The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified mark.

  • The lid, which contains a stirrer, thermometer, and an ignition source port, is secured.

  • The sample is heated at a slow, constant rate while being continuously stirred.

  • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

  • The test is continued until a flash is observed inside the cup.

  • The temperature at which the flash occurs is recorded as the flash point.

Flash_Point_Determination A Fill sample cup with This compound B Secure lid and begin heating and stirring A->B C Periodically dip ignition source into vapor space B->C D Observe for a flash C->D D->C No flash E Record temperature at which flash occurs D->E Flash observed F Flash Point E->F

Experimental workflow for flash point determination.

Safety Information

While this guide focuses on physical characteristics, it is important to handle this compound with appropriate safety precautions. It may cause skin and eye irritation. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Spectral Data

For the identification and characterization of this compound, spectral data is invaluable. Publicly available spectral information includes:

  • Mass Spectrum (Electron Ionization): Available through the NIST WebBook.

  • ¹H NMR Spectrum: Available in various spectral databases.

This data is essential for confirming the structure and purity of the compound.

This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

Diethyl Pimelate: A Versatile Intermediate in Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diethyl pimelate (B1236862), also known as diethyl heptanedioate, is a diester of pimelic acid with the chemical formula C11H20O4.[1][2][3][4][5][6][7] This colorless to light yellow liquid serves as a crucial building block and versatile intermediate in various fields of chemical research and product development.[8][9][10] Its utility stems from the presence of two reactive ester functional groups, which allow for a wide range of chemical transformations. This guide provides a comprehensive overview of the research applications of diethyl pimelate, supported by quantitative data, experimental protocols, and process visualizations.

Core Research Applications

This compound's primary applications in research are centered on its role as a precursor in organic synthesis, its use in the fragrance industry, and its potential in polymer and materials science.

Organic Synthesis Intermediate

The most significant application of this compound is as an intermediate in advanced organic synthesis. Its bifunctional nature makes it an excellent starting material for constructing more complex molecules, including pharmaceuticals and other specialty chemicals.[10] The two ester groups provide versatile reaction sites for a variety of chemical transformations.

Key reactions involving this compound include:

  • Claisen Condensations: This reaction is fundamental for forming carbon-carbon bonds. This compound can undergo intramolecular Claisen condensation to form cyclic β-keto esters, which are valuable precursors for the synthesis of cyclic compounds.

  • Michael Additions: The enolate of this compound can act as a nucleophile in Michael additions, enabling the formation of new carbon-carbon bonds.

  • Reductions: The ester groups can be reduced to alcohols, providing access to diols which are themselves important synthetic intermediates.

  • Chain Extensions and Cyclizations: The reactivity of the ester groups allows for chain extension and the formation of various cyclic structures.

A generalized workflow for the utilization of this compound in organic synthesis is depicted below.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_intermediates Intermediate Products cluster_final Final Products start This compound claisen Claisen Condensation start->claisen michael Michael Addition start->michael reduction Reduction start->reduction hydrolysis Hydrolysis start->hydrolysis keto_ester β-Keto Ester claisen->keto_ester adduct Michael Adduct michael->adduct diol Diol reduction->diol diacid Pimelic Acid hydrolysis->diacid pharmaceuticals Pharmaceuticals keto_ester->pharmaceuticals specialty Specialty Chemicals adduct->specialty polymers Polymers diol->polymers diacid->polymers

Caption: Synthetic pathways originating from this compound.

Fragrance and Cosmetic Industry

This compound is utilized as a fragrance ingredient in cosmetics, soaps, and detergents.[8] It imparts a fruity and floral aroma to personal care products such as perfumes and lotions.[8] In this context, its mechanism of action is the slow release of its characteristic scent, enhancing the sensory experience for the consumer.[8]

Polymer and Materials Science

Although less common than its use in organic synthesis, this compound has been investigated for its potential as a plasticizer. Plasticizers are additives that increase the flexibility and durability of materials, particularly plastics. While diethyl phthalate (B1215562) is a more commonly cited plasticizer, the principles of plasticization apply to similar ester compounds.[11] The introduction of a plasticizer like this compound into a polymer matrix can overcome brittleness.[12]

The diagram below illustrates the mechanism of plasticization.

G P = Polymer Chain DEP = this compound cluster_before Rigid Polymer Matrix cluster_after Plasticized Polymer Matrix p1 P p2 P p1->p2 p3 P p2->p3 p4 P p3->p4 p5 P p4->p5 p6 P p5->p6 p6->p1 p7 P d1 DEP p7->d1 p8 P p9 P p8->p9 d2 DEP p9->d2 p10 P p11 P p10->p11 d3 DEP p11->d3 p12 P p12->p7 d1->p8 d2->p10 d3->p12

Caption: this compound (DEP) molecules increasing the space between polymer chains.

Potential Biological Activity

Some studies have suggested that this compound may possess antimicrobial and antioxidant properties, although this appears to be a less explored area of research.[8] Further investigation is required to validate these potential applications and elucidate the mechanisms of action.

Quantitative Data Summary

The physical and chemical properties of this compound are well-documented and crucial for its application in research and manufacturing.

PropertyValueReference(s)
CAS Number 2050-20-6[1][2][3][4][5][6][8]
Molecular Formula C11H20O4[1][2][4][5][6][13]
Molecular Weight 216.27 - 216.28 g/mol [2][4][5][6]
Appearance Colorless to light yellow liquid[1][3][8][9][10]
Boiling Point 267.6 °C at 760 mmHg; 149 °C at 18 mmHg[1][3][14]
Melting Point -24 °C[1][14]
Density 0.996 g/cm³[1]
Refractive Index n20/D 1.430[1][3]
Flash Point 117.4 °C[1]
Solubility Soluble in organic solvents; slightly soluble in water (1.97 g/L)[1][8]
Purity (Commercial) >97.0% (GC)[3][4][6][9][10]

Experimental Protocols

While specific protocols for the direct use of this compound are often proprietary or specific to a larger synthetic scheme, related procedures from open literature provide insight into its reactivity. The following is a modified procedure for the synthesis of diethyl β-ketopimelate, a derivative of this compound, which illustrates common laboratory techniques for handling such compounds.

Synthesis of Diethyl β-Ketopimelate

This two-step procedure involves the initial formation of diethyl α-acetyl-β-ketopimelate, followed by its conversion to diethyl β-ketopimelate.

Part A: Synthesis of Diethyl α-acetyl-β-ketopimelate [15]

  • Preparation of Sodium Ethoxide: In a 2 L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 11.5 g (0.5 g atom) of finely powdered sodium in 500 mL of dry ether.

  • Addition of Ethyl Acetoacetate (B1235776): Cool the flask in an ice bath and slowly add a solution of 65.0 g (0.5 mole) of freshly distilled ethyl acetoacetate in 150 mL of dry ether from the dropping funnel with stirring over 30-40 minutes.

  • Overnight Stirring: Allow the mixture to stir overnight at room temperature.

  • Addition of Acyl Chloride: Cool the mixture in an ice bath and add 89.0 g (0.5 mole) of γ-carbethoxybutyryl chloride in 200 mL of dry ether gradually over 1 hour.

  • Reaction and Reflux: Stir the reaction mixture overnight at room temperature, then gently reflux for 30 minutes.

  • Workup: Cool the mixture in an ice bath and cautiously add a cold solution of 20 mL of concentrated sulfuric acid in 300 mL of water with vigorous stirring until two clear layers form.

  • Extraction: Separate the ethereal layer and extract the aqueous layer once with 100 mL of ether.

  • Washing and Drying: Combine the organic layers, wash once with water, and dry over anhydrous sodium sulfate.

  • Solvent Removal and Distillation: Remove the solvent by heating on a water bath. Distill the residual liquid under reduced pressure, collecting the fraction boiling at 142–147°C/0.4 mm. The expected yield is 84–91 g (61–66%).

Part B: Synthesis of Diethyl β-ketopimelate [15]

  • Ammonia (B1221849) Treatment: In a 250 mL distillation flask, place a solution of 50 g (0.18 mole) of diethyl α-acetyl-β-ketopimelate in 75 mL of dry ether. Cool the solution in an ice-salt bath and pass a slow stream of ammonia gas through it.

  • Further steps for conversion and purification would follow, typically involving hydrolysis and decarboxylation to yield the final product.

The following diagram outlines the workflow for the synthesis of diethyl β-ketopimelate.

G cluster_reagentsA Reagents (Part A) cluster_processA Process (Part A) cluster_intermediate Intermediate Product cluster_reagentsB Reagents (Part B) cluster_processB Process (Part B) cluster_final Final Product sodium Sodium reactionA Reaction & Reflux sodium->reactionA ether Dry Ether ether->reactionA ethyl_aceto Ethyl Acetoacetate ethyl_aceto->reactionA acyl_chloride γ-carbethoxybutyryl chloride acyl_chloride->reactionA workupA Aqueous Workup reactionA->workupA extractionA Extraction workupA->extractionA distillationA Distillation extractionA->distillationA intermediate_prod Diethyl α-acetyl-β-ketopimelate distillationA->intermediate_prod reactionB Ammonolysis intermediate_prod->reactionB ammonia Ammonia Gas ammonia->reactionB final_prod Diethyl β-ketopimelate reactionB->final_prod

Caption: Experimental workflow for the synthesis of Diethyl β-ketopimelate.

References

An In-depth Technical Guide on the Solubility of Diethyl Pimelate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of diethyl pimelate (B1236862) in organic solvents. Diethyl pimelate, a diester of pimelic acid, finds applications in various chemical syntheses and as a specialty chemical. A thorough understanding of its solubility is crucial for its use in reaction chemistry, purification processes, and formulation development. This document consolidates available solubility information, details standard experimental protocols for solubility determination, and presents a visual workflow for these procedures. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility and provides detailed methodologies for researchers to determine precise solubility parameters as required for their specific applications.

Introduction to this compound

This compound, also known as diethyl heptanedioate, is an organic compound with the chemical formula C₁₁H₂₀O₄. It is the diethyl ester of pimelic acid, a seven-carbon dicarboxylic acid. This compound is a colorless to light yellow liquid at room temperature and is utilized in the synthesis of polymers, fragrances, and as a plasticizer. Its physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2050-20-6[1][2]
Molecular Formula C₁₁H₂₀O₄[1][2]
Molecular Weight 216.27 g/mol [2]
Appearance Clear, colorless liquid[3][4]
Melting Point -24 °C
Boiling Point 267.6 °C at 760 mmHg[3]
Density 0.994 g/mL at 25 °C[5]
Refractive Index n20/D 1.430[3]

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of quantitative data on the solubility of this compound in common organic solvents. General statements indicate that it is soluble in many organic solvents and insoluble in water.[4][6] One source specifies its solubility in water as 1.97 g/L, categorizing it as slightly soluble.[3][4]

2.1. Qualitative Solubility Data

Based on available information, a qualitative solubility profile of this compound is presented in Table 2. This information is derived from general statements in chemical supplier catalogues and safety data sheets.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

SolventQualitative SolubilityReference
EthanolSoluble[6]
Diethyl EtherSoluble[6]
Ethyl AcetateSoluble[6]

It is anticipated that this compound, being a relatively nonpolar ester, will exhibit good solubility in a range of common organic solvents, including other alcohols (e.g., methanol, isopropanol), ketones (e.g., acetone), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene). However, experimental verification is necessary to establish quantitative solubility for specific applications.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides a detailed experimental protocol for determining the solubility of this compound in organic solvents. The most common and reliable method for determining the equilibrium solubility of a liquid in a liquid is the isothermal saturation method, often referred to as the shake-flask method, coupled with a suitable analytical technique such as gravimetric analysis or gas chromatography.

3.1. Isothermal Saturation (Shake-Flask) Method with Gravimetric Analysis

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature and then determining the concentration of the solute in the saturated solution.

3.1.1. Materials and Equipment

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatic shaker or water bath with temperature control

  • Sealed vials or flasks

  • Analytical balance (accurate to at least 0.1 mg)

  • Micropipettes

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed vials

  • Drying oven

  • Desiccator

3.1.2. Procedure

  • Preparation of the Mixture: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase of this compound is necessary to ensure that a saturated solution is formed.

  • Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours to allow for complete phase separation.

  • Sample Collection: Carefully withdraw a known volume or mass of the supernatant (the solvent phase saturated with this compound) using a micropipette or syringe. To avoid contamination from the undissolved this compound phase, it is crucial to take the sample from the upper part of the solvent layer. The sample should be filtered through a chemically compatible syringe filter to remove any dispersed droplets.

  • Gravimetric Analysis:

    • Transfer a precisely weighed aliquot of the saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used.

    • Once the solvent has been removed, place the dish or vial in a drying oven at a temperature sufficient to remove any residual solvent without causing degradation of the this compound.

    • Cool the dish or vial in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.

    Solubility ( g/100 g solvent) = (mass of residue / mass of solvent in the aliquot) * 100

    Solubility ( g/100 mL solvent) = (mass of residue / volume of the aliquot) * 100

3.2. Alternative Analytical Techniques

For more volatile solvents or when higher precision is required, other analytical methods can be used to determine the concentration of this compound in the saturated solution:

  • Gas Chromatography (GC): A calibrated GC method can provide accurate and reproducible measurements of the this compound concentration. A sample of the saturated solution is injected into the GC, and the peak area is compared to a calibration curve prepared with standards of known this compound concentrations in the same solvent.

  • Spectroscopic Methods: If this compound has a distinct spectroscopic signature (e.g., in IR or NMR) that can be differentiated from the solvent, these techniques can be used for quantification against a set of calibration standards.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

SolubilityDeterminationWorkflow start Start prep Prepare Mixture: Excess this compound + Solvent in Sealed Vial start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate phase_sep Cease Agitation and Allow Phase Separation equilibrate->phase_sep sample Withdraw and Filter Aliquot of Saturated Solvent Phase phase_sep->sample analysis Analyze Aliquot to Determine This compound Concentration sample->analysis gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue analysis->gravimetric  Method 1 gc Gas Chromatography (GC): Quantify against Calibration Curve analysis->gc  Method 2 calculate Calculate Solubility (e.g., g/100g solvent) gravimetric->calculate gc->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Conclusion

References

Spectroscopic Profile of Diethyl Heptanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diethyl heptanedioate (B1236134), also commonly known as diethyl pimelate, is a diester with the molecular formula C₁₁H₂₀O₄. It serves as a versatile building block in organic synthesis, finding applications in the development of polymers, fragrances, and pharmaceutical intermediates. A thorough understanding of its spectroscopic properties is essential for researchers and drug development professionals for quality control, reaction monitoring, and structural verification. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for diethyl heptanedioate, complete with detailed experimental protocols and a generalized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for diethyl heptanedioate in a structured tabular format to facilitate interpretation and comparison.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of a complete, publicly accessible, and assigned dataset for diethyl heptanedioate, the following NMR data is based on predicted values and data from closely related symmetrical diethyl esters, such as diethyl adipate. The chemical shifts are highly representative of what would be expected for diethyl heptanedioate.

Table 1: ¹H NMR Spectroscopic Data (Predicted, CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.12Quartet (q)4H-O-CH₂ -CH₃
~2.28Triplet (t)4H-CO-CH₂ -CH₂-
~1.63Quintet (p)4H-CO-CH₂-CH₂ -CH₂
~1.35Quintet (p)2H-CH₂-CH₂ -CH₂-
~1.25Triplet (t)6H-O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted, CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~173.5C =O
~60.3-O-CH₂ -CH₃
~34.2-CO-CH₂ -CH₂-
~28.8-CH₂-CH₂ -CH₂-
~24.8-CO-CH₂-CH₂ -CH₂
~14.2-O-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of diethyl heptanedioate is characterized by strong absorptions corresponding to the ester functional group and the aliphatic hydrocarbon chain.

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹)IntensityFunctional Group Assignment
2980-2850StrongC-H Stretch (Aliphatic CH₂, CH₃)
1735StrongC=O Stretch (Ester carbonyl)
1465, 1370MediumC-H Bend (Aliphatic CH₂, CH₃)
1250-1170StrongC-O Stretch (Ester, asymmetric)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of diethyl heptanedioate results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent.

Table 4: Major Mass Spectrometry Fragments (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment Ion
171~20[M - OCH₂CH₃]⁺ (Loss of ethoxy group)
143~35[M - COOCH₂CH₃]⁺ (Loss of carbethoxy group)
125~95[M - OCH₂CH₃ - H₂O - C₂H₄]⁺ (Further fragmentation)
101100 (Base Peak)[CH₂(CH₂)₃COOCH₂CH₃]⁺ (McLafferty rearrangement)
69~50[C₅H₉]⁺
55~46[C₄H₇]⁺

Experimental Protocols

The following are detailed, representative protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid diethyl heptanedioate.

Materials:

Procedure:

  • Sample Preparation: In a clean, dry vial, add approximately 20-30 µL of diethyl heptanedioate to 0.6 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (e.g., 50-100 µL in 0.6 mL) may be used to reduce acquisition time.[1][2]

  • Dissolution: Cap the vial and gently vortex until the sample is fully dissolved and the solution is homogeneous.

  • Transfer to NMR Tube: Using a Pasteur pipette plugged with a small piece of cotton or glass wool to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[3][4]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

    • Acquire the proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an IR spectrum of neat (undiluted) liquid diethyl heptanedioate.

Materials:

  • Diethyl heptanedioate (liquid sample)

  • FTIR spectrometer with a clean, dry attenuated total reflectance (ATR) crystal or salt plates (NaCl or KBr).

  • Acetone (B3395972) or isopropanol (B130326) for cleaning.

  • Lint-free tissues.

Procedure (ATR Method):

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free tissue lightly dampened with acetone and allowing it to dry completely. Acquire a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[5]

  • Sample Application: Place a single drop of diethyl heptanedioate directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.[6]

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Cleaning: After analysis, clean the ATR crystal thoroughly by wiping away the sample with a lint-free tissue and then cleaning with a tissue dampened with acetone.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate diethyl heptanedioate from any volatile impurities and obtain its electron ionization (EI) mass spectrum.

Materials:

  • Diethyl heptanedioate sample

  • Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • 1.5 mL autosampler vial with cap

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample by dissolving ~1-2 µL of diethyl heptanedioate in 1 mL of dichloromethane in a clean vial. The final concentration should be approximately 10-100 µg/mL.[7][8]

  • Transfer: Transfer the prepared solution to a 1.5 mL autosampler vial and cap it securely.

  • Instrument Setup:

    • Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.

    • GC Oven Program: Set an appropriate temperature program. For example: initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[9]

    • MS Interface: Set the transfer line temperature to 280 °C.

    • MS Source: Set the ion source temperature to 230 °C. Set the ionization energy to 70 eV for standard electron ionization.

  • Data Acquisition: Place the vial in the autosampler tray. Start the data acquisition sequence. The GC will separate the components of the sample, and the mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Analysis: Analyze the resulting chromatogram. Identify the peak corresponding to diethyl heptanedioate and examine its mass spectrum. Identify the base peak and key fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like diethyl heptanedioate.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis Sample Sample Acquisition (Diethyl Heptanedioate) Prep_NMR NMR Sample Prep (Dissolve in CDCl3) Sample->Prep_NMR Prep_IR IR Sample Prep (Neat Liquid/ATR) Sample->Prep_IR Prep_MS GC-MS Sample Prep (Dilute in Solvent) Sample->Prep_MS Acq_NMR NMR Data Acquisition (1H, 13C Spectra) Prep_NMR->Acq_NMR Acq_IR IR Data Acquisition (FTIR Spectrum) Prep_IR->Acq_IR Acq_MS GC-MS Data Acquisition (Chromatogram & Mass Spectra) Prep_MS->Acq_MS Proc_NMR NMR Data Processing (FT, Phasing, Baseline) Acq_NMR->Proc_NMR Proc_IR IR Data Processing (Background Subtraction) Acq_IR->Proc_IR Proc_MS MS Data Processing (Peak Integration, Library Search) Acq_MS->Proc_MS Analysis Structural Elucidation & Data Interpretation Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis Report Final Report & Data Archiving Analysis->Report

Caption: Workflow for spectroscopic analysis of a liquid organic compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl pimelate (B1236862). The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this and related molecules.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for diethyl pimelate, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized in the tables below for straightforward reference and comparison.

¹H NMR Spectral Data
Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
a4.12Quartet (q)4H7.1
b2.30Triplet (t)4H7.5
c1.65Quintet (quin)4H7.6
d1.37Quintet (quin)2H7.5
e1.25Triplet (t)6H7.1
¹³C NMR Spectral Data
Signal AssignmentChemical Shift (δ) ppm
1173.8
260.2
334.3
429.0
524.9
614.2

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with assignments for each unique proton and carbon environment corresponding to the data presented in the tables above.

Diethyl_Pimelate_NMR cluster_structure This compound Structure cluster_assignments NMR Signal Assignments C1 O C2 || C2->C1 C3 C C3->C2 C4 CH2(b) C3->C4 C12 O(a) C3->C12 C5 CH2(c) C4->C5 C6 CH2(d) C5->C6 C7 CH2(c) C6->C7 C8 CH2(b) C7->C8 C9 C C8->C9 C10 || C9->C10 C15 O(a) C9->C15 C11 O C10->C11 C13 CH2(a) C12->C13 C14 CH3(e) C13->C14 C16 CH2(a) C15->C16 C17 CH3(e) C16->C17 H_a a: -O-CH2- (q, 4.12 ppm) H_b b: -C(=O)-CH2- (t, 2.30 ppm) H_c c: -CH2-CH2-C(=O)- (quin, 1.65 ppm) H_d d: central -CH2- (quin, 1.37 ppm) H_e e: -CH3 (t, 1.25 ppm) C_1 1: C=O (173.8 ppm) C_2 2: -O-CH2- (60.2 ppm) C_3 3: -C(=O)-CH2- (34.3 ppm) C_4 4: -CH2-CH2-C(=O)- (29.0 ppm) C_5 5: central -CH2- (24.9 ppm) C_6 6: -CH3 (14.2 ppm)

Figure 1. Structure and NMR assignments of this compound.

Experimental Protocols

The following sections detail the methodologies for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing : Approximately 10-20 mg of this compound was accurately weighed into a clean, dry vial.

  • Solvent Addition : To the vial, approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard was added.

  • Dissolution : The mixture was gently agitated using a vortex mixer to ensure complete dissolution of the sample.

  • Transfer : The resulting solution was carefully transferred into a 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed in the pipette.

  • Capping : The NMR tube was securely capped to prevent solvent evaporation.

NMR Data Acquisition

The NMR spectra were acquired on a 400 MHz spectrometer. The general workflow for data acquisition is as follows:

NMR_Workflow A Sample Insertion B Field Lock on Deuterium Signal A->B C Shimming to Optimize Field Homogeneity B->C D Tuning and Matching the Probe C->D E Setting Acquisition Parameters D->E F Data Acquisition (FID) E->F G Fourier Transform and Phasing F->G H Baseline Correction G->H I Referencing to TMS H->I J Data Analysis I->J

Figure 2. General workflow for NMR data acquisition.

¹H NMR Spectroscopy Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Internal Standard: CDCl₃ at 77.16 ppm

  • Pulse Sequence: Proton-decoupled single-pulse sequence

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 220 ppm

  • Temperature: 298 K

Data Interpretation

The ¹H NMR spectrum of this compound exhibits five distinct signals, consistent with its symmetrical structure. The quartet at 4.12 ppm and the triplet at 1.25 ppm are characteristic of an ethyl ester group. The signals at 2.30 ppm, 1.65 ppm, and 1.37 ppm correspond to the methylene (B1212753) protons of the pimelate backbone.

The ¹³C NMR spectrum shows six signals, which also aligns with the molecular symmetry. The signal at 173.8 ppm is attributed to the carbonyl carbon of the ester. The peak at 60.2 ppm corresponds to the methylene carbon of the ethoxy group, while the signal at 14.2 ppm is from the methyl carbon. The remaining signals at 34.3 ppm, 29.0 ppm, and 24.9 ppm are assigned to the methylene carbons of the seven-carbon chain.

In-Depth Technical Guide to the FT-IR Spectrum Analysis of Diethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum analysis of diethyl pimelate (B1236862). It details the characteristic absorption bands, outlines a standard experimental protocol for obtaining the spectrum, and presents a logical workflow for the analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quality control of this compound.

Core Concepts of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. The method is based on the principle that chemical bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FT-IR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The resulting spectrum serves as a unique "molecular fingerprint," providing valuable information about the functional groups present in the sample.

FT-IR Spectrum of Diethyl Pimelate: Data and Interpretation

This compound (also known as diethyl heptanedioate) is a diester with the chemical formula C₁₁H₂₀O₄. Its molecular structure consists of a seven-carbon chain with two ethyl ester groups at either end. The FT-IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the vibrations of its constituent functional groups.

The key to interpreting the FT-IR spectrum of this compound lies in identifying the characteristic absorption bands for the ester functional group and the aliphatic hydrocarbon chain. The most prominent features are the C=O stretching vibration of the ester, the C-O stretching vibrations, and the various C-H stretching and bending vibrations of the ethyl and methylene (B1212753) groups.

Summary of Characteristic FT-IR Absorption Bands for this compound

The following table summarizes the expected characteristic absorption bands for this compound based on established infrared spectroscopy correlation tables. The exact position of these peaks can be influenced by the sample's physical state and the specific experimental conditions.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
2980 - 2850StrongC-H Stretching-CH₃ and -CH₂- (alkane)
1750 - 1735StrongC=O StretchingEster
1470 - 1440MediumC-H Bending (Scissoring)-CH₂-
1390 - 1370MediumC-H Bending (Rocking)-CH₃
1250 - 1000StrongC-O StretchingEster

Experimental Protocol for FT-IR Analysis of this compound

This section details a standard methodology for obtaining the FT-IR spectrum of this compound, which is a liquid at room temperature. The transmission method using a liquid cell is a common and effective approach.

I. Instrumentation and Materials

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Liquid Transmission Cell (e.g., with NaCl or KBr windows)

  • This compound Sample (analytical grade)

  • Volatile Solvent for Cleaning (e.g., acetone (B3395972) or isopropanol, spectroscopic grade)

  • Pipette or Syringe

  • Lens Tissue

II. Sample Preparation

  • Cell Preparation: Ensure the liquid transmission cell windows are clean and dry. If necessary, gently clean the windows with a soft lens tissue lightly dampened with a volatile solvent and allow them to dry completely.

  • Sample Loading: Using a clean pipette or syringe, introduce a small amount of the neat (undiluted) this compound sample into the port of the demountable cell.

  • Cell Assembly: Carefully place the second window on top of the first, ensuring the liquid sample spreads to form a thin, uniform film between the two windows. Secure the cell in the holder according to the manufacturer's instructions, avoiding overtightening which could damage the windows.

III. Data Acquisition

  • Background Spectrum: With the empty FT-IR sample compartment, collect a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the prepared liquid cell containing the this compound sample into the sample holder within the FT-IR spectrometer.

  • Spectral Collection: Acquire the FT-IR spectrum of the sample. A typical scanning range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

IV. Post-Analysis

  • Cell Cleaning: Disassemble the liquid cell and thoroughly clean the windows with a suitable solvent to remove all traces of the this compound.

  • Storage: Store the clean and dry cell components in a desiccator to protect the hygroscopic salt plates from moisture.

Workflow for FT-IR Analysis of this compound

The following diagram illustrates the logical workflow for the FT-IR analysis of a liquid sample such as this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare this compound (Neat Liquid) prep_cell Clean and Assemble Liquid Transmission Cell prep_sample->prep_cell load_sample Load Sample into Cell prep_cell->load_sample background Collect Background Spectrum (Empty Instrument) load_sample->background sample_scan Collect Sample Spectrum background->sample_scan process_data Process Spectrum (Background Correction) sample_scan->process_data identify_peaks Identify Characteristic Peaks process_data->identify_peaks interpret Interpret Spectrum & Assign Functional Groups identify_peaks->interpret

Caption: Workflow for FT-IR analysis of this compound.

Signaling Pathways and Logical Relationships

In the context of FT-IR spectral analysis, there are no signaling pathways in the biological sense. However, the logical relationship between the molecular structure of this compound and its FT-IR spectrum can be visualized. The presence of specific chemical bonds dictates the vibrational modes, which in turn produce the characteristic absorption bands observed in the spectrum.

Spectral_Relationship cluster_structure Molecular Structure of this compound cluster_vibrations Molecular Vibrations cluster_spectrum FT-IR Spectrum ester_group Ester Functional Group (C=O, C-O) co_stretch C=O Stretching ester_group->co_stretch c_o_stretch C-O Stretching ester_group->c_o_stretch alkane_chain Aliphatic Chain (-CH2-, -CH3) ch_stretch_bend C-H Stretching & Bending alkane_chain->ch_stretch_bend peak1 Strong Absorption ~1740 cm⁻¹ co_stretch->peak1 peak2 Strong Absorption ~1250-1000 cm⁻¹ c_o_stretch->peak2 peak3 Strong Absorption ~2980-2850 cm⁻¹ ch_stretch_bend->peak3

Caption: Relationship between structure and FT-IR spectrum.

This guide provides a foundational understanding of the FT-IR analysis of this compound. For more in-depth analysis, such as quantitative measurements or the study of intermolecular interactions, more advanced experimental designs and data analysis techniques may be required.

Mass Spectrometry of Diethyl Pimelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of diethyl pimelate (B1236862), a diethyl ester of the seven-carbon dicarboxylic acid, pimelic acid. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and a representative experimental protocol for its analysis. Diethyl pimelate, with the chemical formula C11H20O4 and a molecular weight of 216.27 g/mol , is identified by the CAS Registry Number 2050-20-6.[1][2][3][4][5][6][7]

Electron Ionization Mass Spectrum Data

The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data from the electron ionization mass spectrum is summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion
2948.0[C2H5]+
4123.2[C3H5]+
4316.2[C3H7]+
4513.3[C2H5O]+
5545.9[C4H7]+
6024.2[C2H4O2]+
6813.7[C5H8]+
6949.6[C5H9]+
7326.7[COOC2H5]+
84-[M-C2H5OH-C2H4-CO]+
97-[M-C2H5O-C2H4-CO]+
101-[M-C2H5O-C2H4-C2H4]+
115-[M-C2H5O-C2H4-CO]+
125-[M-C2H5O-C2H4]+
129-[M-C2H5O-CO]+
143-[M-C2H5O-C2H4]+
171-[M-OC2H5]+
188-[M-C2H4]+
216-[M]+ (Molecular Ion)

Note: The relative intensities are based on data from ChemicalBook, and some less abundant fragments from the NIST database are also included for a more complete fragmentation analysis. Dashes indicate that the relative intensity was not explicitly provided in the compiled sources but the fragment is significant in the fragmentation pathway.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative protocol for the analysis of this compound using GC-MS, based on general procedures for analyzing similar ester compounds.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • Working Solutions: Perform serial dilutions of the stock solution to create a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix: For analysis of this compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system such as a Shimadzu QP2010 Plus GC-MS or equivalent.[8][9]

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm Rxi-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injection:

    • Mode: Splitless.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[2][10][11]

  • Source Temperature: 230°C.[2]

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

  • Quantify the amount of this compound by integrating the peak area and comparing it to the calibration curve generated from the working standards.

Visualization of Fragmentation Pathway

The fragmentation of this compound under electron ionization follows predictable pathways for esters, primarily involving the loss of alkoxy groups and rearrangements.

G M [C11H20O4]+• m/z 216 frag171 [M - C2H5O]+ m/z 171 M->frag171 - •OC2H5 frag125 [M - C2H5O - C2H4O]+ m/z 125 frag171->frag125 - C2H4O frag101 [C5H9O2]+ m/z 101 frag125->frag101 - C2H4 frag73 [COOC2H5]+ m/z 73 frag101->frag73 - CO frag55 [C4H7]+ m/z 55 frag101->frag55 - COOH frag29 [C2H5]+ m/z 29 frag73->frag29 - CO2

Caption: Electron ionization fragmentation pathway of this compound.

This guide provides foundational information for the mass spectrometric analysis of this compound, which is essential for its identification and quantification in various scientific and industrial applications. The provided data and protocols can serve as a starting point for method development and validation in research and quality control settings.

References

The Antimicrobial Potential of Diethyl Pimelate: A Review of Current Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 19, 2025 – An extensive review of publicly available scientific literature reveals a notable absence of research into the potential antimicrobial properties of Diethyl pimelate (B1236862). Despite inquiries from researchers, scientists, and drug development professionals, there is currently no substantive data to support or refute the efficacy of this compound as an antimicrobial agent.

Diethyl pimelate, the diethyl ester of pimelic acid, belongs to the broader class of dicarboxylic acid esters. While some research has explored the antimicrobial activities of other esters in this family, specific data on this compound remains elusive. A study investigating the bactericidal-inhibitory effects of various (C3-C10) dicarboxylic acid esters against sulfate-reducing bacteria (SRB) was identified. Pimelic acid is a C7 dicarboxylic acid, placing its diethyl ester within the scope of this research. However, the published findings highlighted the significant bactericidal effects of esters of succinic, adipic, and sebacic acids, as well as diesters of malonic acid, without presenting specific results for this compound.

Further comprehensive searches for quantitative data, such as Minimum Inhibitory Concentration (MIC) values or zone of inhibition studies, for this compound against common bacterial and fungal pathogens have not yielded any specific findings. Consequently, the creation of a detailed technical guide or whitepaper, including data presentations and experimental protocols as requested by the research community, cannot be fulfilled at this time due to the lack of foundational scientific evidence.

The scientific community is encouraged to undertake foundational research to explore the potential antimicrobial properties of this compound. Such studies would be crucial in determining if this compound warrants further investigation as a potential therapeutic agent.

Future Research Directions: An Experimental Workflow

For researchers interested in investigating the antimicrobial potential of this compound, a standard experimental workflow is proposed. This workflow is designed to systematically evaluate its activity against a panel of clinically relevant microorganisms.

experimental_workflow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_mechanistic Mechanistic Studies start Prepare this compound Stock Solution agar_diffusion Agar Well/Disk Diffusion Assay (Qualitative Screening) start->agar_diffusion Test against bacterial and fungal panels mic_determination Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) agar_diffusion->mic_determination If zone of inhibition is observed mbc_mfc_determination Sub-culturing from MIC wells (Determine Minimum Bactericidal/Fungicidal Concentration - MBC/MFC) mic_determination->mbc_mfc_determination time_kill Time-Kill Kinetic Assay mbc_mfc_determination->time_kill For promising candidates membrane_permeability Membrane Permeability Assays time_kill->membrane_permeability cellular_target Cellular Target Identification membrane_permeability->cellular_target end Data Analysis and Reporting cellular_target->end

Figure 1: Proposed experimental workflow for evaluating the antimicrobial properties of this compound.

This proposed workflow provides a roadmap for the systematic evaluation of this compound, from initial screening to more in-depth mechanistic studies. The data generated from such a research program would be invaluable in filling the current knowledge gap and determining the future trajectory of this compound in antimicrobial drug discovery.

Diethyl Pimelate: A Cornerstone in Organic Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl pimelate (B1236862), the diethyl ester of heptanedioic acid, is a versatile C7 difunctional building block that serves as a crucial intermediate in the synthesis of a wide array of organic molecules. Its linear seven-carbon chain, flanked by two reactive ester groups, provides a flexible scaffold for the construction of cyclic compounds, functionalized long-chain derivatives, and complex molecular architectures. This technical guide offers a comprehensive overview of the pivotal role of diethyl pimelate in organic synthesis, with a particular focus on its application in forming key intermediates for pharmaceuticals and other specialty chemicals. This document provides detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways to support researchers in leveraging the synthetic potential of this important intermediate.

Core Applications in Organic Synthesis

This compound is a key substrate for several fundamental carbon-carbon bond-forming reactions, primarily enabling the synthesis of six- and seven-membered ring systems, which are prevalent in many biologically active molecules. The strategic positioning of its two ester functionalities makes it an ideal candidate for intramolecular cyclization reactions.

Dieckmann Condensation: A Gateway to Cyclic β-Keto Esters

The intramolecular Claisen condensation of a diester, known as the Dieckmann condensation, is one of the most powerful methods for the synthesis of cyclic β-keto esters.[1] When this compound is subjected to a strong base, it undergoes cyclization to yield 2-ethoxycarbonylcyclohexanone, a valuable intermediate for the synthesis of various cyclic compounds.[2][3]

Reaction Pathway: Dieckmann Condensation of this compound

Dieckmann_Condensation diethyl_pimelate This compound enolate Enolate Intermediate diethyl_pimelate->enolate Base (e.g., NaOEt) tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate Intramolecular Nucleophilic Attack beta_keto_ester_enolate β-Keto Ester Enolate tetrahedral_intermediate->beta_keto_ester_enolate Elimination of EtO⁻ product 2-Ethoxycarbonyl- cyclohexanone beta_keto_ester_enolate->product Acid Workup

Caption: Mechanism of the Dieckmann Condensation of this compound.

Quantitative Data: The yield of the Dieckmann condensation of this compound is highly dependent on the reaction conditions, particularly the choice of base and the presence or absence of a solvent.

BaseSolventYield (%)Reference
Potassium t-butoxideToluene63[2]
Sodium ethoxideToluene60[2]
Potassium t-butoxideNone69[2]
Sodium t-butoxideNone68[2]
Potassium ethoxideNone56[2]
Sodium ethoxideNone60[2]

Experimental Protocol: Solvent-Free Dieckmann Condensation [2]

  • Materials: this compound, powdered potassium t-butoxide.

  • Procedure:

    • In a flask, thoroughly mix this compound (1.0 eq) and powdered potassium t-butoxide (1.2 eq) at room temperature.

    • Allow the reaction mixture to stand in a desiccator for 60 minutes.

    • Neutralize the reaction mixture with p-toluenesulfonic acid monohydrate.

    • The product, 2-ethoxycarbonylcyclohexanone, is isolated by direct distillation under reduced pressure.

Acyloin Condensation: Synthesis of Cyclic α-Hydroxy Ketones

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone, also known as an acyloin.[4][5] The intramolecular version of this reaction is a powerful tool for the formation of medium and large ring systems.[6] this compound can undergo intramolecular acyloin condensation to produce suberoin (2-hydroxycycloheptanone), a precursor to suberone (cycloheptanone).

Reaction Pathway: Acyloin Condensation of this compound

Acyloin_Condensation diethyl_pimelate This compound radical_anion Radical Anion Dimer diethyl_pimelate->radical_anion 2 Na diketone 1,2-Diketone Intermediate radical_anion->diketone - 2 NaOEt enediolate Enediolate diketone->enediolate 2 Na suberoin Suberoin (2-Hydroxycycloheptanone) enediolate->suberoin H₃O⁺ Workup

Caption: Mechanism of the Intramolecular Acyloin Condensation.

Experimental Protocol: Acyloin Condensation of this compound (General Procedure) [5][6]

  • Materials: this compound, metallic sodium, inert solvent (e.g., xylene or toluene), chlorotrimethylsilane (B32843) (Rühlmann modification for improved yields).

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), a dispersion of metallic sodium is prepared in a high-boiling inert solvent.

    • A solution of this compound and chlorotrimethylsilane in the same solvent is added dropwise to the refluxing sodium dispersion with vigorous stirring.

    • After the addition is complete, the reaction mixture is refluxed until the sodium is consumed.

    • The mixture is cooled, and the excess sodium is quenched.

    • The silylated enediol is hydrolyzed with aqueous acid to yield suberoin.

    • The product is extracted with an organic solvent and purified by distillation or chromatography.

Michael Addition and Claisen Condensation: Expanding Synthetic Utility

While intramolecular reactions are a hallmark of this compound chemistry, its ester functionalities can also participate in intermolecular reactions.

  • Michael Addition: The α-carbons of this compound can be deprotonated to form a nucleophilic enolate, which can then act as a Michael donor in a conjugate addition to an α,β-unsaturated carbonyl compound.[7][8][9][10] This reaction is valuable for carbon-carbon bond formation and the synthesis of 1,5-dicarbonyl compounds. For instance, the Michael addition of this compound to a nitroalkene can introduce a nitroalkyl group, which can be further transformed into other functional groups.[11]

  • Claisen Condensation: this compound can act as the nucleophilic component in a crossed Claisen condensation with an ester that cannot form an enolate, such as ethyl formate (B1220265) or diethyl carbonate.[12][13][14] This reaction leads to the formation of a β-keto ester at one of the ester terminals of the pimelate chain.

Experimental Workflow: Michael Addition of a Nitroalkane to this compound

Michael_Addition_Workflow start Start deprotonation Deprotonation of This compound with Base start->deprotonation addition Conjugate Addition to Nitroalkene deprotonation->addition protonation Protonation of Intermediate addition->protonation product Adduct protonation->product purification Purification product->purification end End purification->end

Caption: General workflow for a Michael addition reaction.

Applications in Pharmaceutical and Biologically Active Molecule Synthesis

The derivatives of pimelic acid, and by extension this compound, are involved in key biosynthetic pathways and have been utilized in the total synthesis of important molecules.

Biotin (B1667282) (Vitamin B7) Synthesis

Pimelic acid is a known precursor in the biosynthesis of biotin.[15][16][17] The biosynthetic pathway involves the elongation of a malonyl-CoA derivative to form a pimeloyl moiety, which then undergoes a series of enzymatic transformations to construct the bicyclic ring system of biotin.[18][19] While the direct chemical synthesis of biotin from this compound is a multi-step process, the pimelate backbone is a fundamental structural component.

Logical Relationship: this compound to Biotin

Biotin_Synthesis_Logic diethyl_pimelate This compound pimelic_acid Pimelic Acid diethyl_pimelate->pimelic_acid Hydrolysis activated_pimelate Activated Pimelate (e.g., Pimeloyl-CoA) pimelic_acid->activated_pimelate Enzymatic Activation biotin_precursor Biotin Precursor activated_pimelate->biotin_precursor Series of Enzymatic Steps biotin Biotin biotin_precursor->biotin Ring Formation

Caption: Conceptual pathway from this compound to Biotin.

Muscone (B1676871) Synthesis

Muscone, a macrocyclic ketone and a key component of musk fragrance, has been a target for total synthesis for many years.[20][21] Several synthetic routes to muscone and its precursors have been developed, with some strategies potentially involving intermediates derivable from this compound. For instance, large-ring synthesis methods like the Ruzicka cyclization, which starts from dicarboxylic acids, could conceptually utilize pimelic acid derived from this compound as a starting point for building the macrocyclic skeleton.[22][23]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to undergo efficient intramolecular cyclizations, such as the Dieckmann and acyloin condensations, provides a direct route to functionalized six- and seven-membered rings. Furthermore, its participation in intermolecular reactions like the Michael and Claisen condensations expands its synthetic utility. The fundamental pimelate scaffold is a key component in the structure of important biological molecules like biotin and has relevance in the synthetic strategies for complex targets such as muscone. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the reactivity and applications of this compound is essential for the innovative design and efficient execution of synthetic routes to valuable target molecules.

References

The Discovery and Enduring Utility of Pimelic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, and its corresponding esters are foundational molecules in both biological systems and industrial chemical synthesis. Since the first synthesis of pimelic acid in the mid-19th century, these compounds have become integral to the production of polymers, fragrances, and serve as versatile intermediates in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of pimelic acid esters. It details key experimental protocols, summarizes quantitative data, and elucidates the critical role of pimelate (B1236862) derivatives in the biosynthesis of biotin (B1667282). This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the chemistry and applications of these important diesters.

Introduction

Pimelic acid (heptanedioic acid) is a dicarboxylic acid that, while less commercially prominent than its shorter-chain analogue adipic acid, holds significant importance in specialized chemical applications.[1] Its esters, most notably dimethyl pimelate and diethyl pimelate, are stable, colorless to pale yellow liquids with a mild, fruity odor.[2] These esters serve as crucial building blocks in organic synthesis, offering a seven-carbon chain that can be incorporated into a wide variety of molecular architectures. Their utility is particularly pronounced in the synthesis of polymers, such as polyamides and polyesters, and as intermediates in the preparation of pharmaceuticals and fragrances.[3] Furthermore, derivatives of pimelic acid are vital precursors in the biosynthesis of the essential vitamin biotin.[1] This guide will delve into the historical context of the discovery of pimelic acid and the subsequent development of its esters, provide detailed synthetic methodologies, and explore its biological significance.

Historical Perspective

The journey of pimelic acid and its esters began in the mid-19th century with investigations into long-chain dicarboxylic acids.[4] While the exact moment of discovery is somewhat obscure, the synthesis of pimelic acid has been documented through various methods since that time.[4] Early preparations often involved the oxidative degradation of cyclic ketones like cycloheptanone (B156872).[4]

The synthesis of esters from carboxylic acids became a well-established practice with the advent of the Fischer-Speier esterification in 1895, a method that involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[5] This reaction provided a straightforward route to pimelic acid esters once the parent acid became more readily available.

Historically, dicarboxylic acid esters have found applications as plasticizers, a field that saw significant growth with the development of polymers like polyvinyl chloride (PVC).[6] While phthalates and adipates became the dominant plasticizers, other dicarboxylic acid esters were also investigated for their ability to impart flexibility to polymers. Pimelic acid esters, with their longer hydrocarbon chain compared to adipates, were explored for creating polymers with lower melting points and increased flexibility.

In the realm of pharmaceuticals, the development of synthetic drugs in the late 19th and early 20th centuries created a demand for versatile chemical intermediates.[7] Dicarboxylic acids and their esters, with their two reactive functional groups, proved to be valuable starting materials for building more complex molecules.[8]

Synthesis of Pimelic Acid and its Esters

A variety of methods have been developed for the synthesis of pimelic acid, which can then be esterified to produce the desired pimelate esters.

Synthesis of Pimelic Acid

Historically and in modern industrial processes, pimelic acid has been synthesized from several key starting materials:

  • From Cyclohexanone (B45756): One common route involves the reaction of cyclohexanone with dimethyl oxalate, which provides the additional carbon atom required to form the seven-carbon chain.[1][9]

  • From Salicylic (B10762653) Acid: Pimelic acid can also be synthesized from salicylic acid through a reduction process.[1][9]

  • From Cyclohexene-4-carboxylic Acid: This starting material can also be converted to pimelic acid.[9]

  • Oxidation of Cycloheptanone: The oxidation of cycloheptanone with agents like dinitrogen tetroxide is a commercial route for pimelic acid production.[1]

  • Carbonylation of ε-Caprolactone: This method also serves as an industrial pathway to pimelic acid.[1]

Esterification of Pimelic Acid

The most common method for preparing pimelic acid esters is the Fischer-Speier esterification. This reaction involves heating the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the diester, water is typically removed as it is formed.[5]

Quantitative Data

The following tables summarize key quantitative data for pimelic acid and its common esters.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Pimelic Acid111-16-0C₇H₁₂O₄160.17103-105Decomposes1.28
Dimethyl Pimelate1732-08-7C₉H₁₆O₄188.22-121-122 @ 11 mmHg1.041
This compound2050-20-6C₁₁H₂₀O₄216.27-24192-194 @ 100 mmHg0.994

Data compiled from references[3][9][10]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification.

Objective: To synthesize this compound from pimelic acid and ethanol (B145695) using sulfuric acid as a catalyst.

Materials:

  • Pimelic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • 2 N Sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of pimelic acid (1 mole), absolute ethanol (10 moles), and concentrated sulfuric acid (0.2 moles) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.

  • After cooling to room temperature, the excess ethanol is removed by rotary evaporation.

  • The residue is dissolved in diethyl ether and washed successively with water, 2 N sodium hydroxide solution (to remove any unreacted acid), and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude this compound is purified by vacuum distillation.

Characterization Data for this compound:

  • Boiling Point: 192-194 °C at 100 mmHg

  • ¹H NMR (CDCl₃, δ in ppm): The spectrum is expected to show a triplet at ~1.25 ppm (6H, methyl protons), a quartet at ~4.12 ppm (4H, methylene (B1212753) protons of the ethyl group), a triplet at ~2.30 ppm (4H, α-methylene protons of the pimelate chain), and a multiplet at ~1.65 ppm (6H, β and γ-methylene protons of the pimelate chain).

  • ¹³C NMR (CDCl₃, δ in ppm): Expected signals include ~173 ppm (ester carbonyl), ~60 ppm (OCH₂ of ethyl group), ~34 ppm (α-carbons of pimelate), ~29 ppm (γ-carbon of pimelate), ~25 ppm (β-carbons of pimelate), and ~14 ppm (methyl of ethyl group).

  • IR (neat, cm⁻¹): A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester is characteristic.

Role in Drug Development and Biological Systems

While pimelic acid esters are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs), there is limited evidence to suggest that they possess significant direct biological activity or modulate specific signaling pathways themselves.[2][3][11] Their primary role in drug development is that of a versatile bifunctional scaffold. The seven-carbon chain can be incorporated into larger molecules to act as a flexible linker or to contribute to the overall lipophilicity of a drug candidate. The ester groups can be hydrolyzed in vivo, suggesting a potential application of pimelate-containing molecules as prodrugs, although specific examples in clinical development are not prominent.[12][13]

The most well-defined biological role of a pimelate derivative is in the biosynthesis of biotin (Vitamin B7). Pimeloyl-CoA, an activated form of pimelic acid, is a key precursor in this pathway.

Biotin Synthesis Pathway

The biosynthesis of biotin from pimelic acid is a multi-step enzymatic process. The following diagram illustrates the key steps in Bacillus subtilis.

Biotin_Synthesis Pimelic_acid Pimelic Acid Pimeloyl_CoA Pimeloyl-CoA Pimelic_acid->Pimeloyl_CoA BioW (Pimeloyl-CoA synthetase) ATP, CoA KAPA 7-keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA BioF L-Alanine DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA SAM DTB Dethiobiotin DAPA->DTB BioD ATP, CO2 Biotin Biotin DTB->Biotin BioB Sulfur source

Caption: Biosynthesis of Biotin from Pimelic Acid in B. subtilis.

In this pathway, pimelic acid is first activated to pimeloyl-CoA by the enzyme BioW.[14] Subsequently, a series of enzymatic reactions catalyzed by BioF, BioA, BioD, and BioB lead to the formation of the fused heterocyclic ring system of biotin.[14]

Experimental Workflow for Studying Biotin Synthesis

The following workflow outlines a typical experimental approach to investigate the role of pimelic acid in biotin synthesis.

Biotin_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction and Analysis cluster_results Data Interpretation Culture Bacterial Culture (e.g., B. subtilis) Supplementation Supplement with Isotope-labeled Pimelic Acid Culture->Supplementation Harvest Harvest Cells Supplementation->Harvest Extract Extract Metabolites Harvest->Extract Analysis LC-MS/MS or NMR Analysis Extract->Analysis Quantify Quantify Labeled Biotin Analysis->Quantify Pathway Elucidate Biosynthetic Pathway Quantify->Pathway

Caption: Experimental Workflow for Tracing Pimelic Acid in Biotin Synthesis.

Conclusion

Pimelic acid esters have a rich history rooted in the early explorations of organic chemistry. From their initial synthesis via methods like the Fischer esterification to their modern applications, these diesters have proven to be highly versatile and valuable chemical entities. Their primary role in contemporary science and industry is as a bifunctional intermediate, enabling the synthesis of a wide array of complex molecules, including polymers and pharmaceuticals. While they do not appear to be direct modulators of biological signaling pathways in the context of drug action, their fundamental role as a precursor in the biosynthesis of biotin underscores their importance in the natural world. The continued availability of efficient synthetic routes to pimelic acid and its esters ensures their ongoing utility in both academic research and industrial manufacturing.

References

A Comprehensive Technical Guide to the Thermophysical Properties of Diethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the core thermophysical properties of Diethyl pimelate (B1236862) (CAS No. 2050-20-6). The following sections detail key physical constants, experimental methodologies for their determination, and a logical workflow for the characterization of such properties. All quantitative data has been compiled and summarized for clarity and ease of comparison.

Core Thermophysical Data

Diethyl pimelate, also known as diethyl heptanedioate (B1236134), is a clear, colorless liquid with the molecular formula C11H20O4.[1][2][3] Its key thermophysical properties are summarized in the tables below. These values are critical for a wide range of applications, from chemical synthesis to its use as a flavoring agent.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueConditionsReference(s)
Molecular Weight216.27 g/mol -[1]
Density0.9928 g/cm³20 °C[1]
0.996 g/cm³-[4]
0.993 g/mL-[5]
0.994 g/mL25 °C[6][7]
Melting Point-24 °C-[1][4][5][6][8]
Boiling Point149 °C18 Torr[1]
267.6 °C760 mmHg[4]
254 °C-[5][8]
192-194 °C100 mmHg[6][7]
Flash Point117.4 °C-[4]
>230 °F (>110 °C)-[8]
93 °C-[9]
Refractive Indexn20/D 1.43020 °C[4][5][7][8]
Vapor Pressure0.0081 mmHg25 °C[4]
Surface Tension32.63 dyn/cm-[5]
Solubility1.97 g/L (slightly soluble)-[4]

Table 2: Additional Physicochemical Parameters

ParameterValueMethodReference(s)
LogP2.06310-[4]
XLogP31.9-[4]
Hydrogen Bond Donor Count0-[4]
Hydrogen Bond Acceptor Count4-[4]
Rotatable Bond Count10-[4]
Exact Mass216.13615911-[4]
Molar Volume217.8 mL/mol-[5]
Molecular Refractive Power56.27 mL/mol-[5]

Experimental Protocols for Thermophysical Property Measurement

While specific experimental protocols for this compound were not detailed in the reviewed literature, general and standardized methods for determining the thermophysical properties of esters are well-established. These methodologies provide a framework for the accurate and reproducible characterization of this compound.

Density Measurement

The density of liquid esters is commonly measured using a digital vibrating tube densitometer, such as an Anton Paar DMA series instrument.[10][11]

Methodology:

  • Calibration: The instrument is calibrated using dry air and ultrapure water at a known temperature and pressure.

  • Sample Injection: A small, bubble-free aliquot of the sample (this compound) is injected into the oscillating U-tube.

  • Temperature Equilibration: The sample is allowed to thermally equilibrate to the desired temperature, controlled by a Peltier thermostat.

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

  • Data Acquisition: The density value is recorded. For temperature-dependent studies, measurements are repeated at various temperature setpoints.

Viscosity Measurement

The dynamic or kinematic viscosity of esters can be determined using a viscometer, such as a Redwood viscometer or a rolling-ball viscometer, often following ASTM standards like ASTM D445.[12]

Methodology:

  • Apparatus Setup: The viscometer is cleaned, dried, and mounted in a constant temperature bath.

  • Sample Loading: A specific volume of this compound is introduced into the viscometer.

  • Thermal Equilibration: The sample is allowed to reach thermal equilibrium with the bath.

  • Flow Time Measurement: The time taken for the liquid to flow between two marked points (for a capillary viscometer) or for a ball to roll a specific distance is measured.

  • Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the fluid at the same temperature.

Refractive Index Measurement

The refractive index is typically measured using a refractometer, such as an Abbé refractometer.

Methodology:

  • Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.

  • Sample Application: A few drops of this compound are placed on the prism surface.

  • Measurement: The instrument's optics are adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the scale.

  • Temperature Control: The measurement is performed at a constant, controlled temperature (commonly 20°C) as the refractive index is temperature-dependent.

Surface Tension Measurement

Surface tension can be measured using various methods, including the du Noüy ring method or the Wilhelmy plate method with a tensiometer.

Methodology (du Noüy Ring Method):

  • Apparatus Setup: A clean platinum-iridium ring is attached to a sensitive balance.

  • Sample Preparation: this compound is placed in a clean, temperature-controlled vessel.

  • Measurement: The ring is immersed in the liquid and then slowly raised. The force required to pull the ring from the surface of the liquid is measured just before the liquid film breaks.

  • Calculation: The surface tension is calculated from the measured force, the dimensions of the ring, and a correction factor.

Logical Workflow for Thermophysical Characterization

The following diagram illustrates a logical workflow for the comprehensive thermophysical characterization of a substance like this compound.

G Workflow for Thermophysical Property Characterization cluster_0 Sample Preparation & Purity Analysis cluster_1 Primary Property Measurement cluster_2 Data Analysis & Reporting sample_proc Sample Procurement (this compound) purity_analysis Purity Analysis (e.g., GC-MS, NMR) sample_proc->purity_analysis density Density (Densitometer) purity_analysis->density viscosity Viscosity (Viscometer) purity_analysis->viscosity refractive_index Refractive Index (Refractometer) purity_analysis->refractive_index surface_tension Surface Tension (Tensiometer) purity_analysis->surface_tension thermal_props Thermal Properties (DSC, TGA) purity_analysis->thermal_props data_comp Data Compilation & Tabulation density->data_comp viscosity->data_comp refractive_index->data_comp surface_tension->data_comp thermal_props->data_comp temp_dep Temperature Dependence Analysis data_comp->temp_dep reporting Reporting & Whitepaper Generation temp_dep->reporting

Caption: Logical workflow for the characterization of thermophysical properties.

Signaling Pathways

A review of the scientific literature did not yield any information regarding specific signaling pathways associated with this compound. As a simple dicarboxylic acid ester, it is primarily recognized for its physical properties and role as a synthetic intermediate rather than for specific biological or pharmacological activities that would involve signaling pathway modulation. Its applications in the pharmaceutical industry are more likely to be as a solvent, plasticizer, or a building block in the synthesis of more complex molecules.

The following diagram represents a generalized experimental workflow for screening a compound against a panel of known signaling pathways, which would be a standard approach in early-stage drug discovery if a compound were being investigated for biological activity.

G General Workflow for Signaling Pathway Screening cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Hit Identification compound_prep Compound Solubilization (e.g., in DMSO) dose_range Dose Range Determination compound_prep->dose_range treatment Treatment with This compound dose_range->treatment cell_culture Cell Line Culture (e.g., HEK293, HeLa) cell_culture->treatment reporter_assay Reporter Gene Assays (e.g., Luciferase) treatment->reporter_assay data_acq Data Acquisition (Luminometry) reporter_assay->data_acq stat_analysis Statistical Analysis (e.g., Z-score) data_acq->stat_analysis hit_id Hit Identification & Validation stat_analysis->hit_id

Caption: General workflow for screening compound effects on signaling pathways.

References

Diethyl pimelate safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Diethyl Pimelate (B1236862)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pimelate (CAS No. 2050-20-6) is a diester of pimelic acid and ethanol.[1] It is a colorless liquid used in various chemical syntheses and as a fragrance ingredient.[2] As with any chemical substance, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of laboratory and manufacturing personnel. This guide provides a comprehensive overview of the safety and handling precautions for this compound, including its physicochemical properties, potential hazards, and recommended safety protocols. Due to the limited availability of specific toxicological data for this compound, information from structurally similar compounds, such as diethyl phthalate (B1215562) (DEP), may be used for comparative purposes and will be clearly noted.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior under various laboratory and industrial conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₀O₄[3][4]
Molecular Weight 216.27 g/mol [1][4]
Appearance Clear, colorless liquid/oil[2][3][4]
Boiling Point 267.6 °C at 760 mmHg; 149 °C at 18 mmHg[4][5]
Melting Point -24 °C[4][5]
Flash Point 93 °C (lit.); 117.4 °C[3][4]
Density 0.996 g/cm³[4]
Solubility Slightly soluble in water (1.97 g/L)[2][4]
Vapor Pressure 0.0081 mmHg at 25°C[4]
Refractive Index n20/D 1.430 (lit.)[4]

Hazard Identification and Toxicology

Acute Toxicity

Specific acute toxicity data for this compound is not available. For a structurally similar compound, diethyl phthalate (DEP), the acute toxicity is low via oral and dermal routes.[6]

Irritation
  • Skin Irritation: this compound is classified as a skin irritant.[1]

  • Eye Irritation: It is classified as causing serious eye irritation.[1]

  • Respiratory Irritation: It may cause respiratory tract irritation.[1]

Chronic Toxicity

No specific chronic toxicity data for this compound were found.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no information available on the carcinogenic, mutagenic, or reproductive toxicity of this compound.

Experimental Protocols for Hazard Assessment

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the hazards of chemical substances. The following sections describe the principles of the methodologies that would be used to evaluate the irritation potential of this compound.

Skin Irritation Testing (Based on OECD Guideline 439)

The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[7] This method is used to identify chemicals that have the potential to cause skin irritation.[3][8]

Methodology:

  • Tissue Preparation: Commercially available RhE models are equilibrated in a culture medium.[7]

  • Application of Test Substance: A precise amount of this compound would be applied directly to the surface of the RhE tissue.[7]

  • Exposure and Incubation: Following a defined exposure period, the tissues are rinsed to remove the test substance and then incubated.[7]

  • Viability Assessment: The viability of the tissue is determined using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[2][7]

SkinIrritationWorkflow start Start: Obtain RhE Tissue equilibrate Equilibrate RhE Tissue in Culture Medium start->equilibrate apply_substance Apply this compound to Tissue Surface equilibrate->apply_substance expose_incubate Expose for a Defined Period and Incubate apply_substance->expose_incubate rinse Rinse Tissue to Remove Substance expose_incubate->rinse post_incubate Post-exposure Incubation rinse->post_incubate mtt_assay Perform MTT Assay to Assess Cell Viability post_incubate->mtt_assay measure_viability Measure Absorbance and Calculate % Viability mtt_assay->measure_viability classify Classify as Irritant or Non-Irritant measure_viability->classify irritant Irritant (Viability ≤ 50%) classify->irritant Yes non_irritant Non-Irritant (Viability > 50%) classify->non_irritant No end End irritant->end non_irritant->end

Caption: Workflow for In Vitro Skin Irritation Test.

Eye Irritation Testing (Based on OECD Guideline 492)

Similar to skin irritation testing, in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are available to assess the eye irritation potential of a chemical, reducing the need for animal testing.

Methodology:

  • Tissue Preparation: RhCE models are prepared and equilibrated.

  • Application of Test Substance: A defined volume of this compound would be applied to the surface of the RhCE tissue.

  • Exposure and Rinsing: After a specified exposure time, the tissue is rinsed to remove the substance.

  • Viability Assessment: Cell viability is measured, typically using the MTT assay. A significant reduction in viability indicates the potential for eye irritation.

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for minimizing exposure and ensuring a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3]

  • Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapor or mist.[3]

  • Wash hands thoroughly after handling.[3]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

Storage
  • Store in a tightly closed container.[3]

  • Keep in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

SafeHandlingHierarchy elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: Hierarchy of Controls for Safe Handling.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water. Get medical attention if irritation develops.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Absorption: Absorb the spill with a non-combustible absorbent material such as earth, sand, or vermiculite.[3]

  • Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

SpillResponseWorkflow spill_occurs Spill Occurs evacuate Evacuate Area spill_occurs->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill ignition->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste in a Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end End dispose->end

Caption: Chemical Spill Response Workflow.

Firefighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide. Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.

  • Conditions to Avoid: Incompatible materials and strong oxidants.

  • Incompatible Materials: Acids, bases, oxidizing agents, and reducing agents.

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.

  • Hazardous Polymerization: Has not been reported.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[9] Do not discharge to sewer systems.[9]

Conclusion

While specific toxicological data for this compound is limited, its GHS classification indicates that it should be handled with care to avoid skin, eye, and respiratory irritation. By implementing the engineering controls, administrative controls, and personal protective equipment recommendations outlined in this guide, researchers, scientists, and drug development professionals can work safely with this compound. It is imperative to consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use and to conduct a thorough risk assessment for any new or modified procedures involving this compound.

References

Synonyms and alternative names for Diethyl pimelate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diethyl Pimelate (B1236862): Synonyms, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl pimelate, a versatile diester with applications in organic synthesis and as a key intermediate in the development of more complex molecules. This document details its alternative names, chemical and physical properties, a thorough experimental protocol for its synthesis, and visual representations of its synthesis and utility as a chemical precursor.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

  • Diethyl heptanedioate[1][2][3][4][5]

  • Heptanedioic acid, diethyl ester[1][4]

  • Pimelic acid diethyl ester[1][4]

  • Heptanedioic acid, 1,7-diethyl ester[1][4]

  • 1,5-Pentanedicarboxylic acid diethyl ester[1][4]

  • NSC 17503[1]

  • UNII-2RF63N709K[4]

  • EINECS 218-083-9[4]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference. These properties are critical for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 2050-20-6[3][4]
Molecular Formula C11H20O4[3][4]
Molecular Weight 216.28 g/mol [3]
Appearance Clear, colorless to light yellow liquid/oil[1][6]
Melting Point -24 °C[4][6][7]
Boiling Point 267.6 °C at 760 mmHg; 192-194 °C at 100 mmHg[4][6][7]
Density 0.994 g/mL at 25 °C[6][7]
Refractive Index (n20/D) 1.430[4][6][7]
Solubility Soluble in organic solvents; slightly soluble in water[1][6]
Flash Point >110 °C (>230 °F)[4][6]

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of pimelic acid with ethanol (B145695) using an acid catalyst.[2] The following is a detailed protocol representative of this process.

Materials:

  • Pimelic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

  • Diethyl ether (or other suitable extraction solvent)

  • Toluene (optional, for azeotropic removal of water)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus (for purification)

  • Dean-Stark trap (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pimelic acid and an excess of absolute ethanol. A common molar ratio is 1:10 (pimelic acid to ethanol) to drive the equilibrium towards the product.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture. Typically, this is about 1-3% of the total reaction volume.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath.[8] The reaction is typically refluxed for several hours (e.g., 4-16 hours) to ensure completion.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a large excess of ethanol was used, it can be removed under reduced pressure using a rotary evaporator.

    • Transfer the residue to a separatory funnel containing water or a dilute sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.

    • Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.[10]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final, pure this compound.[11]

Visualizations

Fischer Esterification Workflow for this compound Synthesis

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up Pimelic_Acid Pimelic Acid Reaction_Vessel Reaction Mixture Pimelic_Acid->Reaction_Vessel Ethanol Ethanol (excess) Ethanol->Reaction_Vessel Catalyst H₂SO₄ (catalyst) Catalyst->Reaction_Vessel Heat Reflux Heat->Reaction_Vessel Quenching Quench with NaHCO₃(aq) Reaction_Vessel->Quenching Cool Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Purification Vacuum Distillation Drying->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

This compound as a Precursor in Organic Synthesis

Synthetic_Intermediate cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds / Molecules Diethyl_Pimelate This compound Claisen Claisen Condensation Diethyl_Pimelate->Claisen Reduction Reduction Diethyl_Pimelate->Reduction Amidation Amidation Diethyl_Pimelate->Amidation Hydrolysis Hydrolysis Diethyl_Pimelate->Hydrolysis Cyclic_Ketones Cyclic β-Keto Esters Claisen->Cyclic_Ketones Diols 1,7-Heptanediol Reduction->Diols Polyamides Polyamides Amidation->Polyamides Pimelic_Acid_Derivatives Pimelic Acid / Monoesters Hydrolysis->Pimelic_Acid_Derivatives

Caption: Role of this compound as a versatile synthetic intermediate.

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis. Its bifunctional nature, with two ester groups, allows for a variety of chemical transformations. It is a precursor in the synthesis of more complex molecules, including macrocyclic compounds and polymers.[12][13][14][15][16] While direct biological activities such as antimicrobial and antioxidant properties have been suggested, its primary role in a drug development context is as a versatile intermediate for the synthesis of active pharmaceutical ingredients.[1] Further research is warranted to explore the direct pharmacological effects of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl Pimelate from Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl pimelate (B1236862) is a valuable diester intermediate used in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and polymers.[1][2] One of the most common and straightforward methods for its preparation is the Fischer esterification of pimelic acid with ethanol (B145695) in the presence of an acid catalyst. This document provides a detailed protocol for this synthesis, outlining the reaction conditions, purification methods, and expected yields. Two primary catalytic methods are presented: a traditional approach using concentrated sulfuric acid and a more modern approach employing a reusable acidic ionic liquid catalyst.

Reaction Principle

The synthesis of diethyl pimelate from pimelic acid is an equilibrium reaction. To drive the reaction towards the product, an excess of the alcohol (ethanol) is typically used, and a catalyst is employed to increase the reaction rate. The general reaction is as follows:

HOOC-(CH₂)₅-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-(CH₂)₅-COOCH₂CH₃ + 2 H₂O

Experimental Protocols

Method 1: Synthesis using Concentrated Sulfuric Acid Catalyst

This protocol is a standard Fischer esterification procedure adapted from established methods.[3]

Materials:

  • Pimelic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • 2 N Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine pimelic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid. A typical molar ratio is 1:10:0.1 for pimelic acid:ethanol:sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for approximately 4 hours to ensure complete esterification.[3]

  • Work-up:

    • After cooling to room temperature, distill off about two-thirds of the excess ethanol.[3]

    • To the remaining residue, add water and diethyl ether. Transfer the mixture to a separatory funnel and shake.[3]

    • Separate the aqueous layer. Wash the organic (ether) layer with two portions of 2 N sodium hydroxide solution to neutralize any remaining acid and remove unreacted pimelic acid.[3]

    • Wash the organic layer with water until the washings are neutral.[3]

  • Drying and Solvent Removal: Dry the ether solution over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the ether using a rotary evaporator.[3]

  • Purification: Purify the crude this compound by vacuum distillation.[3]

Method 2: Synthesis using an Acidic Ionic Liquid Catalyst

This method utilizes a reusable and environmentally benign acidic ionic liquid, [Emim]HSO₄, as both the catalyst and solvent.[1][4]

Materials:

  • Pimelic acid

  • Ethanol

  • Acidic ionic liquid ([Emim]HSO₄)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Equipment:

  • Reaction flask with a stirrer and condenser

  • Heating apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a reaction flask, mix pimelic acid, ethanol, and the acidic ionic liquid [Emim]HSO₄. The optimal ratio of ethanol to pimelic acid is 3:1 by moles.[1][4]

  • Reaction: Heat the mixture to 110°C (383.15 K) and stir for 5 hours.[1][4]

  • Phase Separation: After the reaction, cool the mixture to room temperature. It will separate into two phases. The upper phase is the this compound product, and the lower phase is the ionic liquid.[1]

  • Extraction and Washing:

    • Separate the upper product layer.

    • Extract the lower ionic liquid phase with ethyl acetate three times to recover any dissolved product.[1]

    • Combine all the organic phases and wash with a saturated sodium bicarbonate solution and then with water until neutral.

  • Drying and Solvent Removal: Dry the combined organic phase over anhydrous sodium sulfate. Filter and remove the ethyl acetate using a rotary evaporator to obtain the purified this compound.[1]

  • Catalyst Recovery: The lower ionic liquid phase can be recovered by removing any residual water under vacuum and can be reused for subsequent reactions.[1][4]

Data Presentation

The following table summarizes the quantitative data from the synthesis protocols.

ParameterMethod 1: Sulfuric AcidMethod 2: Ionic Liquid
Catalyst Concentrated H₂SO₄[Emim]HSO₄
Reactant Ratio (Ethanol:Pimelic Acid) Excess (e.g., 10:1)3:1
Reaction Temperature Reflux temperature of ethanol110 °C (383.15 K)[1]
Reaction Time 4 hours[3]5 hours[1][4]
Yield Not specified, but generally goodUp to 96.37%[1][4]
Purification Method Extraction, Washing, Vacuum Distillation[3]Phase Separation, Extraction, Washing[1]
Catalyst Reusability NoYes (up to 5 times with >95% yield)[1][4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from pimelic acid.

G cluster_reaction Reaction Stage cluster_workup Work-up & Purification Stage A Mix Pimelic Acid, Ethanol, and Catalyst B Heat and Stir (Reflux or 110°C) A->B Reaction Initiation C Cool Reaction Mixture B->C Reaction Completion D Neutralization & Extraction (Washing with Base/Water) C->D E Drying of Organic Phase (Anhydrous Na₂SO₄) D->E F Solvent Removal (Rotary Evaporation) E->F G Final Purification (Vacuum Distillation or Direct Product) F->G H This compound (Final Product) G->H Characterization

Caption: Workflow for this compound Synthesis.

Signaling Pathway (Chemical Transformation)

This diagram illustrates the chemical transformation from pimelic acid to this compound.

G PimelicAcid Pimelic Acid (HOOC-(CH₂)₅-COOH) DiethylPimelate This compound (CH₃CH₂OOC-(CH₂)₅-COOCH₂CH₃) PimelicAcid->DiethylPimelate Esterification Ethanol Ethanol (CH₃CH₂OH) Ethanol->DiethylPimelate Water Water (H₂O) DiethylPimelate->Water Byproduct Catalyst Acid Catalyst (H⁺) Catalyst->PimelicAcid Catalyzes

Caption: Fischer Esterification of Pimelic Acid.

References

Application Notes and Protocols: The Versatile Role of Diethyl Pimelate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pimelate (B1236862), the diethyl ester of heptanedioic acid, is a valuable and versatile C7 building block in the synthesis of various active pharmaceutical ingredients (APIs). Its linear seven-carbon backbone and terminal ester functionalities make it an ideal precursor for the construction of a range of carbocyclic and heterocyclic scaffolds that are central to the structure of many therapeutic agents. This document provides detailed application notes and experimental protocols for the use of diethyl pimelate in API synthesis, with a focus on its application in the synthesis of cyclic ketone intermediates, biotin (B1667282) (Vitamin B7), and azepane derivatives.

Key Applications of this compound in API Synthesis

This compound serves as a crucial starting material in several key synthetic transformations, including:

  • Dieckmann Condensation: An intramolecular cyclization to form six-membered cyclic β-keto esters, which are precursors to substituted cyclohexanones.

  • Synthesis of Biotin (Vitamin B7): As a synthetic precursor to pimelic acid, a key intermediate in the industrial synthesis of biotin.

  • Formation of Azepane Scaffolds: The seven-carbon chain of this compound is ideally suited for the synthesis of the seven-membered azepane ring, a privileged scaffold in medicinal chemistry.

Application Note 1: Synthesis of Cyclic Ketone Intermediates via Dieckmann Condensation

The Dieckmann condensation is a robust method for the synthesis of cyclic β-keto esters from dicarboxylic acid esters. This compound, a 1,7-diester, undergoes intramolecular cyclization to yield ethyl 2-oxocyclohexanecarboxylate, a versatile intermediate for the synthesis of various APIs.[1][2][3][4]

Logical Workflow for Dieckmann Condensation and Subsequent Modification

Dieckmann_Workflow Diethyl_Pimelate This compound Cyclic_Keto_Ester Ethyl 2-oxocyclohexanecarboxylate Diethyl_Pimelate->Cyclic_Keto_Ester Dieckmann Condensation Base Base (e.g., NaOEt) Base->Cyclic_Keto_Ester Alkylation Alkylation Cyclic_Keto_Ester->Alkylation Decarboxylation Hydrolysis & Decarboxylation Alkylation->Decarboxylation Substituted_Cyclohexanone 2-Substituted Cyclohexanone Decarboxylation->Substituted_Cyclohexanone API API Scaffold Substituted_Cyclohexanone->API

Caption: Workflow for API synthesis via Dieckmann condensation of this compound.

Experimental Protocol: Dieckmann Condensation of this compound

This protocol describes the synthesis of ethyl 2-oxocyclohexanecarboxylate from this compound.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene (B28343)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous toluene.

  • Addition of this compound: Slowly add a solution of this compound (1.0 eq) in anhydrous toluene to the sodium ethoxide suspension at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure ethyl 2-oxocyclohexanecarboxylate.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )StoichiometryTypical Yield (%)
This compound216.281.0 eq-
Sodium Ethoxide68.051.0 eq-
Ethyl 2-oxocyclohexanecarboxylate170.21-75-85%

Application Note 2: this compound as a Precursor in Biotin Synthesis

Biotin (Vitamin B7) is an essential cofactor in all domains of life. While many biosynthetic pathways have been elucidated, chemical synthesis remains crucial for industrial production. Pimelic acid is a key precursor to the biotin core structure, and this compound serves as a stable and readily available starting material for its generation.[5][6][7] The synthesis of biotin is a multi-step process, and the initial conversion of this compound to a suitable intermediate is a critical first step.

Signaling Pathway: Role of Pimelate in Biotin Biosynthesis

Biotin_Pathway Pimeloyl_ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid Pimeloyl_ACP->KAPA BioF Alanine L-Alanine Alanine->KAPA DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA Desthiobiotin Desthiobiotin DAPA->Desthiobiotin BioD Biotin Biotin Desthiobiotin->Biotin BioB

Caption: Simplified biosynthetic pathway of biotin from pimeloyl-ACP.

Experimental Protocol: Hydrolysis of this compound to Pimelic Acid

This protocol outlines the basic hydrolysis of this compound to pimelic acid, a direct precursor for biotin synthesis.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Hydrolysis: Add a solution of sodium hydroxide (2.2 eq) in water to the flask.

  • Reaction: Heat the mixture to reflux for 3 hours.

  • Solvent Removal: After cooling, remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1 with concentrated HCl. A white precipitate of pimelic acid will form.

  • Isolation: Collect the pimelic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )StoichiometryTypical Yield (%)
This compound216.281.0 eq-
Sodium Hydroxide40.002.2 eq-
Pimelic Acid160.17->90%

Application Note 3: Synthesis of Azepane Derivatives

The azepane ring is a seven-membered nitrogen-containing heterocycle present in a number of biologically active compounds. The seven-carbon backbone of this compound makes it an excellent starting material for the construction of this ring system. A common strategy involves the conversion of the terminal esters to functional groups that can undergo cyclization to form the azepane ring.

Logical Workflow for Azepane Synthesis from this compound

Azepane_Synthesis Diethyl_Pimelate This compound Diamine 1,7-Heptanediamine Diethyl_Pimelate->Diamine Reduction/Amination Azepane_Precursor Protected Diamine Diamine->Azepane_Precursor Cyclization Intramolecular Cyclization Azepane_Precursor->Cyclization Azepane Azepane Derivative Cyclization->Azepane API Bioactive Azepane Azepane->API

Caption: General workflow for the synthesis of azepane derivatives from this compound.

Experimental Protocol: General Strategy for Azepane Synthesis

A detailed, specific protocol for a named API is often proprietary. However, a general and adaptable protocol for the synthesis of a key azepane intermediate from this compound is provided below.

Part 1: Synthesis of 1,7-Heptanediamine

  • Amidation: Convert this compound to the corresponding diamide (B1670390) by reaction with aqueous ammonia (B1221849) under pressure and heat.

  • Reduction: Reduce the resulting pimelamide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to yield 1,7-heptanediamine.

Part 2: Cyclization to an Azepane Derivative

  • Protection: Selectively protect one of the amino groups of 1,7-heptanediamine.

  • Activation and Cyclization: Activate the terminal carbon of the chain and induce intramolecular cyclization to form the azepane ring. This can be achieved through various methods, such as conversion to a leaving group followed by nucleophilic attack by the free amine.

Note: The specific conditions for these steps would need to be optimized based on the desired final azepane derivative.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of active pharmaceutical ingredients. Its ability to readily undergo cyclization to form six-membered rings, serve as a precursor to the key biotin intermediate pimelic acid, and provide the carbon backbone for seven-membered azepane heterocycles highlights its importance in medicinal chemistry. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound in the design and execution of novel and efficient API syntheses.

References

Diethyl Pimelate: A Versatile Monomer for Advanced Polymer Synthesis in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl pimelate (B1236862), the diethyl ester of heptanedioic acid (pimelic acid), is a valuable monomer for the synthesis of a variety of polymers, primarily aliphatic polyesters and polyamides. Its seven-carbon aliphatic chain imparts flexibility and hydrophobicity to the resulting polymer backbone, making it a monomer of interest for applications where specific thermal, mechanical, and biodegradable properties are desired. This document provides detailed application notes and experimental protocols for the polymerization of diethyl pimelate and highlights its potential in the development of advanced materials, including those for biomedical and drug delivery applications.

Key Applications

Polymers derived from this compound are gaining attention for their potential use in a range of applications, including:

  • Biodegradable Materials: The ester and amide linkages in polyesters and polyamides derived from this compound are susceptible to hydrolysis, making them candidates for biodegradable plastics and materials.

  • Drug Delivery Systems: The biocompatibility and biodegradability of aliphatic polyesters make them suitable for creating microparticles, nanoparticles, and implants for controlled drug release.[1] The properties of polymers derived from this compound can be tuned to control the rate of drug release.

  • Fibers and Engineering Plastics: Polyamides, in particular, are known for their high tensile strength, elasticity, and abrasion resistance, making them suitable for fibers, films, and molded articles.[2][3]

Data Presentation

The properties of polymers are highly dependent on the specific monomers used, the polymerization method, and the resulting molecular weight. The following tables summarize typical properties of polyesters and polyamides analogous to those that can be synthesized from this compound.

Table 1: Typical Properties of Polyesters (e.g., Poly(butylene pimelate))

PropertyValueMethod of Analysis
Melting Temperature (T_m)40 - 60 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temperature (T_g)-50 to -30 °CDifferential Scanning Calorimetry (DSC)
Tensile Strength15 - 30 MPaTensile Testing
Elongation at Break300 - 600 %Tensile Testing
Young's Modulus100 - 300 MPaTensile Testing

Note: These are estimated values based on analogous aliphatic polyesters. Actual values for poly(butylene pimelate) may vary.

Table 2: Typical Properties of Polyamides (e.g., Polyamide 6,7)

PropertyValueMethod of Analysis
Melting Temperature (T_m)180 - 220 °CDifferential Scanning Calorimetry (DSC)
Glass Transition Temperature (T_g)40 - 60 °CDifferential Scanning Calorimetry (DSC)
Tensile Strength50 - 80 MPaTensile Testing
Elongation at Break100 - 300 %Tensile Testing
Chemical ResistanceGood resistance to oils and solventsChemical Immersion Testing

Note: Data for Polyamide 6,7 is derived from studies on nylons from pimelic acid.[4]

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene pimelate) via Melt Polycondensation

This protocol describes the synthesis of a polyester (B1180765) from this compound and 1,4-butanediol (B3395766) using a two-stage melt polycondensation method.

Materials:

  • This compound (DEP)

  • 1,4-Butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or other suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Chloroform

  • Methanol (B129727)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Esterification Stage:

    • Charge the reaction flask with equimolar amounts of this compound and a slight excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).

    • Add the catalyst (e.g., 200-500 ppm TBT relative to the weight of the diacid) and antioxidant (e.g., 0.1 wt%).

    • Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.

    • Heat the mixture to 160-180 °C under a slow stream of nitrogen with mechanical stirring.

    • Ethanol (B145695) will be produced as a byproduct of the transesterification reaction and will be collected in the distillation condenser.

    • Monitor the reaction progress by measuring the amount of ethanol collected. This stage typically takes 2-4 hours.

  • Polycondensation Stage:

    • Once the theoretical amount of ethanol has been collected, gradually increase the temperature to 220-240 °C.

    • Slowly apply a vacuum, reducing the pressure to below 1 mbar over a period of 1-2 hours. This will remove the excess 1,4-butanediol and drive the polymerization reaction to completion.

    • A noticeable increase in the viscosity of the melt will be observed. The stirring torque can be monitored to follow the progress of the polycondensation.

    • Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved.

    • To stop the reaction, remove the vacuum by introducing nitrogen gas and then cool the reactor to room temperature.

  • Purification:

    • Dissolve the resulting polymer in a suitable solvent like chloroform.

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent such as methanol, with vigorous stirring.

    • Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomers and catalyst residues.

    • Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyze the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) using Differential Scanning Calorimetry (DSC). The thermal stability can be assessed using Thermogravimetric Analysis (TGA).

  • Chemical Structure: Confirm the chemical structure of the polyester using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Synthesis of Polyamide from this compound and Hexamethylenediamine (B150038) via Interfacial Polycondensation

This protocol describes the synthesis of a polyamide (Nylon 6,7) from this compound and hexamethylenediamine using an interfacial polymerization technique.

Materials:

  • This compound (DEP)

  • Hexamethylenediamine

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (or another suitable organic solvent)

  • Deionized water

  • Methanol

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Buchner funnel and filter paper

  • Glass rod

Procedure:

  • Preparation of Aqueous Phase:

    • In a beaker, dissolve hexamethylenediamine and sodium hydroxide in deionized water. The sodium hydroxide is necessary to neutralize the ethanol and any acid that may form during the reaction.

  • Preparation of Organic Phase:

    • In a separate beaker, dissolve this compound in dichloromethane.

  • Polymerization:

    • Carefully and slowly pour the organic phase onto the aqueous phase without stirring to create two distinct layers.

    • A film of polyamide will form at the interface of the two layers.

    • Using a glass rod or tweezers, gently grasp the polymer film at the center and pull it upwards. A continuous rope of polyamide can be drawn from the interface.

    • Wind the polymer rope onto a glass rod or a spool.

  • Purification:

    • Wash the collected polyamide thoroughly with deionized water to remove any unreacted monomers, sodium hydroxide, and byproducts.

    • Further wash the polymer with methanol.

    • Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determine the molecular weight using GPC, though dissolving polyamides can be challenging and may require specific solvents like hexafluoroisopropanol (HFIP).

  • Thermal Properties: Analyze the thermal properties (Tg, Tm) using DSC and TGA.[4]

  • Chemical Structure: Confirm the polyamide structure using FTIR and NMR spectroscopy.

Visualization of Experimental Workflows and Logical Relationships

Polymerization_Workflow cluster_polyester Polyester Synthesis (Melt Polycondensation) cluster_polyamide Polyamide Synthesis (Interfacial Polycondensation) P_Start Start: Monomers & Catalyst P_Ester Esterification (160-180°C, N2) - Transesterification of DEP with BDO - Ethanol removal P_Start->P_Ester P_Poly Polycondensation (220-240°C, Vacuum) - Removal of excess BDO - Chain growth P_Ester->P_Poly P_Purify Purification - Dissolution in Chloroform - Precipitation in Methanol P_Poly->P_Purify P_End End: Poly(butylene pimelate) P_Purify->P_End A_Start Start: Monomers A_Phase Phase Preparation - Aqueous: Hexamethylenediamine + NaOH - Organic: this compound in DCM A_Start->A_Phase A_Poly Interfacial Polymerization - Layering of phases - Polymer film formation at interface A_Phase->A_Poly A_Extract Polymer Extraction - Drawing the polymer rope A_Poly->A_Extract A_Purify Purification - Washing with water and methanol A_Extract->A_Purify A_End End: Polyamide (Nylon 6,7) A_Purify->A_End

Caption: Workflow for polyester and polyamide synthesis.

Drug_Delivery_Workflow cluster_dev Drug Delivery System Development Workflow D_Start Start: Polymer Synthesis D_Polymer Synthesize Polyester (e.g., Poly(alkylene pimelate)) D_Start->D_Polymer D_Char Polymer Characterization - Molecular Weight (GPC) - Thermal Properties (DSC/TGA) - Biocompatibility Assessment D_Polymer->D_Char D_Form Microparticle Formulation (e.g., Emulsion Solvent Evaporation) D_Char->D_Form D_Drug Drug Loading D_Form->D_Drug D_Char_MP Microparticle Characterization - Size and Morphology (SEM) - Drug Loading Efficiency D_Drug->D_Char_MP D_Release In Vitro Drug Release Study D_Char_MP->D_Release D_Eval Evaluation of Release Kinetics D_Release->D_Eval D_End End: Optimized Drug Delivery System D_Eval->D_End

Caption: Workflow for developing a drug delivery system.

Conclusion

This compound is a versatile monomer that can be readily polymerized to form polyesters and polyamides with tunable properties. The protocols provided herein offer a starting point for the synthesis and characterization of these materials. The potential for creating biodegradable polymers makes this compound an attractive building block for researchers in materials science and drug development, offering opportunities to design novel materials for a more sustainable future and advanced therapeutic applications. Further research into the specific properties and applications of polymers derived from this compound is warranted to fully explore their potential.

References

Application of Diethyl Pimelate in Plasticizer Production: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl pimelate (B1236862), a diester of pimelic acid, presents a promising, yet underexplored, candidate as a bio-based and potentially safer alternative to traditional phthalate (B1215562) plasticizers in the polymer industry. Its aliphatic structure suggests good compatibility with polar polymers like polyvinyl chloride (PVC), offering a potential avenue for enhancing flexibility and reducing the glass transition temperature (Tg) of these materials. This document outlines a theoretical framework for the application of diethyl pimelate as a plasticizer, including its synthesis, proposed mechanisms of action, and detailed protocols for its evaluation. It is important to note that due to a lack of direct experimental studies on this compound as a plasticizer, the quantitative data and specific performance characteristics presented herein are extrapolated from studies on structurally similar aliphatic diesters, such as succinates and adipates.[1][2][3]

Molecular Structure and Properties

This compound (C₁₁H₂₀O₄) is the diethyl ester of heptanedioic acid. Its physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2050-20-6
Molecular Weight 216.27 g/mol
Appearance Light yellow liquid
Boiling Point 149 °C @ 18 Torr
Solubility Soluble in common organic solvents

Proposed Mechanism of Plasticization

The plasticizing effect of this compound in a polymer matrix like PVC is predicated on the "lubricity" and "free volume" theories. The relatively small and flexible this compound molecules are hypothesized to intercalate between the rigid polymer chains. This process disrupts the strong intermolecular polymer-polymer interactions (dipole-dipole forces in the case of PVC), effectively lubricating the polymer chains and allowing them to slide past one another more easily. This increased molecular mobility leads to a reduction in the material's glass transition temperature (Tg), transforming it from a rigid, brittle state to a more flexible and ductile one.[4]

Caption: Mechanism of PVC plasticization by this compound.

Application Notes

Synthesis of this compound for Plasticizer Applications

A common method for synthesizing this compound is through the Fischer esterification of pimelic acid with ethanol (B145695) in the presence of an acid catalyst. While specific protocols for plasticizer-grade synthesis are not available, a general laboratory-scale procedure can be adapted.[5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pimelic acid (1 mole), absolute ethanol (3 moles, excess to drive the reaction), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 moles).

  • Reflux: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Neutralization and Extraction: After the reaction is complete (typically several hours), cool the mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the this compound with an organic solvent like diethyl ether.

  • Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to obtain a high-purity product suitable for plasticizer applications.

Caption: Workflow for the synthesis of this compound.

Preparation of Plasticized PVC Films

The evaluation of this compound as a plasticizer involves its incorporation into a polymer matrix, typically PVC. This can be achieved through solvent casting for small-scale laboratory preparations or melt blending for larger-scale and commercially relevant processing.[4]

Experimental Protocol: Solvent Casting of PVC Films

  • Solution Preparation: Dissolve PVC resin in a suitable solvent (e.g., tetrahydrofuran, THF) to a concentration of 10-15% (w/v).

  • Plasticizer Addition: Add the desired amount of this compound to the PVC solution. The concentration is typically expressed in parts per hundred of resin (phr). For initial screening, concentrations of 20, 40, and 60 phr can be investigated.

  • Homogenization: Stir the mixture thoroughly until the this compound is completely dissolved and the solution is homogeneous.

  • Casting: Pour the solution into a flat, level petri dish or onto a glass plate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature of the plasticized PVC.

Experimental Protocol: Melt Blending of PVC Formulations

  • Dry Blending: In a high-speed mixer, dry blend the PVC resin, this compound, and other necessary additives such as thermal stabilizers (e.g., calcium/zinc stearate) and lubricants.

  • Melt Compounding: Process the dry blend using a two-roll mill or a torque rheometer at a temperature suitable for PVC processing (typically 160-180°C).

  • Sheet Preparation: The compounded material can then be compression molded into sheets of a specified thickness for subsequent testing.

Performance Evaluation of this compound Plasticized PVC

The effectiveness of this compound as a plasticizer can be quantified by assessing the mechanical, thermal, and migration properties of the plasticized PVC.

3.1. Mechanical Properties

The influence of the plasticizer on the flexibility and strength of the PVC is determined through tensile testing.

Experimental Protocol: Tensile Testing (ASTM D638)

  • Specimen Preparation: Cut dumbbell-shaped specimens from the prepared PVC films or sheets according to ASTM D638 standard dimensions.

  • Testing: Using a universal testing machine (UTM), measure the tensile strength, elongation at break, and Young's modulus of the specimens.

  • Data Analysis: Compare the results for PVC plasticized with different concentrations of this compound and with a standard plasticizer like dioctyl phthalate (DOP).

Table 2: Hypothetical Mechanical Properties of PVC Plasticized with this compound (DEP) vs. DOP (at 40 phr)

PropertyUnplasticized PVCPVC + 40 phr DOPPVC + 40 phr DEP (Projected)
Tensile Strength (MPa) ~50~2520 - 30
Elongation at Break (%) <10~300250 - 350
Young's Modulus (MPa) ~3000~1010 - 20

Note: The values for DEP are projected based on the performance of similar aliphatic diesters and require experimental verification.

3.2. Thermal Properties

The primary indicator of plasticizer efficiency is the reduction in the glass transition temperature (Tg). This is typically measured using Differential Scanning Calorimetry (DSC). Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the plasticized material.[3]

Experimental Protocol: Thermal Analysis

  • DSC (ASTM D3418): Heat a small sample of the plasticized PVC in a DSC instrument under a nitrogen atmosphere. The Tg is determined from the inflection point of the heat flow curve.

  • TGA (ASTM E1131): Heat a sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The onset of degradation temperature provides information on the thermal stability.

Table 3: Hypothetical Thermal Properties of PVC Plasticized with DEP vs. DOP (at 40 phr)

PropertyUnplasticized PVCPVC + 40 phr DOPPVC + 40 phr DEP (Projected)
Glass Transition Temp. (Tg) (°C) ~85~ -20-10 to -30
Degradation Onset (TGA, N₂) (°C) ~250~230220 - 240

Note: The values for DEP are projected and require experimental validation.

3.3. Migration Resistance

A critical performance parameter for plasticizers is their permanence within the polymer matrix. Migration can be assessed by measuring the weight loss of the plasticized PVC after exposure to various solvents or through accelerated aging.[6][7]

Experimental Protocol: Solvent Extraction Test

  • Sample Preparation: Cut pre-weighed samples of the plasticized PVC film of known dimensions.

  • Immersion: Immerse the samples in different solvents (e.g., hexane (B92381) for non-polar extraction, ethanol for polar extraction, and soapy water to simulate household contact) for a specified period (e.g., 24 hours) at a controlled temperature.

  • Weight Loss Measurement: After immersion, remove the samples, dry them thoroughly, and reweigh them. The percentage of weight loss corresponds to the amount of plasticizer that has migrated out.

MigrationTestWorkflow start Pre-weighed PVC Film immersion Immerse in Solvent (e.g., Hexane, Ethanol) start->immersion drying Dry the Film immersion->drying weighing Re-weigh the Film drying->weighing calculation Calculate % Weight Loss (Migration) weighing->calculation

Caption: Workflow for plasticizer migration testing.

Conclusion

While direct experimental data is currently lacking, the chemical structure of this compound suggests it could be a viable and potentially eco-friendly plasticizer for polymers like PVC. The protocols outlined in this document provide a comprehensive framework for its synthesis and systematic evaluation. Further research is essential to validate these theoretical considerations and to fully characterize the performance of this compound in comparison to established plasticizers. Such studies would be invaluable for the development of new, sustainable plastic formulations.

References

Diethyl Pimelate: A Versatile Intermediate for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pimelate (B1236862), the diethyl ester of heptanedioic acid, is a valuable and versatile C7 building block in organic synthesis. Its linear carbon chain and two terminal ester functionalities provide a scaffold for the construction of a wide array of complex molecules, including carbocycles, heterocycles, and macrocycles. The reactivity of the ester groups allows for a variety of transformations, such as cyclizations, condensations, and functional group interconversions, making it a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. This document provides detailed application notes and experimental protocols for the use of diethyl pimelate in the synthesis of several classes of complex molecules.

Key Applications of this compound

This compound serves as a precursor for the synthesis of various important molecular frameworks. The following sections detail its application in generating cyclic ketones, heterocyclic systems, and macrocyclic lactones, all of which are prevalent motifs in medicinal chemistry and materials science.

Synthesis of Cyclic Ketones via Intramolecular Condensations

The seven-carbon backbone of this compound is ideally suited for intramolecular cyclization reactions to form six-membered carbocyclic rings, which are fundamental structures in many natural products and synthetic drugs. Two primary methods for achieving this transformation are the Dieckmann condensation and the Thorpe-Ziegler reaction.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In the case of this compound, this reaction yields ethyl 2-oxocyclohexanecarboxylate, a versatile intermediate for further elaboration.

Logical Workflow for Dieckmann Condensation

Dieckmann_Condensation Diethyl_Pimelate This compound Enolate Enolate Intermediate Diethyl_Pimelate->Enolate Deprotonation Base Base (e.g., NaH, NaOEt) Base->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization Beta_Keto_Ester_Enolate β-Keto Ester Enolate Cyclization->Beta_Keto_Ester_Enolate Loss of Ethoxide Product Ethyl 2-oxocyclohexanecarboxylate Beta_Keto_Ester_Enolate->Product Acid_Workup Acidic Workup Acid_Workup->Product Protonation

Caption: Workflow of the Dieckmann Condensation.

Experimental Protocol: Dieckmann Condensation of this compound using Sodium Hydride

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF) or toluene

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise from the addition funnel to the stirred NaH suspension. A small amount of ethanol (B145695) can be added to initiate the reaction if it is sluggish.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of 1 M HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product, ethyl 2-oxocyclohexanecarboxylate, can be purified by vacuum distillation.

ParameterValueReference
Yield 69-82%[1]
Base NaH, NaOEt, t-BuOK[1]
Solvent Toluene, THF, or solvent-free[1]
Temperature Reflux

An alternative approach to a six-membered cyclic ketone involves the Thorpe-Ziegler reaction of pimelonitrile, which can be synthesized from this compound. This intramolecular condensation of a dinitrile, followed by hydrolysis and decarboxylation, yields cyclohexanone (B45756).

Logical Workflow for Thorpe-Ziegler Reaction

Thorpe_Ziegler Diethyl_Pimelate This compound Pimelamide Pimelamide Diethyl_Pimelate->Pimelamide Ammonia (B1221849) NH₃ Ammonia->Pimelamide Pimelonitrile Pimelonitrile Pimelamide->Pimelonitrile Dehydration Dehydrating Agent (e.g., P₂O₅) Dehydration->Pimelonitrile Enaminonitrile Enaminonitrile Intermediate Pimelonitrile->Enaminonitrile Intramolecular Cyclization Base_TZ Base Base_TZ->Enaminonitrile Cyclohexanone Cyclohexanone Enaminonitrile->Cyclohexanone Hydrolysis Acidic Hydrolysis & Decarboxylation Hydrolysis->Cyclohexanone

Caption: Synthesis of cyclohexanone via Thorpe-Ziegler reaction.

Experimental Protocol: Synthesis of Pimelonitrile and Thorpe-Ziegler Cyclization

Part 1: Synthesis of Pimelonitrile from this compound

Materials:

  • This compound

  • Ammonia (gas or aqueous solution)

  • Phosphorus pentoxide (P₂O₅) or other dehydrating agent

  • Appropriate solvent (e.g., high-boiling ether)

Procedure:

  • Convert this compound to pimelamide by reaction with excess ammonia. This can be achieved by heating this compound in a sealed vessel with aqueous ammonia or by bubbling ammonia gas through a solution of the ester.

  • Isolate the crude pimelamide by filtration and dry thoroughly.

  • Dehydrate the pimelamide to pimelonitrile by heating with a dehydrating agent such as phosphorus pentoxide. The product can be purified by distillation under reduced pressure.

Part 2: Thorpe-Ziegler Cyclization of Pimelonitrile

Materials:

  • Pimelonitrile

  • Strong base (e.g., sodium amide, sodium hydride)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Hydrochloric acid or sulfuric acid for hydrolysis

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve pimelonitrile in a high-boiling anhydrous solvent such as toluene.

  • Add a strong base (e.g., sodium amide) portion-wise with vigorous stirring. The reaction is often carried out at elevated temperatures to facilitate the cyclization.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture and carefully quench the reaction with water or a dilute acid.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt, and remove the solvent.

  • The resulting enaminonitrile intermediate is then subjected to acidic hydrolysis (e.g., refluxing with aqueous HCl or H₂SO₄) to yield cyclohexanone.

  • The final product can be purified by distillation.

ParameterValueReference
Yield Moderate to good[2]
Base Strong, non-nucleophilic bases[2]
Solvent High-boiling aprotic solvents[2]
Temperature Elevated temperatures[2]
Synthesis of Heterocyclic Compounds: Pyridazinones

The reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) is a classical method for the synthesis of pyridazine (B1198779) derivatives. This compound, after conversion to a suitable 1,4-dicarbonyl precursor, can be utilized for the synthesis of tetrahydropyridazinones, which are important scaffolds in medicinal chemistry. A more direct approach involves the reaction of this compound with hydrazine to form a dihydrazide, followed by cyclization.

Logical Workflow for Pyridazinone Synthesis

Pyridazinone_Synthesis Diethyl_Pimelate This compound Dihydrazide Pimelic Acid Dihydrazide Diethyl_Pimelate->Dihydrazide Hydrazine Hydrazine Hydrate (B1144303) Hydrazine->Dihydrazide Tetrahydropyridazinone Tetrahydropyridazinone Derivative Dihydrazide->Tetrahydropyridazinone Intramolecular Cyclization Cyclization_Heat Heat Cyclization_Heat->Tetrahydropyridazinone

Caption: Synthesis of a tetrahydropyridazinone derivative.

Experimental Protocol: Synthesis of a Tetrahydropyridazinone Derivative

Part 1: Synthesis of Pimelic Acid Dihydrazide

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. The pimelic acid dihydrazide product will often precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Part 2: Cyclization to a Tetrahydropyridazinone Derivative

Materials:

  • Pimelic acid dihydrazide

  • High-boiling solvent (e.g., ethylene (B1197577) glycol) or neat conditions

Procedure:

  • Heat the pimelic acid dihydrazide under high temperature, either neat or in a high-boiling solvent like ethylene glycol.

  • The intramolecular cyclization will occur with the elimination of a molecule of hydrazine.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture and purify the resulting tetrahydropyridazinone derivative by crystallization or column chromatography.

ParameterValueReference
Yield Varies depending on conditions
Reagents Hydrazine hydrate
Conditions Reflux in ethanol, then high temperature for cyclization
Synthesis of Macrocyclic Lactones

Macrocyclic lactones are an important class of compounds with applications ranging from fragrances to pharmaceuticals. A multi-step synthesis starting from this compound can lead to the formation of a macrocyclic lactone. This involves the initial formation of a cyclic ketone, followed by Baeyer-Villiger oxidation.

Logical Workflow for Macrocyclic Lactone Synthesis

Macrocyclic_Lactone_Synthesis Diethyl_Pimelate This compound Cyclic_Keto_Ester Ethyl 2-oxocyclohexanecarboxylate Diethyl_Pimelate->Cyclic_Keto_Ester 1. Base 2. Acid Workup Dieckmann Dieckmann Condensation Dieckmann->Cyclic_Keto_Ester Cycloheptanone (B156872) Cycloheptanone Cyclic_Keto_Ester->Cycloheptanone Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Hydrolysis_Decarboxylation->Cycloheptanone Macrocyclic_Lactone ε-Heptanolide Cycloheptanone->Macrocyclic_Lactone Peroxy_Acid Peroxy Acid (e.g., m-CPBA) BV_Oxidation Baeyer-Villiger Oxidation Peroxy_Acid->BV_Oxidation BV_Oxidation->Macrocyclic_Lactone

Caption: Synthesis of a macrocyclic lactone from this compound.

Experimental Protocol: Synthesis of ε-Heptanolide

Part 1: Synthesis of Cycloheptanone from this compound This involves the Dieckmann condensation of this compound to ethyl 2-oxocyclohexanecarboxylate as described in section 1a, followed by hydrolysis and decarboxylation.

Part 2: Baeyer-Villiger Oxidation of Cycloheptanone

Materials:

  • Cycloheptanone

  • meta-Chloroperoxybenzoic acid (m-CPBA) or other peroxy acid

  • Dichloromethane (B109758) (DCM) or other suitable solvent

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cycloheptanone in dichloromethane in a round-bottom flask.

  • Add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane dropwise to the stirred solution of the ketone at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy the excess peroxy acid.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude ε-heptanolide can be purified by vacuum distillation or column chromatography.

ParameterValueReference
Yield Good to excellent[3]
Oxidant m-CPBA, peracetic acid[3]
Solvent Dichloromethane, chloroform[3]
Temperature 0 °C to room temperature[3]

Conclusion

This compound is a highly adaptable and economically important intermediate for the synthesis of diverse and complex molecular architectures. The protocols outlined in these application notes for the synthesis of cyclic ketones, pyridazinones, and macrocyclic lactones demonstrate the breadth of its utility. By leveraging well-established synthetic transformations, researchers and drug development professionals can effectively utilize this compound as a foundational element in their synthetic strategies to access novel and valuable molecules. The provided workflows, protocols, and data tables serve as a comprehensive guide for the practical application of this versatile C7 building block.

References

Application Note: Synthesis of 2-Ethoxycarbonylcyclohexanone via Dieckmann Condensation of Diethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-ethoxycarbonylcyclohexanone through the Dieckmann condensation of diethyl pimelate (B1236862). The Dieckmann condensation is a robust intramolecular cyclization reaction essential for the formation of five- and six-membered rings, making it a cornerstone in the synthesis of various carbocyclic and heterocyclic compounds used in medicinal chemistry and drug development.[1][2] This document outlines both classical and solvent-free methodologies, presenting quantitative data on reaction yields with various bases. Detailed procedures for the reaction, work-up, and purification are provided to ensure reproducibility.

Introduction

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a base-catalyzed cyclization of a diester to form a β-keto ester.[3][4] For diethyl pimelate, a 1,7-diester, this reaction yields the six-membered ring, 2-ethoxycarbonylcyclohexanone, a valuable intermediate in organic synthesis.[5][6] The choice of base and reaction conditions significantly impacts the reaction's efficiency and yield.[1][7] This note compares common bases such as sodium ethoxide, sodium hydride, and potassium tert-butoxide, providing researchers with the necessary information to select the optimal conditions for their specific needs.

Quantitative Data Summary

The selection of the base is a critical parameter in the Dieckmann condensation, directly influencing the reaction yield. The following table summarizes the performance of various bases in the cyclization of this compound to 2-ethoxycarbonylcyclohexanone under different conditions.

BaseSolventTemperatureReaction TimeYield (%)Reference
Potassium tert-ButoxideToluene (B28343)Reflux3 h69[7]
Sodium EthoxideTolueneReflux3 h60[7]
Potassium EthoxideTolueneReflux3 h60[7]
Potassium tert-ButoxideNoneRoom Temperature10 min69[7]
Sodium tert-ButoxideNoneRoom Temperature10 min68[7]
Potassium EthoxideNoneRoom Temperature10 min56[7]
Sodium EthoxideNoneRoom Temperature10 min60[7]
Sodium HydrideTolueneReflux20 h~72[1]

Experimental Protocols

Two primary protocols are presented: a classical approach using sodium ethoxide in a solvent and a modern, solvent-free method.

Protocol 1: Classical Dieckmann Condensation using Sodium Ethoxide in Toluene

Materials:

  • This compound

  • Anhydrous Toluene

  • Sodium ethoxide (NaOEt) or Sodium metal (Na) and anhydrous ethanol (B145695)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a drying tube, add anhydrous toluene (e.g., 100 mL for a 0.1 mol scale reaction).

  • Base Preparation (if using Sodium metal): If preparing sodium ethoxide in situ, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol and stir until all the sodium has reacted. Then, remove the ethanol under reduced pressure and add the anhydrous toluene.

  • Reaction: Add sodium ethoxide (1.1 equivalents) to the toluene. Heat the mixture to reflux with vigorous stirring. Add this compound (1.0 equivalent) dropwise to the refluxing suspension over 30 minutes.

  • Reaction Monitoring: Continue refluxing for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

    • Purify the resulting crude oil by vacuum distillation to obtain 2-ethoxycarbonylcyclohexanone.

Protocol 2: Solvent-Free Dieckmann Condensation using Potassium tert-Butoxide

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK), powdered

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Mortar and pestle

  • Desiccator

  • Distillation apparatus

Procedure:

  • Reaction: In a mortar, add this compound (1.0 equivalent) and powdered potassium tert-butoxide (1.1 equivalents).[7]

  • Grinding: Grind the mixture with a pestle at room temperature for 10 minutes. The mixture will solidify.[8]

  • Completion and By-product Removal: Place the solidified reaction mixture in a desiccator for 60 minutes to complete the reaction and to evaporate the tert-butanol (B103910) formed during the reaction.[7][8]

  • Neutralization: Neutralize the dried reaction mixture by adding p-toluenesulfonic acid monohydrate until the mixture is acidic.[7][8]

  • Purification: Directly distill the neutralized mixture under reduced pressure to yield pure 2-ethoxycarbonylcyclohexanone.[7] This method offers a greener and more efficient alternative by eliminating the need for solvents and a separate work-up procedure.[7]

Visualizations

The following diagrams illustrate the chemical transformation and a generalized workflow for the Dieckmann condensation.

Caption: Reaction scheme for the Dieckmann condensation of this compound.

Experimental_Workflow Generalized Experimental Workflow Start Start: Mix this compound and Base Reaction Reaction (Heating or Grinding) Start->Reaction Quench Quench Reaction (Acidification) Reaction->Quench Extraction Liquid-Liquid Extraction (for solvent-based protocol) Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Purification by Vacuum Distillation Solvent_Removal->Distillation Characterization Product Characterization (NMR, IR, MS) Distillation->Characterization End End: Pure Product Characterization->End

Caption: A generalized workflow for the Dieckmann condensation experiment.

Characterization of 2-Ethoxycarbonylcyclohexanone

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.25 (t, 3H, J=7.1 Hz, -OCH₂CH₃)

    • δ 1.60-1.80 (m, 4H, cyclohexyl-H)

    • δ 2.20-2.40 (m, 4H, cyclohexyl-H adjacent to C=O and CH)

    • δ 3.40 (dd, 1H, J=11.2, 4.5 Hz, CH-CO₂Et)

    • δ 4.18 (q, 2H, J=7.1 Hz, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 14.1 (-OCH₂CH₃)

    • δ 22.5, 27.8, 39.8, 41.5 (cyclohexyl CH₂)

    • δ 58.6 (CH-CO₂Et)

    • δ 61.2 (-OCH₂)

    • δ 172.5 (C=O, ester)

    • δ 208.0 (C=O, ketone)

  • IR (neat, cm⁻¹):

    • ~2940 (C-H stretch)

    • ~1735 (C=O stretch, ester)

    • ~1710 (C=O stretch, ketone)

  • Mass Spectrometry (EI):

    • m/z 170 (M⁺)

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the ester and consume the base.

    • Verify the quality and stoichiometry of the base.

    • Ensure the reaction goes to completion by monitoring with TLC.

  • Side Reactions:

    • Intermolecular Claisen condensation can occur if the reaction is too concentrated. For solvent-based reactions, maintaining appropriate dilution can minimize this.

    • Hydrolysis of the ester can occur if moisture is present.

Conclusion

The Dieckmann condensation of this compound is a reliable method for synthesizing 2-ethoxycarbonylcyclohexanone. Both the classical solvent-based and the modern solvent-free methods provide good yields. The choice of protocol may depend on the available equipment and desired environmental impact, with the solvent-free method being a more sustainable option. The detailed protocols and data provided in this application note will aid researchers in successfully performing this important transformation.

References

Synthesis of Heterocyclic Compounds from Diethyl Pimelate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing diethyl pimelate (B1236862) as a versatile starting material. The following sections describe the synthesis of key intermediates and their subsequent transformation into valuable heterocyclic scaffolds, including tetrahydroquinolines, pyrimidines, and diazepines. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

Dieckmann Condensation: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

The initial and crucial step in the utilization of diethyl pimelate for the synthesis of a wide range of six-membered heterocyclic systems is the Dieckmann condensation. This intramolecular cyclization reaction affords ethyl 2-oxocyclohexanecarboxylate, a versatile β-keto ester intermediate. A solvent-free approach offers a green and efficient method for this transformation.

Experimental Protocol:

A solvent-free Dieckmann condensation of this compound is performed by mixing this compound with a solid base, such as potassium tert-butoxide. The solid mixture is thoroughly ground and allowed to react at room temperature. The reaction is then neutralized with a weak acid and the product is isolated by distillation under reduced pressure.[1]

Diagram of the Dieckmann Condensation Workflow:

Dieckmann_Condensation start This compound + Potassium tert-Butoxide reaction Grind and React (Room Temperature) start->reaction neutralization Neutralization (e.g., with p-TsOH) reaction->neutralization distillation Distillation under Reduced Pressure neutralization->distillation product Ethyl 2-oxocyclohexanecarboxylate distillation->product

Caption: Workflow for the solvent-free Dieckmann condensation.

Quantitative Data:
ParameterValueReference
Starting MaterialThis compound[1]
BasePotassium tert-butoxide[1]
Reaction TimeNot specified[1]
TemperatureRoom Temperature[1]
ProductEthyl 2-oxocyclohexanecarboxylate[1]
Yield69%[1]

Synthesis of Tetrahydroquinoline Derivatives

The intermediate, ethyl 2-oxocyclohexanecarboxylate, can be utilized in a multi-component reaction to synthesize substituted tetrahydroquinolines. This one-pot synthesis involves the condensation of the β-keto ester with an aromatic aldehyde, malononitrile (B47326), and a nitrogen source, typically ammonium (B1175870) acetate (B1210297).

Experimental Protocol:

A mixture of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol), an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent such as ethanol (B145695) or acetic acid is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized to afford the desired 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative.

Diagram of the Tetrahydroquinoline Synthesis Pathway:

Tetrahydroquinoline_Synthesis start Ethyl 2-oxocyclohexanecarboxylate + Aromatic Aldehyde + Malononitrile + Ammonium Acetate reflux Reflux in Ethanol/Acetic Acid start->reflux workup Cooling, Filtration, and Recrystallization reflux->workup product 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile workup->product

Caption: Pathway for the synthesis of tetrahydroquinolines.

Quantitative Data:
ParameterValue
Reactant 1Ethyl 2-oxocyclohexanecarboxylate
Reactant 2Aromatic aldehyde
Reactant 3Malononitrile
Reactant 4Ammonium acetate
SolventEthanol or Acetic Acid
TemperatureReflux
Product2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
YieldVaries depending on substrates

Synthesis of Pyrimido[4,5-b]quinoline Derivatives

Ethyl 2-oxocyclohexanecarboxylate serves as a key building block for the synthesis of fused pyrimidine (B1678525) systems, such as pyrimido[4,5-b]quinolines. These compounds can be prepared through a condensation reaction with urea (B33335) or its derivatives.

Experimental Protocol:

A mixture of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol), urea (1.2 mmol), and a catalytic amount of a strong acid (e.g., concentrated HCl) in a high-boiling solvent like ethanol or acetic acid is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and dried to yield the hexahydropyrimido[4,5-b]quinoline-2,4-dione.

Diagram of the Pyrimido[4,5-b]quinoline Synthesis Pathway:

Pyrimidoquinoline_Synthesis start Ethyl 2-oxocyclohexanecarboxylate + Urea reflux Reflux in Ethanol/Acetic Acid with Acid Catalyst start->reflux workup Cooling, Filtration, and Drying reflux->workup product Hexahydropyrimido[4,5-b]quinoline-2,4-dione workup->product

Caption: Pathway for the synthesis of pyrimido[4,5-b]quinolines.

Quantitative Data:
ParameterValue
Reactant 1Ethyl 2-oxocyclohexanecarboxylate
Reactant 2Urea
CatalystConcentrated HCl (catalytic)
SolventEthanol or Acetic Acid
TemperatureReflux
ProductHexahydropyrimido[4,5-b]quinoline-2,4-dione
YieldVaries

Synthesis of Diazepine (B8756704) Derivatives

The β-keto ester, ethyl 2-oxocyclohexanecarboxylate, can also be a precursor for the synthesis of seven-membered heterocyclic rings, such as diazepines. Condensation with a diamine, like ethylenediamine (B42938), can lead to the formation of a diazepinone ring system.

Experimental Protocol:

Ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) and ethylenediamine (1.1 mmol) are dissolved in a suitable solvent, such as toluene (B28343) or xylene. A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the corresponding diazepine derivative.

Diagram of the Diazepine Synthesis Pathway:

Diazepine_Synthesis start Ethyl 2-oxocyclohexanecarboxylate + Ethylenediamine reflux Reflux in Toluene with p-TsOH (Dean-Stark) start->reflux workup Solvent Removal and Purification reflux->workup product Tetrahydro-1H-benzo[b][1,4]diazepin-2(3H)-one derivative workup->product

Caption: Pathway for the synthesis of diazepines.

Quantitative Data:
ParameterValue
Reactant 1Ethyl 2-oxocyclohexanecarboxylate
Reactant 2Ethylenediamine
Catalystp-Toluenesulfonic acid (catalytic)
SolventToluene or Xylene
TemperatureReflux
ProductTetrahydro-1H-benzo[b][2][3]diazepin-2(3H)-one derivative
YieldVaries

References

Application Notes and Protocols: Reaction of Diethyl Pimelate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The reaction of Grignard reagents (organomagnesium halides) with esters is a classic and reliable method for the preparation of tertiary alcohols. When applied to diesters, such as diethyl pimelate (B1236862), this reaction provides a straightforward route to tertiary diols, which are valuable building blocks in the synthesis of complex molecules, including polymers, fragrances, and pharmaceutical intermediates.

This document provides detailed application notes and protocols for the reaction of diethyl pimelate with various Grignard reagents. It covers the reaction mechanism, experimental procedures, and potential applications of the resulting 1,7-disubstituted-1,7-heptanediol products.

Reaction Mechanism and Stoichiometry

The reaction of a Grignard reagent with an ester proceeds in a two-step mechanism for each ester functional group. First, the nucleophilic Grignard reagent adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide leaving group to form a ketone. A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, creating a magnesium alkoxide intermediate. Finally, an acidic workup protonates the alkoxide to yield the tertiary alcohol.[1][2]

Since this compound is a diester, a total of four equivalents of the Grignard reagent are required for the complete conversion to the corresponding 1,1,7,7-tetrasubstituted-1,7-heptanediol.

Reaction Scheme:

Applications in Research and Drug Development

The 1,7-di-substituted-1,7-heptanediol products obtained from the reaction of this compound with Grignard reagents are versatile intermediates. Their long aliphatic chain and tertiary alcohol functionalities make them suitable for a variety of applications:

  • Polymer Chemistry: These diols can be used as monomers in the synthesis of polyesters and polyurethanes, imparting unique properties due to their specific chain length and branching.

  • Pharmaceutical Synthesis: The diol scaffold can be a key structural motif in the synthesis of complex biologically active molecules. The tertiary alcohol groups can be further functionalized or may contribute to the molecule's interaction with biological targets.[3]

  • Fragrance and Flavor Industry: Long-chain diols and their derivatives can be used as precursors for the synthesis of musk-like fragrances and other specialty aroma chemicals.

  • Material Science: The unique architecture of these molecules can be exploited in the development of novel liquid crystals and other advanced materials.

Experimental Protocols

The following protocols are representative examples for the reaction of this compound with different Grignard reagents. Strict anhydrous conditions are crucial for the success of any Grignard reaction. All glassware should be thoroughly dried in an oven and cooled in a desiccator before use, and anhydrous solvents are mandatory. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 2,8-dimethylnonane-2,8-diol using Methylmagnesium Bromide

This protocol is adapted from general procedures for the reaction of esters with Grignard reagents.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Volume/MassNotes
This compound202.25102.02 g (1.98 mL)
Magnesium Turnings24.31441.07 g
Bromomethane (B36050) (in ether, 3.0 M)94.944414.7 mLHandle with extreme care in a fume hood.
Anhydrous Diethyl Ether (Et2O)74.12-~100 mL
1 M Hydrochloric Acid (HCl)36.46-As neededFor workup.
Saturated Sodium Bicarbonate84.01-As neededFor neutralization.
Brine--As neededFor washing.
Anhydrous Sodium Sulfate142.04-As neededFor drying.

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings. Add approximately 20 mL of anhydrous diethyl ether. Slowly add the bromomethane solution in diethyl ether from the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve the this compound in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the this compound solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl. Continue adding the acid until the aqueous layer is acidic and all magnesium salts have dissolved.

  • Workup and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Synthesis of 3,9-diethylundecane-3,9-diol using Ethylmagnesium Bromide

This protocol is based on established methods for Grignard reactions with esters.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Volume/MassNotes
This compound202.25102.02 g (1.98 mL)
Magnesium Turnings24.31441.07 g
Bromoethane (B45996)108.97444.80 g (3.26 mL)
Anhydrous Tetrahydrofuran (THF)72.11-~100 mL
Saturated Ammonium (B1175870) Chloride53.49-As neededFor quenching.
Diethyl Ether74.12-As neededFor extraction.
Anhydrous Magnesium Sulfate120.37-As neededFor drying.

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a crystal of iodine (to initiate the reaction). Add approximately 20 mL of anhydrous THF. Add a solution of bromoethane in 30 mL of anhydrous THF dropwise from the dropping funnel. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with this compound: Cool the Grignard reagent solution to 0 °C. Dissolve the this compound in 20 mL of anhydrous THF and add it dropwise to the stirred Grignard reagent.

  • Reaction Completion and Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup and Purification: Extract the product with diethyl ether (3 x 40 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure. Purify the resulting diol by column chromatography or recrystallization.

Protocol 3: Synthesis of 1,1,7,7-tetraphenylheptane-1,7-diol using Phenylmagnesium Bromide

This protocol is a representative procedure based on similar reactions with other esters.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Volume/MassNotes
This compound202.25102.02 g (1.98 mL)
Magnesium Turnings24.31441.07 g
Bromobenzene (B47551)157.01446.91 g (4.63 mL)
Anhydrous Diethyl Ether (Et2O)74.12-~120 mL
1 M Sulfuric Acid (H2SO4)98.08-As needed
Ethyl Acetate (B1210297)88.11-As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • Preparation of the Grignard Reagent: To a flame-dried three-necked flask containing the magnesium turnings under a nitrogen atmosphere, add 20 mL of anhydrous diethyl ether. Add a solution of bromobenzene in 40 mL of anhydrous diethyl ether dropwise. After the addition is complete, reflux the mixture for 30 minutes.

  • Reaction with this compound: Cool the Grignard reagent to room temperature. Add a solution of this compound in 20 mL of anhydrous diethyl ether dropwise. After the addition, reflux the reaction mixture for 1 hour.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing ice and 1 M sulfuric acid. Stir until all solids dissolve. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent by rotary evaporation. The solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Quantitative Data Summary

The following table summarizes the expected stoichiometry for the reaction of this compound with various Grignard reagents. Actual yields will vary depending on the specific reaction conditions and the purity of the reagents. In general, yields for Grignard reactions with esters to form tertiary alcohols can range from moderate to high (50-90%).

Grignard ReagentMolar Equivalents (vs. This compound)Expected ProductTheoretical Yield (for 10 mmol scale)
Methylmagnesium Bromide4.42,8-dimethylnonane-2,8-diol1.88 g
Ethylmagnesium Bromide4.43,9-diethylundecane-3,9-diol2.44 g
Phenylmagnesium Bromide4.41,1,7,7-tetraphenylheptane-1,7-diol4.83 g

Visualizations

Reaction Pathway

Reaction_Pathway DiethylPimelate This compound KetoneDiol Diketone Intermediate DiethylPimelate->KetoneDiol Nucleophilic Acyl Substitution Grignard1 + 2 R-MgX Alkoxide Dialkoxide Intermediate KetoneDiol->Alkoxide Nucleophilic Addition Grignard2 + 2 R-MgX Product 1,1,7,7-Tetrasubstituted-1,7-heptanediol Alkoxide->Product Protonation Workup Acidic Workup (H3O+)

Caption: General reaction pathway for the synthesis of a 1,1,7,7-tetrasubstituted-1,7-heptanediol.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Prepare_Grignard Prepare Grignard Reagent (R-X + Mg in Ether/THF) Inert_Atmosphere->Prepare_Grignard Add_Diester Add this compound Solution (0 °C) Prepare_Grignard->Add_Diester Stir Stir at Room Temperature Add_Diester->Stir Quench Quench with Acidic Aqueous Solution (0 °C) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Na2SO4/MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product (Chromatography/Recrystallization) Evaporate->Purify

Caption: A typical experimental workflow for the Grignard reaction with this compound.

References

Application Notes and Protocols for Utilizing Diethyl Pimelate in Drug Discovery Screening Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pimelate (B1236862), a seven-carbon dicarboxylic acid diethyl ester, serves as a versatile and valuable scaffold in the construction of drug discovery screening libraries. Its linear aliphatic chain and two reactive ester functionalities provide a flexible backbone for the synthesis of a diverse range of molecular architectures. This document provides detailed application notes and experimental protocols for leveraging diethyl pimelate as a foundational building block in the generation of compound libraries for high-throughput screening (HTS) and fragment-based drug discovery (FBDD). The inherent flexibility of the pimelate core allows for the exploration of extensive chemical space, leading to the identification of novel hit compounds against various biological targets.

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in library synthesis.

PropertyValueReference
Molecular Formula C₁₁H₂₀O₄[1]
Molecular Weight 216.27 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 149 °C at 18 Torr[3]
Melting Point -24 °C[3]
Density 0.9928 g/cm³ at 20 °C[3]
Solubility Soluble in common organic solvents[2]

Applications in Drug Discovery Screening

The unique structural features of this compound make it an attractive starting material for several drug discovery strategies. Its two ester groups can be readily modified through various chemical reactions to introduce a wide array of functional groups and build diverse molecular scaffolds.

Scaffold for Combinatorial Chemistry

This compound is an excellent starting point for combinatorial library synthesis. The diester functionality allows for the introduction of two points of diversity, enabling the rapid generation of a large number of distinct compounds. Common synthetic strategies include:

  • Amidation: Reaction with a diverse set of primary and secondary amines to generate a library of diamides.

  • Esterification/Transesterification: Reaction with a variety of alcohols to create a library of mixed esters.

  • Cyclization Reactions: Intramolecular reactions such as the Dieckmann condensation can be employed to form cyclic ketones, which can be further functionalized.[4][5]

  • Reduction and Functionalization: Reduction of the ester groups to diols, followed by subsequent reactions to introduce other functionalities.

Synthesis of Bioactive Heterocycles

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring.[6] this compound can serve as a precursor for the synthesis of various heterocyclic systems, including:

  • Pyrimidines: Condensation of this compound derivatives with urea (B33335) or thiourea (B124793) can yield barbiturate-like structures, a class of compounds known for their sedative and anticonvulsant properties.[7][8]

  • Piperidines: The pimelate backbone can be elaborated and cyclized to form substituted piperidines, a privileged scaffold in many biologically active compounds with applications in anticancer and other therapeutic areas.[9][10]

  • Seven-Membered Rings: The seven-carbon chain of this compound is a natural precursor for the synthesis of seven-membered rings, which are present in a number of natural products and bioactive molecules.

Fragment-Based Drug Discovery (FBDD)

While this compound itself is larger than a typical fragment, it can be used to generate smaller, fragment-like molecules or as a starting point for hit-to-lead optimization. For example, mono-functionalized derivatives of pimelic acid or its shorter chain analogs can be incorporated into fragment libraries. Once a fragment hit is identified, the versatile chemistry of the pimelate scaffold can be exploited to grow, link, or merge fragments to increase potency and selectivity.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of this compound in the synthesis of compound libraries.

Protocol 1: Synthesis of a Diamide (B1670390) Library from this compound

This protocol describes a general procedure for the parallel synthesis of a diamide library from this compound and a diverse set of primary amines.

Materials:

  • This compound

  • A library of diverse primary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction block or individual reaction vials

Procedure:

  • In each well of a 96-well reaction block, dissolve this compound (1.0 eq) in DMF.

  • Add a unique primary amine (2.2 eq) from a pre-plated library to each corresponding well.

  • Add EDC (2.2 eq), HOBt (2.2 eq), and DIPEA (4.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12-18 hours.

  • After the reaction is complete, dilute the contents of each well with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude diamide products.

  • Purify the products as needed using techniques such as automated flash chromatography or preparative HPLC.

  • Characterize the final compounds by LC-MS and NMR spectroscopy.

Protocol 2: Dieckmann Condensation of this compound to Form a Cyclic β-Keto Ester

This protocol details the intramolecular cyclization of this compound to form ethyl 2-oxocyclohexanecarboxylate, a versatile intermediate for further library development.[3][4][5]

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • Toluene (B28343)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol and sodium metal to generate sodium ethoxide in situ, or use commercially available sodium ethoxide (1.1 eq).

  • Add anhydrous toluene to the flask.

  • Slowly add this compound (1.0 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ethyl 2-oxocyclohexanecarboxylate by vacuum distillation or column chromatography.

Data Presentation

The following table provides a hypothetical example of the kind of quantitative data that can be generated from screening a library of this compound derivatives. For illustration, a series of pyrimidine-2,4,6-trione derivatives synthesized from substituted pimelates could be screened for their inhibitory activity against a specific enzyme, such as a kinase or a protease.

Compound IDR1-substituentR2-substituentEnzyme Inhibition IC₅₀ (µM)
DEP-001HH>100
DEP-002PhenylH52.3
DEP-0034-ChlorophenylH15.8
DEP-0044-MethoxyphenylH28.1
DEP-005PhenylPhenyl5.2
DEP-0064-Chlorophenyl4-Chlorophenyl1.1
DEP-0074-MethoxyphenylPhenyl8.9

Note: This data is illustrative and intended to demonstrate how quantitative results from screening this compound-derived libraries can be presented.

Visualizations

Logical Workflow for Library Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a screening library starting from this compound and its subsequent biological evaluation.

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization A This compound B Diversification Reactions (e.g., Amidation, Cyclization) A->B C Purification & Characterization B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Dose-Response & IC50 Determination E->F G Structure-Activity Relationship (SAR) Studies F->G H Analogue Synthesis G->H I In vivo Testing G->I H->F Iterative Improvement

Workflow for this compound-based Drug Discovery.
Signaling Pathway Inhibition

Should a screening campaign with a this compound-derived library yield a potent and selective inhibitor of a particular kinase, the following diagram illustrates how such an inhibitor might interrupt a signaling pathway. For example, a hypothetical inhibitor targeting "Kinase A" in a generic MAPK cascade.

G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase A Kinase A Receptor->Kinase A activates Kinase B Kinase B Kinase A->Kinase B phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor phosphorylates Cellular Response Cellular Response Transcription Factor->Cellular Response DEP-Derivative Inhibitor DEP-Derivative Inhibitor DEP-Derivative Inhibitor->Kinase A inhibits

Inhibition of a Kinase Signaling Pathway.

Conclusion

This compound represents a cost-effective and synthetically tractable starting material for the construction of diverse and novel screening libraries. Its chemical versatility allows for the exploration of a broad range of chemical space, increasing the probability of identifying promising hit compounds for a variety of biological targets. The protocols and strategies outlined in this document provide a framework for researchers to effectively incorporate this compound into their drug discovery programs.

References

Application Notes and Protocols for Diethyl Pimelate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl pimelate (B1236862) as a substrate in enzymatic reactions, focusing on hydrolysis by Porcine Liver Esterase (PLE) and polymerization catalyzed by Candida antarctica Lipase (B570770) B (CALB). Due to the limited availability of specific kinetic data for diethyl pimelate, the provided protocols are based on established methods for structurally similar substrates and should be considered as starting points for optimization.

Section 1: Introduction to this compound in Biocatalysis

This compound (CAS 2050-20-6) is a diester of pimelic acid.[1][2][3][4][5] Its structure, featuring two ester functional groups, makes it a versatile substrate for various enzymatic transformations. In the context of biocatalysis, it can serve as a building block for the synthesis of polymers and specialty chemicals. The use of enzymes like lipases and esterases offers a green and highly selective alternative to traditional chemical methods for the modification of this compound.[6][7]

Key Enzymatic Reactions:

  • Enzymatic Hydrolysis: Esterases, such as Porcine Liver Esterase (PLE), can catalyze the hydrolysis of one or both ester groups of this compound to yield the corresponding monoester (monoethyl pimelate) or pimelic acid and ethanol (B145695).[7] This reaction is particularly useful for producing asymmetrical molecules.

  • Enzymatic Polymerization: Lipases, notably Candida antarctica Lipase B (CALB), can be employed to catalyze the polycondensation of this compound with a diol to produce polyesters.[6] This enzymatic approach allows for polymerization under milder conditions compared to conventional methods.

Section 2: Data Presentation

Table 1: Typical Reaction Conditions for Porcine Liver Esterase (PLE) Catalyzed Hydrolysis of Diethyl Esters

ParameterTypical Value/RangeReference(s)
Enzyme Source Porcine Liver[7][8]
Substrates Diethyl Malonates, Diethyl Glutarates[9]
pH 7.0 - 8.5[9][10]
Temperature 25 - 40 °C[10][11]
Buffer Phosphate (B84403) Buffer[8]
Co-solvent Methanol, Isopropanol (B130326), t-Butanol (optional, to aid substrate solubility)[9]
Reaction Time 1 - 24 hours[9]

Table 2: Typical Reaction Conditions for Candida antarctica Lipase B (CALB) Catalyzed Reactions with Diethyl Esters

ParameterTypical Value/RangeReference(s)
Enzyme Source Candida antarctica Lipase B (often immobilized, e.g., Novozym 435)[6][12]
Reaction Type Transesterification, Polycondensation[6][12]
Substrates Diethyl Adipate, Diethyl Succinate[13]
Co-monomer (for polymerization) Diols (e.g., 1,6-hexanediol)[13]
Solvent Toluene, Diphenyl Ether, or solvent-free (bulk)[13][14]
Temperature 60 - 90 °C[12][14]
Additives Molecular sieves (to remove byproducts)[12]
Reaction Time 24 - 72 hours[13][14]

Section 3: Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound using Porcine Liver Esterase (PLE)

This protocol describes a general procedure for the hydrolysis of this compound to monoethyl pimelate. Optimization of substrate concentration, enzyme loading, temperature, and pH is recommended.

Materials:

  • This compound

  • Porcine Liver Esterase (PLE)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) for pH titration

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • pH meter and probe

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve a known concentration of this compound (e.g., 10-100 mM) in phosphate buffer (pH 8.0). A small amount of a co-solvent like isopropanol may be added to improve solubility.[9]

    • Place the vessel on a stir plate and allow the solution to equilibrate to the desired temperature (e.g., 30°C).

  • Enzyme Addition:

    • Add PLE to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 1-10 mg of enzyme per mmol of substrate can be used.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by measuring the consumption of NaOH required to maintain a constant pH of 8.0.[15] The hydrolysis of the ester produces pimelic acid monoethyl ester and subsequently pimelic acid, which will lower the pH.

    • Alternatively, aliquots can be taken at various time points, quenched (e.g., by adding acid to stop the enzyme), extracted with an organic solvent, and analyzed by GC-MS or HPLC.[16][17]

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, stop the reaction by acidifying the mixture to pH ~2-3 with dilute HCl.

    • Extract the product from the aqueous phase using an organic solvent such as ethyl acetate (B1210297) (3 x volume of the aqueous phase).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purification:

    • The crude product (a mixture of monoethyl pimelate, unreacted this compound, and pimelic acid) can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Enzymatic Polycondensation of this compound with a Diol using Candida antarctica Lipase B (CALB)

This protocol outlines a general procedure for the synthesis of polyesters from this compound and a diol (e.g., 1,6-hexanediol) catalyzed by immobilized CALB (e.g., Novozym 435).

Materials:

  • This compound

  • Diol (e.g., 1,6-hexanediol)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • High-boiling point solvent (e.g., diphenyl ether or toluene), or perform in bulk

  • Molecular sieves (e.g., 4Å)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel with a condenser and a setup for vacuum application

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel, add equimolar amounts of this compound and the diol.

    • If using a solvent, add it to the vessel. For bulk polymerization, no solvent is added.

    • Add immobilized CALB (typically 5-10% by weight of the total monomers).

    • Add activated molecular sieves to the reaction mixture to remove the ethanol byproduct.[12]

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 80-90°C) under a gentle stream of inert gas.[12][14]

    • After an initial period of oligomerization (e.g., 2-4 hours), apply a vacuum to facilitate the removal of ethanol and drive the polymerization towards higher molecular weights.

  • Reaction Monitoring:

    • The progress of the polymerization can be monitored by taking small samples periodically and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

  • Product Isolation:

    • After the desired reaction time (e.g., 24-72 hours), cool the reaction mixture to room temperature.

    • If a solvent was used, dissolve the polymer in a suitable solvent (e.g., chloroform) and filter to remove the immobilized enzyme.

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).

    • Collect the precipitated polymer by filtration and dry it under vacuum.

Section 4: Analytical Methods

Monitoring Reaction Progress:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common technique to monitor the disappearance of this compound and the appearance of its hydrolysis products.[9][10] Samples from the reaction mixture are typically quenched, extracted into an organic solvent, and analyzed.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the substrate and products. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) is often employed.[17]

  • pH-Stat Titration: For hydrolysis reactions, the production of carboxylic acid can be monitored by titrating with a standard base solution to maintain a constant pH. The rate of base addition is proportional to the reaction rate.[15]

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the resulting polymer in polymerization reactions.

Sample Preparation for GC-MS Analysis of Hydrolysis Reaction:

  • Take a defined volume of the reaction mixture.

  • Quench the reaction by adding a small amount of acid (e.g., 1 M HCl) to inactivate the enzyme.

  • Add an internal standard if quantitative analysis is desired.

  • Extract the analytes with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.[9][10]

Section 5: Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification A Dissolve this compound in Buffer (pH 8.0) B Equilibrate to Desired Temperature A->B C Add Porcine Liver Esterase B->C D Monitor Reaction (pH-stat or GC/HPLC) C->D E Quench Reaction (Acidification) D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Monoethyl Pimelate (Product) H->I

Caption: Workflow for the enzymatic hydrolysis of this compound.

Enzymatic_Polymerization_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Polymerization cluster_workup Product Isolation A Mix this compound, Diol, and Immobilized CALB B Add Molecular Sieves A->B C Heat under Inert Gas (Oligomerization) B->C D Apply Vacuum (Polymerization) C->D E Monitor Reaction (GPC) D->E F Cool and Dissolve in Solvent E->F G Filter to Remove Enzyme F->G H Precipitate Polymer in Non-solvent G->H I Dry Polymer H->I J Polyester (B1180765) I->J

Caption: Workflow for the enzymatic polymerization of this compound.

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products DiethylPimelate This compound Enzyme Porcine Liver Esterase (PLE) DiethylPimelate->Enzyme Water H₂O Water->Enzyme MonoethylPimelate Monoethyl Pimelate Enzyme->MonoethylPimelate Ethanol Ethanol Enzyme->Ethanol

Caption: Enzymatic hydrolysis of this compound by PLE.

References

Application Notes and Protocols: Acylation Reactions of Diethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of acylation reactions involving diethyl pimelate (B1236862), a versatile C7-dicarboxylic acid ester. The primary focus is on the intramolecular Dieckmann condensation, a critical reaction for the synthesis of six-membered cyclic β-keto esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Additionally, this document briefly covers intermolecular Claisen condensation and Friedel-Crafts acylation as other potential acylation pathways.

Intramolecular Acylation: The Dieckmann Condensation

The Dieckmann condensation is the most prominent acylation reaction of diethyl pimelate, leading to the formation of ethyl 2-oxocyclohexane-1-carboxylate.[4][5][6] This intramolecular cyclization is a cornerstone for creating substituted cyclohexanone (B45756) derivatives.[7] The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride.[1][8] A solvent-free approach has also been developed, offering a greener and more efficient alternative.[9][10][11]

Reaction Scheme:

Dieckmann_Condensation diethyl_pimelate This compound product Ethyl 2-oxocyclohexane-1-carboxylate diethyl_pimelate->product Intramolecular Acylation base Base (e.g., NaOEt, NaH) ethanol Ethanol

Caption: General scheme of the Dieckmann Condensation of this compound.

Quantitative Data Summary

The yield of the Dieckmann condensation of this compound is influenced by the choice of base and reaction conditions. The following table summarizes reported yields for the synthesis of ethyl 2-oxocyclohexane-1-carboxylate.

BaseSolventTemperatureTimeYield (%)Reference(s)
Sodium Ethoxide (NaOEt)EthanolReflux2-4 hGood[1]
Sodium Hydride (NaH)Toluene (B28343)Reflux20 h72-80[8]
Potassium t-Butoxide (KOtBu)TolueneReflux3 h63[9]
Sodium t-Butoxide (NaOtBu)TolueneReflux3 h56[9]
Potassium Ethoxide (EtOK)TolueneReflux3 h60[9]
Sodium Ethoxide (EtONa)TolueneReflux3 h60[9]
Potassium t-Butoxide (KOtBu)None (Solvent-free)Room Temp10 min69[9]
Sodium t-Butoxide (NaOtBu)None (Solvent-free)Room Temp10 min68[9]
Potassium Ethoxide (EtOK)None (Solvent-free)Room Temp10 min60[9]
Sodium Ethoxide (EtONa)None (Solvent-free)Room Temp10 min56[9]
Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Ethoxide in Ethanol [1]

This protocol outlines the classic approach using sodium ethoxide prepared in situ from sodium metal and anhydrous ethanol.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (dilute)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, reflux condenser, drying tube, magnetic stirrer, heating mantle, separatory funnel, ice bath

Procedure:

  • Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add clean sodium metal (1.05 equivalents) to anhydrous ethanol. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: Cool the sodium ethoxide solution to room temperature. Add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture in an ice bath. Slowly add cold, dilute hydrochloric acid to neutralize the excess base and protonate the enolate product until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Dieckmann Condensation using Sodium Hydride in Toluene [8]

This protocol utilizes the strong, non-nucleophilic base sodium hydride in an aprotic solvent.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Toluene

  • Dry Methanol (B129727) (for initiation)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • To a solution of this compound in dry toluene under an argon atmosphere, add sodium hydride.

  • Carefully add a catalytic amount of dry methanol to initiate the reaction (Note: Hydrogen gas will evolve).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 20 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM.

  • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. Purify the product by vacuum distillation.

Protocol 3: Solvent-Free Dieckmann Condensation [9]

This environmentally friendly protocol avoids the use of solvents.

Materials:

  • This compound

  • Potassium tert-butoxide (powdered)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Mortar and pestle

  • Desiccator

  • Distillation apparatus

Procedure:

  • In a mortar, mix this compound and powdered potassium tert-butoxide.

  • Grind the mixture with a pestle for 10 minutes at room temperature. The reaction mixture will solidify.

  • Keep the solidified mixture in a desiccator for 60 minutes to complete the reaction and evaporate the formed tert-butanol.

  • Neutralize the dried reaction mixture by adding p-toluenesulfonic acid monohydrate.

  • Isolate the product directly from the reaction mixture by distillation under reduced pressure.

Troubleshooting Common Side Reactions

Troubleshooting_Dieckmann start Low Yield of Ethyl 2-oxocyclohexane-1-carboxylate hydrolysis Hydrolysis to Pimelic Acid or Monoester start->hydrolysis intermolecular Intermolecular Condensation (Polymerization) start->intermolecular incomplete Incomplete Reaction start->incomplete cause_hydrolysis Cause: Water in reagents/solvents, hydroxide-containing base hydrolysis->cause_hydrolysis cause_intermolecular Cause: High concentration intermolecular->cause_intermolecular cause_incomplete Cause: Insufficient base, short reaction time, low temperature incomplete->cause_incomplete solution_hydrolysis Solution: Use anhydrous reagents/solvents, dry glassware, use non-hydroxide base (e.g., NaH) cause_hydrolysis->solution_hydrolysis solution_intermolecular Solution: Use high dilution techniques cause_intermolecular->solution_intermolecular solution_incomplete Solution: Use stoichiometric base, increase reaction time/temperature, monitor by TLC/GC cause_incomplete->solution_incomplete

Caption: A workflow for troubleshooting low yields in the Dieckmann condensation.

Intermolecular Acylation: Crossed Claisen Condensation

While the intramolecular Dieckmann condensation is favored for this compound, intermolecular acylation via a crossed Claisen condensation is theoretically possible.[12][13][14] In a crossed Claisen condensation, two different esters react. For a successful reaction with minimal side products, one ester should not have α-hydrogens, making it unable to form an enolate and thus acting only as the electrophile.[12][14]

A potential crossed Claisen condensation involving this compound would require reacting it with an ester that lacks α-hydrogens, such as ethyl benzoate (B1203000) or ethyl formate, in the presence of a strong base.[12] The this compound would act as the nucleophile after deprotonation at one of its α-carbons.

General Reaction Scheme:

Crossed_Claisen diethyl_pimelate This compound (Nucleophile) product β-keto ester product diethyl_pimelate->product ester_no_alpha_H Ester with no α-H (e.g., Ethyl Benzoate) (Electrophile) ester_no_alpha_H->product base Strong Base

Caption: General scheme for a crossed Claisen condensation with this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction for attaching an acyl group to an aromatic ring.[9][15][16][17][18] This reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[15][16][18] To utilize this compound in a Friedel-Crafts reaction, it would first need to be converted to its corresponding diacyl chloride, pimeloyl chloride.[4][19] Pimeloyl chloride can then react with an aromatic compound, like benzene (B151609), to introduce the seven-carbon diacyl chain.

Synthesis of Pimeloyl Chloride:

Pimeloyl chloride can be synthesized from pimelic acid by reacting it with thionyl chloride (SOCl₂).[19]

General Friedel-Crafts Acylation Scheme:

Friedel_Crafts pimeloyl_chloride Pimeloyl Chloride product 1,7-diphenylheptane-1,7-dione pimeloyl_chloride->product benzene Benzene (2 eq.) benzene->product lewis_acid AlCl₃ (catalyst)

Caption: Friedel-Crafts acylation of benzene with pimeloyl chloride.

Applications in Drug Development

The primary product of this compound acylation, ethyl 2-oxocyclohexane-1-carboxylate, and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical compounds.[3][19] The cyclic β-keto ester moiety provides a versatile scaffold for further chemical modifications, such as alkylation and decarboxylation, to produce substituted cyclohexanones.[7] These structures are found in various biologically active molecules.

Derivatives of pimelic acid are involved in the biosynthesis of the amino acid lysine (B10760008) and the vitamin biotin (B1667282).[8][20] Furthermore, cyclohexene (B86901) carboxylic acid derivatives, which can be synthesized from intermediates derived from this compound acylation, have shown potential as antitumor agents. The β-keto ester functional group is a key synthon in the creation of complex drug molecules.[3] The development of efficient acylation protocols for this compound is therefore of significant interest to the pharmaceutical industry for the construction of novel therapeutic agents.

References

Application Notes and Protocols: Diethyl Pimelate as a Fragrance Component and Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of diethyl pimelate (B1236862), detailing its physicochemical properties, synthesis, and applications as both a fragrance component and a versatile intermediate in chemical synthesis. The protocols provided are intended for use by qualified professionals in a laboratory setting.

Physicochemical Properties and Safety Information

Diethyl pimelate (CAS No. 2050-20-6) is a diester of pimelic acid and ethanol (B145695).[1] It is a colorless liquid with a characteristic fruity and floral aroma.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀O₄[2]
Molecular Weight 216.27 g/mol [2]
Appearance Clear, colorless liquid[1][3]
Odor Fruity, floral[1]
Boiling Point 267.6 °C at 760 mmHg; 149 °C at 18 Torr[3][4]
Melting Point -24 °C[3]
Density 0.9928 g/cm³ at 20 °C[4]
Refractive Index (n²⁰/D) 1.430[3]
Solubility Slightly soluble in water (1.97 g/L); soluble in organic solvents[1][3]
Flash Point 117.4 °C[3]
Stability Stable under normal temperatures and pressures[1]

Table 2: Identifiers and Synonyms for this compound

IdentifierValue
CAS Number 2050-20-6
EINECS Number 218-083-9
PubChem CID 16300
Synonyms Diethyl heptanedioate, Heptanedioic acid diethyl ester, Pimelic acid diethyl ester

Safety and Handling: this compound may cause skin and eye irritation.[1][2] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.[5] Avoid inhalation of vapors and direct contact with skin and eyes.[1] Store in a cool, dry place away from incompatible materials.[5]

Application as a Fragrance Component

This compound's pleasant fruity and floral aroma makes it a valuable component in fragrance formulations for a variety of consumer products, including perfumes, lotions, and soaps.[1] Aliphatic esters, in general, are widely used in perfumery to impart fruity and floral notes.[6][7][8][9]

Odor Profile: While detailed sensory analysis data by professional perfumers is not readily available in the public domain, this compound is consistently described as having a "fruity" and "floral" character.[1] Its scent can be further characterized by gas chromatography-olfactometry (GC-O) to identify specific odor nuances.

Use in Formulations: The exact concentration of this compound in a fragrance formulation will depend on the desired olfactory effect and the other components of the blend. As with other aliphatic esters, it can be used to add a fresh, fruity top or middle note to a fragrance composition.[6][9]

Protocol 1: Conceptual Workflow for Evaluating this compound in a Fragrance Base

This protocol outlines a general workflow for incorporating and evaluating a new fragrance ingredient like this compound.

fragrance_workflow cluster_prep Preparation cluster_eval Olfactory Evaluation cluster_form Formulation cluster_test Stability & Performance Testing prep1 Procure high-purity This compound (>97%) prep2 Prepare dilutions of This compound in ethanol (e.g., 10%, 1%, 0.1%) prep1->prep2 eval1 Dip scent strips into each dilution prep2->eval1 eval2 Evaluate odor profile at different time intervals (top, middle, base notes) eval1->eval2 eval3 Compare with known fragrance standards eval2->eval3 form1 Create simple accords with this compound and complementary ingredients eval3->form1 form2 Incorporate promising accords into a fragrance base at varying concentrations form1->form2 test1 Assess stability of the final fragrance oil form2->test1 test2 Evaluate performance on skin (longevity, sillage) test1->test2

Caption: A conceptual workflow for the evaluation and incorporation of this compound into fragrance formulations.

Applications in Chemical Synthesis

This compound is a valuable difunctional starting material for a variety of organic synthesis reactions.[1] Its two ester groups can undergo reactions such as condensation, reduction, and hydrolysis, making it a versatile building block for more complex molecules, including macrocycles and polymers.[10][11]

A common method for the synthesis of this compound is the Fischer esterification of pimelic acid with ethanol in the presence of an acid catalyst.

Protocol 2: Fischer Esterification of Pimelic Acid

fischer_esterification cluster_reactants Reactants & Catalyst cluster_process Reaction cluster_products Products & Byproduct pimelic_acid Pimelic Acid reaction Reflux pimelic_acid->reaction ethanol Ethanol (excess) ethanol->reaction catalyst Acid Catalyst (e.g., H₂SO₄, [Emim]HSO₄) catalyst->reaction diethyl_pimelate This compound reaction->diethyl_pimelate water Water reaction->water

Caption: Reaction scheme for the synthesis of this compound via Fischer esterification.

Experimental Details:

  • Reactants: Pimelic acid, absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or an acidic ionic liquid like [Emim]HSO₄).

  • Procedure:

    • Combine pimelic acid and an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add the acid catalyst.

    • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The workup procedure typically involves neutralizing the acid catalyst, removing the excess ethanol by distillation, and extracting the this compound with an organic solvent.

    • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

    • Purification is achieved by vacuum distillation.

Table 3: Example Reaction Conditions for this compound Synthesis

CatalystMolar Ratio (Ethanol:Acid)TemperatureTimeYieldReference
[Emim]HSO₄3:1383.15 K (110 °C)5 h96.37%[1]

This compound can undergo an intramolecular Claisen condensation, known as the Dieckmann condensation, to form a cyclic β-keto ester. This reaction is a key step in the synthesis of five- and six-membered rings.

Protocol 3: Dieckmann Condensation of this compound

dieckmann_condensation start This compound intermediate Enolate Intermediate start->intermediate 1. Deprotonation base Base (e.g., NaOEt, t-BuOK) base->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product_salt Cyclic β-Keto Ester Salt cyclization->product_salt 2. Ring Closure & Elimination final_product 2-Ethoxycarbonyl- cycloheptanone product_salt->final_product 3. Protonation workup Acidic Workup workup->final_product

Caption: Reaction pathway for the Dieckmann condensation of this compound.

Experimental Details:

  • Reactants: this compound, a strong base (e.g., sodium ethoxide, potassium tert-butoxide), and an anhydrous solvent (e.g., toluene, THF).

  • Procedure:

    • Dissolve this compound in the anhydrous solvent in a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base portion-wise or as a solution while stirring.

    • The reaction mixture is typically heated to reflux to drive the condensation.

    • After the reaction is complete, the mixture is cooled, and the resulting salt of the β-keto ester is neutralized with a dilute acid.

    • The product is then extracted with an organic solvent, washed, dried, and purified, usually by vacuum distillation.

The acyloin condensation of this compound involves a reductive coupling of the two ester groups using metallic sodium to form a cyclic α-hydroxy ketone (an acyloin). This is a powerful method for the formation of medium to large-sized rings.

Protocol 4: Acyloin Condensation of this compound

acyloin_condensation start This compound intermediate Enediolate Intermediate start->intermediate 1. Reductive Coupling reductant Metallic Sodium reductant->intermediate solvent Aprotic Solvent (e.g., Toluene, Xylene) solvent->intermediate final_product Cycloheptan-1-ol-2-one intermediate->final_product 2. Protonation workup Protic Workup (e.g., H₂O, mild acid) workup->final_product

Caption: Reaction pathway for the acyloin condensation of this compound.

Experimental Details:

  • Reactants: this compound, metallic sodium, and a high-boiling aprotic solvent (e.g., toluene, xylene).

  • Procedure:

    • In a flask equipped for high-dilution conditions (to favor intramolecular cyclization), add the aprotic solvent and finely dispersed metallic sodium.

    • Heat the mixture to reflux with vigorous stirring.

    • A solution of this compound in the same solvent is added slowly over an extended period to the refluxing sodium dispersion.

    • After the addition is complete, the reaction is refluxed for an additional period to ensure completion.

    • The reaction is then cooled, and the excess sodium is carefully quenched (e.g., with ethanol).

    • A protic workup with water or dilute acid is performed to hydrolyze the enediolate intermediate.

    • The acyloin product is isolated by extraction, followed by purification, typically via distillation or chromatography.

These protocols and data provide a foundation for the utilization of this compound in both fragrance development and chemical synthesis. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these procedures as necessary for their specific applications, always adhering to safe laboratory practices.

References

Application Notes and Protocols for the Synthesis of Diethyl β-Ketopimelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of diethyl β-ketopimelate, a valuable intermediate in organic synthesis. The procedure outlined is based on a well-established method, ensuring reproducibility and high yields.

Introduction

Diethyl β-ketopimelate, also known as diethyl 4-oxoheptanedioate, is a dicarboxylic acid ester featuring a ketone functional group.[1] This structure makes it a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules relevant to pharmaceutical and chemical research. The protocol described herein involves a two-step process starting from the acylation of ethyl acetoacetate (B1235776) followed by deacetylation to yield the final product.[2]

Reaction Scheme

The overall synthesis can be depicted in two main stages:

  • Synthesis of Diethyl α-acetyl-β-ketopimelate: The sodium salt of ethyl acetoacetate is reacted with γ-carbethoxybutyryl chloride.

  • Synthesis of Diethyl β-ketopimelate: The intermediate, diethyl α-acetyl-β-ketopimelate, undergoes deacetylation using ammonia (B1221849) to yield the desired product.[2]

Experimental Protocols

Materials and Equipment:

  • 2-L three-necked flask

  • Mercury-sealed Hershberg stirrer

  • Dropping funnel

  • Reflux condenser with a calcium chloride tube

  • 250-mL distillation flask with an inlet tube

  • Ice-salt bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum distillation setup (e.g., Claisen flask)

Reagents:

  • Sodium (Na)

  • Dry ether (C₄H₁₀O)

  • Ethyl acetoacetate (C₆H₁₀O₃)

  • γ-Carbethoxybutyryl chloride (C₇H₁₁ClO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ammonia gas (NH₃)

  • Dry ether (for the second step)

Part A: Synthesis of Diethyl α-acetyl-β-ketopimelate [2]

  • Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 11.5 g (0.5 g-atom) of finely powdered sodium and 500 ml of dry ether.

  • Formation of Sodium Ethyl Acetoacetate: Cool the flask in an ice bath. Slowly add a solution of 65.0 g (0.5 mole) of freshly distilled ethyl acetoacetate in 150 ml of dry ether from the dropping funnel over 30–40 minutes with continuous stirring.

  • Stirring: After the addition is complete, stir the mixture overnight at room temperature.

  • Acylation: Cool the reaction mixture in an ice bath. Gradually add a solution of 89.0 g (0.5 mole) of γ-carbethoxybutyryl chloride in 200 ml of dry ether over 1 hour.

  • Reaction and Reflux: Stir the mixture overnight at room temperature. Subsequently, gently reflux the mixture for 30 minutes using a water bath.

  • Work-up: Cool the flask in an ice bath. Cautiously add a cold solution of 20 ml of concentrated sulfuric acid in 300 ml of water with vigorous stirring. Continue stirring until two clear layers form upon stopping the stirrer.

  • Extraction: Separate the ether layer and extract the aqueous layer twice with 100 ml portions of ether.

  • Washing and Drying: Combine the ether extracts and wash with 100 ml of a saturated sodium bicarbonate solution, followed by 100 ml of water. Dry the ethereal solution over anhydrous sodium sulfate.

Part B: Synthesis of Diethyl β-ketopimelate [2]

  • Deacetylation Setup: Place the ethereal solution of diethyl α-acetyl-β-ketopimelate from Part A into a 250-ml distillation flask fitted with an inlet tube that reaches near the bottom. Attach a soda-lime drying tube to the side-arm.

  • Ammonia Treatment: Cool the solution in an ice-salt bath. Pass a slow stream of ammonia gas through the inlet tube. The solution will initially become turbid and then clear again.

  • Solvent Removal: After the reaction is complete, remove the sodium sulfate by filtration. Remove the ether by heating the solution on a water bath at approximately 50–60°C.

  • Purification by Distillation: Transfer the residual light-brown liquid to a 150 ml Claisen flask and distill under reduced pressure. Collect the fraction boiling at 142–147°C/0.4 mm or 158–162°C/2.5 mm.

Data Presentation

ParameterValueReference
Part A: Reactants
Sodium11.5 g (0.5 g-atom)[2]
Ethyl acetoacetate65.0 g (0.5 mole)[2]
γ-Carbethoxybutyryl chloride89.0 g (0.5 mole)[2]
Part B: Reactant
Diethyl α-acetyl-β-ketopimelate0.18 mole (in ether)[2]
Product Information
Product NameDiethyl β-ketopimelate[2]
Boiling Point142–147°C / 0.4 mm[2]
158–162°C / 2.5 mm[2]
Yield84–91 g (61–66%)[2]
Refractive Index (n_D^28)1.4649–1.4655[2]

Mandatory Visualization

Synthesis_Workflow Workflow for the Synthesis of Diethyl β-ketopimelate cluster_part_a Part A: Synthesis of Diethyl α-acetyl-β-ketopimelate cluster_part_b Part B: Synthesis of Diethyl β-ketopimelate A1 Sodium + Ethyl Acetoacetate in Dry Ether A2 Formation of Sodium Ethyl Acetoacetate A1->A2 Cooling A3 Addition of γ-carbethoxybutyryl chloride A2->A3 Cooling A4 Acylation Reaction (Overnight Stirring & Reflux) A3->A4 A5 Acidic Work-up & Extraction A4->A5 A6 Diethyl α-acetyl-β-ketopimelate (in ether) A5->A6 B1 Ammonia Gas Treatment (Deacetylation) A6->B1 Proceed to Part B B2 Filtration & Solvent Removal B1->B2 B3 Vacuum Distillation B2->B3 B4 Pure Diethyl β-ketopimelate B3->B4

Caption: Workflow diagram illustrating the two-part synthesis of diethyl β-ketopimelate.

References

Diethyl Pimelate: A Versatile Platform for Sustainable Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl pimelate (B1236862), a diester of the seven-carbon dicarboxylic acid pimelic acid, is emerging as a valuable and versatile platform molecule in sustainable chemistry. With the increasing demand for bio-based alternatives to petroleum-derived chemicals, the synthesis of pimelic acid from renewable resources presents a significant opportunity. Diethyl pimelate, as a more reactive and easily processable derivative, serves as a key intermediate in the production of a range of sustainable materials, including biodegradable polymers and potentially as a green solvent and bio-based plasticizer. This document outlines the applications of this compound in sustainable chemistry, providing detailed protocols for its synthesis and subsequent polymerization into bio-based polyamides and polyesters.

Sustainable Production of this compound

The sustainability of this compound is intrinsically linked to the production of its precursor, pimelic acid, from renewable feedstocks. While industrial production has traditionally relied on petrochemical routes, recent advancements have focused on bio-based synthesis pathways.

Biosynthesis of Pimelic Acid:

Derivatives of pimelic acid are involved in the biosynthesis of lysine (B10760008) and biotin.[1] While the exact natural biosynthesis pathway of pimelic acid is still under investigation, it is speculated to start from malonyl-CoA.[1] Research has demonstrated the feasibility of producing pimelic acid through microbial fermentation, offering a promising route from renewable resources like sugars and fatty acids.[2][3]

Chemical Catalytic Routes from Biomass:

Catalytic upgrading of biomass and fermentation-derived organic acids is another avenue for producing pimelic acid.[4][5] These processes involve complex reactions to break down biogenic materials into target molecules, including dicarboxylic acids.

Esterification to this compound:

Once bio-based pimelic acid is obtained, it can be efficiently converted to this compound through esterification with bio-ethanol. This reaction is typically catalyzed by an acid. To enhance the sustainability of the process, green catalysts such as functionalized ionic liquids can be employed, which offer advantages like high yield, reusability, and reduced pollution compared to traditional catalysts like concentrated sulfuric acid.[6]

Applications in Sustainable Polymer Synthesis

This compound's primary role in sustainable chemistry is as a monomer for the synthesis of bio-based polymers, particularly polyamides and polyesters. The seven-carbon chain of pimelic acid imparts unique properties to these polymers, such as flexibility and a lower melting point compared to polymers made from shorter-chain dicarboxylic acids like adipic acid.[6]

Bio-based Polyamides

Polyamides derived from bio-based monomers are gaining significant attention as sustainable alternatives to conventional nylons.[7][8][9] this compound can be reacted with various bio-based or conventional diamines to produce a range of polyamides with tailored properties.

Experimental Protocol: Synthesis of Polyamide from this compound and Hexamethylenediamine (B150038)

This protocol describes the melt polycondensation of this compound with hexamethylenediamine to form a polyamide.

Materials:

  • This compound

  • Hexamethylenediamine

  • Catalyst (e.g., titanium(IV) isopropoxide)

  • Nitrogen gas supply

  • High-vacuum line

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet.

Procedure:

  • Monomer Charging: In the reaction vessel, add equimolar amounts of this compound and hexamethylenediamine.

  • Catalyst Addition: Add the catalyst to the monomer mixture. The catalyst concentration is typically in the range of 0.05-0.2 mol% based on the this compound.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen.

  • Esterification/Amidation (First Stage): Heat the mixture under a slow stream of nitrogen. The temperature should be gradually increased to facilitate the removal of the ethanol (B145695) byproduct from the ester-amine reaction.

  • Polycondensation (Second Stage): Once the evolution of ethanol has ceased, gradually apply a high vacuum. The temperature is further increased to promote the polycondensation reaction and remove any remaining byproducts.

  • Polymer Isolation: After the desired melt viscosity is achieved (indicating high molecular weight), the molten polymer is extruded from the reactor under nitrogen pressure and quenched in a water bath.

  • Purification and Drying: The resulting polyamide is then pelletized or ground and dried in a vacuum oven to remove any residual moisture.

Logical Relationship of Polyamide Synthesis

Polyamide_Synthesis This compound This compound Melt Polycondensation Melt Polycondensation This compound->Melt Polycondensation Hexamethylenediamine Hexamethylenediamine Hexamethylenediamine->Melt Polycondensation Catalyst Catalyst Catalyst->Melt Polycondensation Polyamide Polyamide Melt Polycondensation->Polyamide Ethanol (byproduct) Ethanol (byproduct) Melt Polycondensation->Ethanol (byproduct)

Caption: Melt polycondensation of this compound and a diamine.

Bio-based Polyesters

Similar to polyamides, polyesters derived from this compound and bio-based diols offer a sustainable alternative to petroleum-based polyesters. These materials are often biodegradable and can be tailored for a variety of applications.[10]

Experimental Protocol: Synthesis of Polyester (B1180765) from this compound and 1,4-Butanediol (B3395766)

This protocol details the two-stage melt polycondensation of this compound with 1,4-butanediol.

Materials:

  • This compound

  • 1,4-Butanediol (a slight molar excess is often used)

  • Transesterification catalyst (e.g., zinc acetate)

  • Polycondensation catalyst (e.g., antimony trioxide or a titanium-based catalyst)

  • Nitrogen gas supply

  • High-vacuum line

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet.

Procedure:

  • Monomer and Catalyst Charging: Charge the this compound, 1,4-butanediol, and the transesterification catalyst into the reaction vessel.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas.

  • Transesterification (First Stage): Heat the mixture under a nitrogen atmosphere. The temperature is gradually raised to initiate the transesterification reaction, leading to the formation of an oligomer and the release of ethanol, which is continuously removed by distillation.

  • Catalyst Addition for Polycondensation: Once the theoretical amount of ethanol has been collected, add the polycondensation catalyst to the oligomer mixture.

  • Polycondensation (Second Stage): Gradually reduce the pressure to a high vacuum while increasing the temperature. This facilitates the removal of excess 1,4-butanediol and drives the polycondensation reaction to form a high molecular weight polyester.

  • Polymer Isolation: When the desired melt viscosity is reached, the polymer is extruded under nitrogen pressure, cooled, and pelletized.

  • Drying: The polyester pellets are then dried under vacuum.

Experimental Workflow for Polyester Synthesis

Polyester_Synthesis_Workflow cluster_0 Monomer Preparation cluster_1 Transesterification cluster_2 Polycondensation cluster_3 Product Isolation Charge Monomers Charge this compound & 1,4-Butanediol Add Catalyst 1 Add Transesterification Catalyst Charge Monomers->Add Catalyst 1 Heat & Distill Heat under N2 Distill Ethanol Add Catalyst 1->Heat & Distill Add Catalyst 2 Add Polycondensation Catalyst Heat & Distill->Add Catalyst 2 Vacuum & Heat Apply Vacuum Increase Temperature Add Catalyst 2->Vacuum & Heat Extrude & Pelletize Extrude & Pelletize Polymer Vacuum & Heat->Extrude & Pelletize Dry Dry under Vacuum Extrude & Pelletize->Dry

Caption: Two-stage melt polycondensation for polyester synthesis.

Quantitative Data on Polymer Properties

The properties of polymers derived from this compound are influenced by the choice of co-monomer (diamine or diol) and the polymerization conditions. While specific data for polymers derived directly from this compound is not extensively available in the public domain, data from related bio-based polyesters and polyamides can provide valuable insights.

Polymer TypeCo-monomerPropertyValueReference
Polyester1,4-ButanediolMelting Temp. (Tm)~114 °C (for PBS)[1]
Polyester1,4-PentanediolGlass Trans. (Tg)-29 °C[2]
PolyamideHexamethylenediamineThermal StabilityHigh[7]
PolyamideBio-based diaminesVariesVaries[8][9]

Other Sustainable Applications

Beyond polymer synthesis, this compound holds potential in other areas of sustainable chemistry:

  • Bio-based Solvent: With a boiling point of approximately 257 °C and good solvency for many organic compounds, this compound could be explored as a high-boiling, bio-based solvent for certain chemical reactions.[5] Its biodegradability would be a key advantage over many traditional organic solvents.[11]

  • Bio-based Plasticizer: Esters of dicarboxylic acids are commonly used as plasticizers. This compound, being derived from a bio-based acid, could serve as a sustainable plasticizer for polymers like PVC, potentially replacing phthalate-based plasticizers of concern.[12][13]

Safety and Sustainability Considerations

While "bio-based" implies a renewable origin, a comprehensive assessment of sustainability requires consideration of the entire life cycle, including toxicity and biodegradability.

  • Toxicity: The toxicity of this compound itself is not extensively studied in publicly available literature. However, related compounds like diethyl phthalate (B1215562) have undergone toxicological reviews.[14] A thorough evaluation of the toxicological profile of this compound is necessary for its safe application.

  • Biodegradability: Aliphatic polyesters are generally known to be biodegradable.[15][16][17][18][19][20][21] The biodegradability of polyamides is more variable and depends on their specific chemical structure.[22] Studies on the specific biodegradation rates of polymers derived from this compound would be crucial to confirm their environmental fate.

Conclusion

This compound, derived from increasingly accessible bio-based pimelic acid, represents a promising platform for the development of sustainable chemicals and materials. Its primary application lies in the synthesis of bio-based polyamides and polyesters with tunable properties. Further research into detailed polymerization protocols, comprehensive characterization of the resulting polymers, and a thorough evaluation of its toxicological and biodegradation profiles will be essential to fully realize the potential of this compound in advancing the goals of sustainable chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Diethyl Pimelate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of diethyl pimelate (B1236862).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diethyl pimelate?

The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of pimelic acid with ethanol (B145695) using an acid catalyst, such as sulfuric acid or tosic acid. This reaction is favored for its use of readily available and inexpensive starting materials.

Q2: My this compound synthesis yield is consistently low. What are the likely causes?

Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] Key factors that can negatively impact your yield include:

  • Presence of water: Water is a byproduct of the reaction, and its accumulation can shift the equilibrium back towards the reactants, reducing the formation of the ester.[3]

  • Insufficient catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.

  • Suboptimal temperature: The reaction requires heating to proceed at a reasonable rate. Insufficient temperature will lead to a sluggish reaction.

  • Purity of reactants: Impurities in either the pimelic acid or ethanol can lead to unwanted side reactions, consuming reagents and lowering the overall yield of the desired product.

Q3: What are common side reactions to be aware of during this compound synthesis?

While the Fischer esterification of pimelic acid is generally straightforward, potential side reactions can occur:

  • Incomplete esterification: Formation of the monoethyl pimelate is a common byproduct if the reaction does not go to completion.

  • Intramolecular cyclization (Dieckmann Condensation): Under strongly basic conditions (not typically present in Fischer esterification), this compound can undergo intramolecular cyclization to form a β-keto ester. While less common under acidic conditions, it's a possibility to be aware of, especially during workup if a strong base is used.

  • Ether formation: At high temperatures in the presence of a strong acid catalyst, ethanol can dehydrate to form diethyl ether.

Q4: How can I effectively purify this compound from the reaction mixture?

The most common method for purifying this compound is fractional distillation under reduced pressure.[4] This is effective for separating the product from unreacted ethanol, the acid catalyst, and any high-boiling point impurities. An initial aqueous wash with a mild base, such as sodium bicarbonate solution, can be used to neutralize and remove the acid catalyst and any unreacted pimelic acid.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Equilibrium not shifted towards products. 2. Presence of water in reactants or formed during the reaction. 3. Insufficient catalyst. 4. Low reaction temperature. 5. Impure reactants. 1. Use a large excess of ethanol (it can often serve as the solvent).[2]2. Use anhydrous ethanol and ensure all glassware is dry. Consider using a Dean-Stark apparatus to remove water as it forms.[3]3. Increase the catalyst loading. For sulfuric acid, a catalytic amount is typically sufficient.4. Ensure the reaction is heated to reflux.5. Use high-purity pimelic acid and ethanol.
Product is contaminated with starting material (Pimelic Acid) 1. Incomplete reaction. 2. Ineffective workup. 1. Increase reaction time or temperature.2. During the workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted pimelic acid.[1]
Product is contaminated with monoester 1. Incomplete reaction. 1. Increase the reaction time and/or the molar ratio of ethanol to pimelic acid.
Reaction mixture turns dark 1. Decomposition of starting materials or product at high temperatures. 1. Ensure the reaction temperature is not excessively high. Use a heating mantle with a temperature controller.
Difficulty in isolating the product 1. Formation of an emulsion during aqueous workup. 1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Data Presentation

Comparison of this compound Synthesis Methods
Synthesis Method Starting Materials Catalyst/Reagent Typical Yield Advantages Disadvantages
Fischer Esterification Pimelic Acid, EthanolSulfuric Acid, Tosic Acid65-97%[2]Inexpensive reagents, straightforward procedure.Reversible reaction, requires water removal for high yield.
Alkylation of Diethyl Malonate Diethyl Malonate, 1,5-DihalopentaneStrong Base (e.g., Sodium Ethoxide)Moderate to HighGood for creating substituted pimelates.Requires anhydrous conditions, potential for side reactions.
From Pimelonitrile Pimelonitrile, EthanolAcid or Base Hydrolysis followed by EsterificationGoodUseful if pimelic acid is not readily available.Multi-step process, potential for amide byproduct formation.

Experimental Protocols

Protocol 1: Fischer Esterification of Pimelic Acid with Ethanol

This protocol describes the synthesis of this compound from pimelic acid and ethanol using sulfuric acid as a catalyst.

Materials:

  • Pimelic Acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Diethyl Ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pimelic acid and a 10-fold molar excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of pimelic acid) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[4]

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Pimelic_Acid Pimelic Acid Reflux Heat to Reflux (4-6 hours) Pimelic_Acid->Reflux Ethanol Anhydrous Ethanol Ethanol->Reflux H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Reflux Evaporation Remove Excess Ethanol (Rotary Evaporator) Reflux->Evaporation Extraction Dissolve in Ether Wash with H₂O, NaHCO₃, Brine Evaporation->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Yield Start Low Yield? Equilibrium Shift Equilibrium? Start->Equilibrium Check Water Water Present? Equilibrium->Water Yes Add_Ethanol Increase Ethanol Excess Equilibrium->Add_Ethanol No Catalyst Sufficient Catalyst? Water->Catalyst No Remove_Water Use Dean-Stark / Anhydrous Reagents Water->Remove_Water Yes Temp Optimal Temperature? Catalyst->Temp Yes Add_Catalyst Increase Catalyst Amount Catalyst->Add_Catalyst No Increase_Temp Increase to Reflux Temperature Temp->Increase_Temp No Check_Purity Verify Reactant Purity Temp->Check_Purity Yes

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of Crude Diethyl Pimelate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude diethyl pimelate (B1236862) by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points of diethyl pimelate under vacuum?

The boiling point of this compound is significantly lower under reduced pressure, which helps prevent thermal decomposition. Below is a table summarizing reported boiling points at various pressures.

Temperature (°C)Pressure (mmHg/Torr)
14918
153-15624
192-194100
267.6760

Q2: What are the common impurities in crude this compound?

Crude this compound, typically synthesized via Fischer esterification of pimelic acid and ethanol (B145695) with an acid catalyst, may contain several impurities that can affect the purification process and final product purity.[1][2] These include:

  • Unreacted Starting Materials: Pimelic acid and ethanol.

  • Catalyst: Typically a strong acid like sulfuric acid.

  • Byproducts: Water formed during the reaction, and potentially small amounts of monoethyl pimelate.

  • Solvent Residues: If a solvent was used during the synthesis or workup.

  • Decomposition Products: High temperatures can lead to the formation of colored impurities or polymeric material.[3]

Q3: What type of distillation is most suitable for purifying this compound?

Due to its high boiling point at atmospheric pressure, fractional vacuum distillation is the recommended method for purifying this compound.[4][5] This technique allows for distillation at lower temperatures, minimizing the risk of thermal degradation, while the fractionating column enhances the separation of this compound from impurities with close boiling points.[6]

Q4: How can I assess the purity of the distilled this compound?

Several analytical techniques can be used to determine the purity of the final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds, providing both quantitative and qualitative information about the purity of the this compound and the identity of any remaining impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and detect the presence of impurities.[9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups of the ester and to check for the absence of impurities like carboxylic acids (broad O-H stretch).[7]

Troubleshooting Guides

Problem 1: Bumping or Violent Boiling

Symptoms:

  • Sudden, large bubbles erupting from the liquid.

  • Liquid splashing up the distillation column.

  • Unstable temperature readings.

Possible Causes & Solutions:

CauseSolution
Uneven Heating Ensure the heating mantle is properly sized for the flask and that the flask is seated well. Use a sand bath or oil bath for more uniform heat distribution.
Insufficient Nucleation Sites Add boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. Note: Boiling chips are less effective under vacuum.
Vacuum Applied Too Rapidly Gradually apply the vacuum to the system to allow for controlled degassing of the crude mixture.
Problem 2: Foaming

Symptoms:

  • Formation of a stable layer of foam on the surface of the liquid.

  • Foam rising into the distillation column, potentially contaminating the distillate.

Possible Causes & Solutions:

CauseSolution
Presence of Surfactants or High Molecular Weight Impurities Add a small amount of an anti-foaming agent to the distillation flask.
Too High a Distillation Rate Reduce the heating rate to decrease the rate of vapor generation.
System Pressure Too Low Slightly increase the pressure in the system to reduce the volume of vapor being generated.
Problem 3: Distillate is Colored

Symptoms:

  • The collected this compound has a yellow or brown tint.

Possible Causes & Solutions:

CauseSolution
Thermal Decomposition Ensure the distillation is performed under a sufficient vacuum to keep the pot temperature as low as possible. Consider using a shorter path distillation apparatus if decomposition is severe.[11]
Carryover of Colored Impurities Use a fractionating column with appropriate packing to improve separation efficiency. Ensure a slow and steady distillation rate.
Contamination from Previous Use Thoroughly clean all glassware before use.
Problem 4: Inefficient Separation

Symptoms:

  • Poor separation between this compound and impurities.

  • Broad boiling point range during distillation.

  • Low purity of the final product.

Possible Causes & Solutions:

CauseSolution
Inefficient Fractionating Column Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).[4][12]
Distillation Rate Too Fast A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to better separation.[6]
Poor Insulation Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[6]

Experimental Protocols

Fractional Vacuum Distillation of Crude this compound

Materials:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum source (vacuum pump or aspirator)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar (or boiling chips)

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Apparatus Assembly:

    • Assemble the fractional vacuum distillation apparatus as shown in the diagram below.

    • Lightly grease all ground glass joints to ensure a good seal.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[13]

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Connect the vacuum adapter to a vacuum trap and then to the vacuum source.

  • Distillation:

    • Turn on the magnetic stirrer.

    • Gradually apply the vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the working pressure, change to a clean receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate (1-2 drops per second).

    • If the temperature drops after the main fraction has been collected, it indicates that a higher-boiling impurity is remaining in the distillation flask. Stop the distillation at this point.

  • Shutdown:

    • Remove the heating source and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.

    • Disassemble the apparatus and characterize the purified this compound.

Safety and Handling:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the distillation in a well-ventilated fume hood.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

  • Be aware of the potential for implosion when working with glassware under vacuum. Inspect glassware for cracks or defects before use.[11]

  • Dispose of distillation residues and any waste chemicals according to your institution's safety guidelines.[14]

Visualizations

Distillation_Troubleshooting_Workflow start Distillation Problem Observed bumping Bumping / Violent Boiling start->bumping foaming Foaming start->foaming color Colored Distillate start->color separation Inefficient Separation start->separation check_heating Check for Even Heating Add Stir Bar/Boiling Chips bumping->check_heating check_vacuum_rate Apply Vacuum Gradually bumping->check_vacuum_rate add_antifoam Add Anti-foaming Agent foaming->add_antifoam reduce_heat Reduce Heating Rate foaming->reduce_heat check_temp_pressure Lower Distillation Temperature (Increase Vacuum) color->check_temp_pressure check_column Use Efficient Fractionating Column Ensure Proper Insulation separation->check_column slow_distillation Slow Down Distillation Rate separation->slow_distillation end Problem Resolved check_heating->end check_vacuum_rate->end add_antifoam->end reduce_heat->end check_temp_pressure->end check_column->end slow_distillation->end

Caption: Troubleshooting workflow for common distillation issues.

Fractional_Vacuum_Distillation_Setup cluster_distillation Fractional Vacuum Distillation Apparatus cluster_utilities Utilities heating_mantle Heating Mantle (with Magnetic Stirrer) distilling_flask Distilling Flask (Crude this compound + Stir Bar) heating_mantle->distilling_flask Heats fractionating_column Fractionating Column (e.g., Vigreux) distilling_flask->fractionating_column distillation_head Distillation Head fractionating_column->distillation_head thermometer Thermometer distillation_head->thermometer Measures Vapor Temp condenser Condenser distillation_head->condenser vacuum_adapter Vacuum Adapter condenser->vacuum_adapter cold_water_out Water Out condenser->cold_water_out receiving_flask Receiving Flask vacuum_adapter->receiving_flask Collects Distillate vacuum_source To Vacuum Source (via Trap) vacuum_adapter->vacuum_source cold_water_in Cold Water In cold_water_in->condenser Cools

Caption: Diagram of a fractional vacuum distillation setup.

References

Technical Support Center: Diethyl Pimelate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of diethyl pimelate (B1236862). It is intended for researchers, scientists, and professionals in drug development who may encounter impurities during their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in diethyl pimelate synthesis?

A1: Common impurities include unreacted starting materials such as pimelic acid and ethanol, the acid catalyst (e.g., sulfuric acid), and byproducts from side reactions. Additionally, hydrolysis of the ester can occur during aqueous workup, leading to the formation of monoethyl pimelate and pimelic acid.[1][2]

Q2: How can I effectively remove unreacted pimelic acid from my final product?

A2: Unreacted pimelic acid can be removed through a few key methods. An aqueous workup using a mild base like a saturated sodium bicarbonate solution will neutralize and extract the acidic impurity into the aqueous layer.[1] For more persistent impurities, purification techniques such as vacuum distillation or column chromatography are highly effective.[1][2]

Q3: What is the best way to prevent the hydrolysis of this compound during the workup process?

A3: To prevent hydrolysis, it is crucial to minimize the product's contact time with aqueous acidic or basic solutions.[3] Use dilute or saturated sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.[1][2] Performing the aqueous washes at a lower temperature, for example in an ice bath, can also significantly slow the rate of hydrolysis.[3] If possible, a non-aqueous workup, such as direct filtration through a plug of silica (B1680970) gel, can avoid hydrolysis entirely.[3]

Q4: Which analytical methods are recommended for assessing the purity of this compound?

A4: The most common and effective method for determining the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[3][4][5] Other techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Thin-Layer Chromatography (TLC) can also be utilized for analysis.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield After Workup Hydrolysis of the ester groups due to prolonged exposure to acidic or basic aqueous solutions.Minimize contact time with aqueous solutions. Use dilute washing solutions (e.g., 1-5% NaHCO₃). Perform the workup at a lower temperature (e.g., on an ice bath) to reduce the hydrolysis rate.[3]
Presence of Solid Precipitate in Final Product Incomplete esterification or significant hydrolysis has occurred, leaving pimelic acid in the product.Re-evaluate the workup protocol to ensure it is mild. The residual dicarboxylic acid can be removed by recrystallization or column chromatography.[1]
Emulsion Formation During Extraction The presence of both acidic (pimelic acid) and basic functionalities can create detergent-like molecules at the aqueous-organic interface.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite.[1]
Final Product Appears Cloudy or "Wet" Incomplete removal of water or other solvents from the workup.Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) before solvent removal.[6] Ensure complete removal of extraction solvents via rotary evaporation or distillation.
Product Fails to Distill at Expected Temperature System pressure is too high, or the product is impure.Check the vacuum pump and all seals for leaks to ensure the correct pressure is achieved. If the pressure is correct, the presence of higher-boiling impurities may be elevating the boiling point. A fractional distillation setup may be required.

Data Presentation

Table 1: Physical and Purity Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O₄[4][5]
Molecular Weight 216.28 g/mol [4]
Boiling Point 153–156°C at 24 mmHg[2]
148–152°C at 22 mmHg[2]
130–132°C at 0.5 mmHg[6]
Typical Purity (Commercial) ≥97% (GC)[4][5]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of Acidic Impurities

  • Transfer the reaction mixture to a separatory funnel.

  • If the reaction was conducted in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and water.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst and unreacted pimelic acid. Gently swirl the funnel and vent frequently to release CO₂ gas produced during neutralization.

  • Shake the funnel gently to mix the layers, avoiding vigorous shaking that can lead to emulsion formation.[1]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with two portions of the NaHCO₃ solution, followed by one portion of water, and finally one portion of brine.[1]

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Filter away the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Vacuum Distillation

  • Set up a distillation apparatus suitable for vacuum operation (e.g., a Claisen flask with a short Vigreux column).[6]

  • Place the crude this compound into the distillation flask.

  • Slowly and carefully apply vacuum to the system, ensuring all connections are secure.

  • Once the desired pressure is reached and stable (e.g., 0.2-24 mmHg), begin heating the distillation flask.

  • Collect any low-boiling fractions (e.g., residual solvents) separately.

  • Collect the main fraction of this compound at its characteristic boiling point for the given pressure (see Table 1). For example, collect the fraction boiling at 153–156°C at 24 mmHg.[2][6]

  • Discontinue the distillation before the flask goes to complete dryness to avoid overheating the residue.

Visualizations

G Diagram 1: Troubleshooting Workflow for this compound Purification start Crude Product Analysis purity_check Is Purity < 97%? start->purity_check solid_check Solid Impurities Present? purity_check->solid_check Yes yield_check Low Yield? purity_check->yield_check No solid_check->yield_check No cause_acid Cause: Unreacted Pimelic Acid / Catalyst solid_check->cause_acid Yes emulsion_check Emulsion During Workup? yield_check->emulsion_check No cause_hydrolysis Cause: Hydrolysis During Workup yield_check->cause_hydrolysis Yes cause_emulsifier Cause: Acid/Base Species emulsion_check->cause_emulsifier Yes end Pure this compound emulsion_check->end No solution_wash Solution: Aqueous NaHCO3 Wash cause_acid->solution_wash solution_mild_workup Solution: Use Mild Conditions (Low Temp, Dilute Base) cause_hydrolysis->solution_mild_workup solution_brine Solution: Add Brine / Filter through Celite cause_emulsifier->solution_brine solution_distill Solution: Vacuum Distillation / Chromatography solution_wash->solution_distill solution_distill->end solution_mild_workup->end solution_brine->end

Caption: Troubleshooting workflow for identifying and resolving common purification issues.

G Diagram 2: General Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup (NaHCO3 Wash) crude->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Solvent Removal (Rotovap) dry->concentrate distill Vacuum Distillation concentrate->distill pure Pure this compound (>97%) distill->pure

Caption: Step-by-step experimental workflow for purifying crude this compound.

References

Technical Support Center: Esterification of Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of pimelic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during the synthesis of pimelic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the esterification of pimelic acid with a monoalcohol?

When pimelic acid, a dicarboxylic acid, is reacted with a monoalcohol (like methanol (B129727) or ethanol) under typical esterification conditions (e.g., Fischer esterification), a mixture of products can be expected. The primary products are the monoester and the diester of pimelic acid. The reaction proceeds in a stepwise manner, with the formation of the monoester occurring first, followed by the esterification of the second carboxylic acid group to form the diester. The ratio of these products depends on the reaction conditions.

Q2: What are the common side reactions to be aware of during the esterification of pimelic acid?

The most common side reactions during the esterification of pimelic acid are:

  • Oligomerization/Polyesterification: This is a significant side reaction where pimelic acid molecules react with each other (or with the monoester) to form short-chain polyesters. This is more prevalent when there is insufficient alcohol or when conditions favor intermolecular reactions.

  • Cyclic Anhydride (B1165640) Formation: Under dehydrating conditions, particularly at elevated temperatures, pimelic acid can undergo intramolecular cyclization to form a seven-membered cyclic anhydride.

  • Dehydration of Alcohols: If secondary or tertiary alcohols are used, they may undergo elimination reactions to form alkenes, especially at higher temperatures in the presence of a strong acid catalyst.

Q3: How can I favor the formation of the monoester over the diester?

To selectively synthesize the monoester of a dicarboxylic acid like pimelic acid, you can employ several strategies:

  • Control Stoichiometry: Use a stoichiometric excess of the dicarboxylic acid relative to the alcohol.

  • Lower Reaction Temperature: Lower temperatures can favor the formation of the monoester.[1]

  • Catalyst Selection and Loading: Tuning the catalyst and its concentration can influence selectivity.[1]

  • Continuous Extraction: A method involving continuous extraction of the monoester from an aqueous reaction mixture with a nonpolar solvent has been shown to yield high proportions of the monoester.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A combination of analytical techniques is often employed for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components like the monoester, diester, and any smaller byproducts. Derivatization to more volatile esters (e.g., methyl esters) may be necessary for analysis.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the products and byproducts, including oligomers. Specific shifts can help distinguish between the monoester, diester, and unreacted pimelic acid.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the non-volatile components of the reaction mixture, including oligomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the carboxylic acid O-H band and the appearance of the ester C=O band.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ester
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction.[3]Drive the equilibrium towards the products by: - Using a large excess of the alcohol (often as the solvent).[3] - Removing water as it forms using a Dean-Stark apparatus or molecular sieves.[3]
Insufficient Catalyst Activity The acid catalyst may be weak or used in too low a concentration.Increase the catalyst loading (e.g., sulfuric acid, p-toluenesulfonic acid) or use a stronger acid catalyst.[4]
Low Reaction Temperature The reaction rate may be too slow at lower temperatures.Increase the reaction temperature to reflux, keeping in mind the stability of the reactants and products.[5]
Hydrolysis of the Ester The water produced during the reaction can hydrolyze the ester back to the carboxylic acid and alcohol.Efficiently remove water from the reaction mixture.
Issue 2: Formation of a Significant Amount of Oligomers/Polyesters
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Higher temperatures can favor intermolecular reactions leading to oligomerization.Lower the reaction temperature. While this may slow down the desired esterification, it can significantly reduce the rate of oligomerization.
High Concentration of Pimelic Acid A higher concentration of the dicarboxylic acid increases the probability of intermolecular reactions.Use a larger excess of the alcohol to dilute the pimelic acid and favor the reaction with the alcohol over self-reaction.
Prolonged Reaction Time Extended reaction times, especially at high temperatures, can lead to the formation of higher molecular weight oligomers.Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the desired ester is formed in satisfactory yield.
Issue 3: Presence of Cyclic Anhydride in the Product Mixture
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature and Dehydrating Conditions The formation of cyclic anhydrides from dicarboxylic acids is favored by heat and the removal of water.Conduct the reaction at a lower temperature. While water removal is necessary to drive esterification, excessive heat can promote intramolecular cyclization.
Strong Dehydrating Agent as Catalyst Using a very strong dehydrating agent as a catalyst might promote anhydride formation.Consider using a milder acid catalyst that is less dehydrating.
Absence of Nucleophile (Alcohol) If there are localized areas with a high concentration of pimelic acid and low concentration of alcohol, anhydride formation can be more likely.Ensure efficient stirring and a good molar excess of the alcohol throughout the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diethyl Pimelate

This protocol aims to maximize the yield of the diester.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a Dean-Stark apparatus, add pimelic acid (1 equivalent).

    • Add a large excess of absolute ethanol (B145695) (e.g., 10-20 equivalents), which will also serve as the solvent.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

    • Fill the Dean-Stark trap with ethanol.

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring.

    • Continuously remove the water that collects in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or GC analysis of aliquots. The reaction is typically complete when no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring and Quantifying Products and Byproducts by GC-MS
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at different time points.

    • Quench the reaction in the aliquot by adding a small amount of cold water.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Dry the organic extract over a small amount of anhydrous sodium sulfate.

    • For analysis of unreacted carboxylic acid and oligomers, derivatization to their methyl or silyl (B83357) esters might be necessary to improve volatility.

  • GC-MS Analysis:

    • Inject the prepared sample into a GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Employ a temperature program that allows for the separation of pimelic acid (derivatized), the monoester, the diester, and any potential byproducts.

    • Identify the components based on their mass spectra by comparison with a library (e.g., NIST) and/or by running authentic standards.

    • Quantify the components by using an internal standard and creating calibration curves.

Visualizations

Esterification_Pathway Pimelic_Acid Pimelic Acid Monoester Monoester Pimelic_Acid->Monoester + ROH, - H2O Oligomers Oligomers/Polyesters (Side Product) Pimelic_Acid->Oligomers + Pimelic Acid/Monoester - H2O Cyclic_Anhydride Cyclic Anhydride (Side Product) Pimelic_Acid->Cyclic_Anhydride - H2O (intramolecular) Alcohol Alcohol (ROH) Diester Diester (Desired Product) Monoester->Diester + ROH, - H2O

Caption: Reaction pathways in the esterification of pimelic acid.

Troubleshooting_Workflow Start Esterification of Pimelic Acid Analysis Analyze Product Mixture (GC-MS, NMR) Start->Analysis Low_Yield Low Yield of Desired Ester? Analysis->Low_Yield High_Oligomers High Oligomer Content? Low_Yield->High_Oligomers No Optimize_Equilibrium Drive Equilibrium: - Excess Alcohol - Water Removal Low_Yield->Optimize_Equilibrium Yes Anhydride_Detected Cyclic Anhydride Detected? High_Oligomers->Anhydride_Detected No Adjust_Conditions_Oligomers Adjust Conditions: - Lower Temperature - Higher Alcohol Excess - Shorter Reaction Time High_Oligomers->Adjust_Conditions_Oligomers Yes Adjust_Conditions_Anhydride Adjust Conditions: - Lower Temperature - Ensure Homogeneity Anhydride_Detected->Adjust_Conditions_Anhydride Yes Success Successful Synthesis Anhydride_Detected->Success No Optimize_Equilibrium->Analysis Adjust_Conditions_Oligomers->Analysis Adjust_Conditions_Anhydride->Analysis

Caption: Troubleshooting workflow for pimelic acid esterification.

References

Technical Support Center: Optimizing Diethyl Pimelate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diethyl Pimelate (B1236862). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diethyl pimelate?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of pimelic acid with ethanol (B145695) using an acid catalyst. This reaction is typically performed under reflux with concurrent removal of water to drive the equilibrium towards the product.

Q2: What are the recommended reaction conditions for the Fischer esterification of pimelic acid?

A2: Optimal reaction conditions can vary depending on the catalyst and specific experimental setup. However, based on documented procedures, the following conditions have been shown to provide high yields.[1] One effective method utilizes a functionalized ionic liquid, [Emim]HSO4, as a catalyst, achieving a yield of 96.37%.[1] Another study on the esterification of dicarboxylic acids suggests optimal conditions of 120°C for 4 hours.[2]

Q3: Which catalysts are effective for this compound synthesis?

A3: Both traditional acid catalysts and modern alternatives have proven effective. Concentrated sulfuric acid (H₂SO₄) is a common and cost-effective choice.[3] Additionally, functionalized ionic liquids like [Emim]HSO₄ have demonstrated excellent catalytic activity and offer advantages such as easier separation and potential for recycling.[1]

Q4: How can the yield of this compound be maximized?

A4: To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an excess of ethanol: A common strategy in Fischer esterification is to use one of the reactants in excess.[4][5]

  • Removing water: The water formed during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus.

  • Optimizing catalyst concentration, temperature, and reaction time: Fine-tuning these parameters can significantly impact the yield.[1]

Q5: What are the common side reactions to be aware of?

A5: The primary side reaction of concern is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol. Incomplete esterification can also lead to the presence of the monoester of pimelic acid in the final product mixture. Purity of the starting materials is crucial, as impurities can lead to unwanted side reactions and reduce the overall yield.

Q6: How is this compound typically purified?

A6: Purification generally involves several steps after the reaction is complete:

  • Neutralization: The acidic catalyst is neutralized by washing the reaction mixture with a basic solution, such as saturated sodium bicarbonate (NaHCO₃).[4]

  • Extraction: The product is extracted into an organic solvent.

  • Washing: The organic layer is washed with water and brine to remove any remaining impurities.

  • Drying: The organic layer is dried over an anhydrous salt like sodium sulfate.

  • Distillation: The final purification is typically achieved by distillation under reduced pressure.[3][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Reaction equilibrium not sufficiently shifted towards products. - Loss of product during workup.- Increase reaction time or temperature. - Use a larger excess of ethanol. - Ensure efficient water removal with a Dean-Stark apparatus. - Carefully perform extraction and washing steps to avoid product loss.
Presence of starting material (Pimelic Acid) in the final product - Incomplete esterification. - Insufficient catalyst.- Increase the amount of acid catalyst. - Prolong the reaction time.
Product is a mixture of monoester and diester - The second esterification is slower than the first.- Increase the reaction temperature and/or time to promote the formation of the diester.
Difficulty in separating the product from the reaction mixture - Emulsion formation during washing steps.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period.
Product discoloration - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting materials.- Reduce the reaction temperature. - Ensure the use of high-purity starting materials.

Data Presentation

Comparison of Reaction Conditions for this compound Synthesis
Catalyst Molar Ratio (Acid:Alcohol) Temperature (°C) Reaction Time (h) Yield (%) Reference
[Emim]HSO₄1:3110596.37[1]
Sulfuric Acid1:2.5120478.28*[2]

*Yield reported for Di-2-ethylhexyl succinate, a structurally similar dicarboxylic acid ester synthesized under optimized conditions for a range of dicarboxylic acids including pimelic acid.

Experimental Protocols

Fischer Esterification using Sulfuric Acid and a Dean-Stark Trap
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add pimelic acid and a 3 to 5-fold molar excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the pimelic acid).

  • Reaction: Heat the mixture to reflux. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate until the effervescence ceases. Subsequently, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ethanol under reduced pressure. Purify the resulting crude this compound by vacuum distillation.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Pimelic_Acid Pimelic Acid Diethyl_Pimelate This compound Pimelic_Acid->Diethyl_Pimelate Esterification Ethanol Ethanol (excess) Ethanol->Diethyl_Pimelate Catalyst H₂SO₄ (catalyst) Catalyst->Pimelic_Acid Diethyl_Pimelate->Pimelic_Acid Hydrolysis (reverse reaction) Water Water Water->Pimelic_Acid

Caption: Fischer esterification of pimelic acid.

Troubleshooting_Workflow Start Low Yield of this compound Check_Reaction Check for complete reaction (TLC, GC) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Check_Workup Review Workup Procedure Complete->Check_Workup Product_Loss Potential Product Loss Check_Workup->Product_Loss Yes Optimize_Extraction Optimize Extraction/Washing Product_Loss->Optimize_Extraction

Caption: Troubleshooting workflow for low yield.

References

Troubleshooting low conversion rates in pimelic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates during the esterification of pimelic acid.

Frequently Asked Questions (FAQs)

Q1: My pimelic acid esterification reaction has a low conversion rate. What are the most common causes?

Low conversion rates in pimelic acid esterification are frequently due to several factors:

  • Equilibrium Limitations: The Fischer esterification reaction is reversible.[1][2] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants (pimelic acid and alcohol), thus lowering the yield of the ester.

  • Insufficient Catalyst Activity: The acid catalyst may be old, inactive, or used in an insufficient amount.[3] Strong protic acids like sulfuric acid are commonly used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[4][5]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. Conversely, excessively high temperatures can lead to the decomposition of the catalyst (e.g., sulfuric acid) and an increase in side reactions, which can decrease the overall yield.[6]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium or completion.[3]

  • Presence of Water: Any water present in the reactants (pimelic acid, alcohol) or the solvent at the start of the reaction can inhibit the forward reaction.[3]

Q2: How can I shift the equilibrium to favor the formation of the pimelic acid ester?

To improve the yield of your esterification, you can employ the following strategies to shift the reaction equilibrium towards the product side:

  • Use of Excess Alcohol: A large excess of the alcohol reactant is often used.[2][3] According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products. In many cases, the alcohol can also serve as the solvent.

  • Removal of Water: Actively removing water as it is formed is a highly effective method to drive the reaction to completion.[3] This can be accomplished by:

    • A Dean-Stark apparatus: This glassware is specifically designed to continuously remove water from a refluxing reaction mixture.

    • Dehydrating agents: Adding molecular sieves or anhydrous sodium sulfate (B86663) to the reaction mixture can sequester the water produced.

    • Azeotropic distillation: If the alcohol forms an azeotrope with water, this can be used to remove water from the reaction.

Q3: What are the optimal reaction conditions for pimelic acid esterification?

The optimal conditions can vary depending on the specific alcohol being used and the scale of the reaction. However, a good starting point for optimizing the esterification of pimelic acid with an alcohol like 2-ethyl-1-hexanol, using sulfuric acid as a catalyst, is:

  • Temperature: 120 °C.[6] It has been observed that increasing the temperature beyond this point can lead to a decrease in yield, possibly due to the decomposition of the sulfuric acid catalyst.[6]

  • Reaction Time: 4 hours.[6] The reaction can be slow, and sufficient time is needed to approach completion.[6]

  • Molar Ratio (Pimelic Acid:Alcohol): 1:2.5.[6] Using a molar excess of the alcohol helps to drive the reaction forward.

  • Catalyst Concentration (Sulfuric Acid): 2% w/w based on the weight of pimelic acid.[6]

Q4: I am observing the formation of byproducts or a darkening of my reaction mixture. What could be the cause?

The formation of impurities and a change in the color of the reaction mixture can be attributed to:

  • High Temperatures or Prolonged Reaction Times: These conditions can lead to side reactions.[3] For pimelic acid, which has a relatively long carbon chain, intramolecular reactions or decomposition at very high temperatures could be a possibility, although less common under typical esterification conditions.

  • Oxidation: The starting materials or the product could be susceptible to oxidation, especially if the reaction is not conducted under an inert atmosphere.[3]

  • Catalyst-Induced Side Reactions: While effective, strong acid catalysts like sulfuric acid can sometimes promote side reactions like dehydration, especially at higher temperatures.[7]

To mitigate these issues, it is advisable to lower the reaction temperature and closely monitor the reaction's progress to prevent unnecessarily long heating times.[3]

Troubleshooting Guide

Table 1: Troubleshooting Low Conversion Rates in Pimelic Acid Esterification
Symptom Potential Cause Recommended Action
Low or No Product Formation 1. Inactive or insufficient catalyst.[3] 2. Reaction temperature is too low.[3] 3. Insufficient reaction time.[3] 4. Water present in reactants or solvent.[3]1. Use a fresh batch of a strong acid catalyst (e.g., concentrated H₂SO₄) at a typical loading of 1-5 mol%. 2. Increase the reaction temperature. For many alcohols, reflux temperature is appropriate.[1] A study on pimelic acid found 120°C to be optimal with H₂SO₄.[6] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time until the pimelic acid is consumed. 4. Use anhydrous alcohol and ensure all glassware is thoroughly dried.
Reaction Stalls / Incomplete Conversion 1. Equilibrium has been reached.[3] 2. Catalyst has degraded.[3]1. Use a larger excess of the alcohol. If practical, actively remove water using a Dean-Stark trap or by adding molecular sieves.[3] 2. Add a fresh portion of the catalyst.
Formation of Impurities / Darkening of Reaction Mixture 1. Side reactions due to high temperature or prolonged reaction time.[3] 2. Oxidation of starting material or product.[3]1. Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long heating.[3] 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Pimelic Acid Esterification

This protocol is a general guideline for the esterification of pimelic acid with an alcohol using sulfuric acid as a catalyst.

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separating funnel

  • Rotary evaporator

Reagents:

  • Pimelic acid

  • Alcohol (e.g., ethanol, 2-ethyl-1-hexanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add pimelic acid (1 equivalent), the desired alcohol (at least 2.5 equivalents), and a magnetic stir bar.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 2% of the weight of the pimelic acid) to the stirred mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to the desired temperature (e.g., 120 °C) using a heating mantle.[6] Allow the reaction to reflux for the specified time (e.g., 4 hours), monitoring its progress by TLC.[6]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a large excess of a low-boiling alcohol was used, remove it using a rotary evaporator.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer it to a separating funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted pimelic acid), and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation under reduced pressure or by column chromatography.[9]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Pimelic Acid Esterification Conversion start Low Conversion Rate Observed check_equilibrium Is water being effectively removed? start->check_equilibrium check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst No add_excess_alcohol Increase molar excess of alcohol check_equilibrium->add_excess_alcohol Yes check_conditions Are reaction temperature and time optimal? check_catalyst->check_conditions No use_fresh_catalyst Use fresh catalyst / increase loading check_catalyst->use_fresh_catalyst Yes check_reagents Are reactants and solvents anhydrous? check_conditions->check_reagents No optimize_temp_time Adjust temperature (e.g., 120°C) and time (e.g., 4h) check_conditions->optimize_temp_time Yes dry_reagents Use anhydrous reagents and dry glassware check_reagents->dry_reagents Yes success Improved Conversion Rate check_reagents->success No remove_water Use Dean-Stark or drying agent add_excess_alcohol->remove_water remove_water->success use_fresh_catalyst->success optimize_temp_time->success dry_reagents->success

Caption: A logical workflow for troubleshooting low conversion rates in pimelic acid esterification.

Fischer Esterification Mechanism

Fischer_Esterification Fischer Esterification of Pimelic Acid (One Carboxyl Group Shown) pimelic_acid Pimelic Acid (R-COOH) protonation Protonated Carbonyl pimelic_acid->protonation + H⁺ alcohol_attack Nucleophilic Attack by Alcohol (R'-OH) protonation->alcohol_attack tetrahedral_intermediate Tetrahedral Intermediate alcohol_attack->tetrahedral_intermediate + R'-OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester - H₂O ester Pimelic Acid Ester (R-COOR') protonated_ester->ester - H⁺

Caption: The acid-catalyzed mechanism for the Fischer esterification of one of the carboxylic acid groups of pimelic acid.

References

Diethyl pimelate stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of diethyl pimelate (B1236862) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is diethyl pimelate and in what conditions is it generally stable?

A1: this compound is the diethyl ester of pimelic acid, with the chemical formula C₁₁H₂₀O₄. It is generally considered stable under normal temperatures and pressures. However, its stability is significantly influenced by pH, and it is susceptible to hydrolysis under both acidic and basic conditions.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is hydrolysis of its ester linkages. This can occur through two main mechanisms:

  • Acid-catalyzed hydrolysis: In the presence of an acid, the ester is hydrolyzed to yield pimelic acid and ethanol (B145695). This reaction is reversible.

  • Base-catalyzed hydrolysis (Saponification): Under basic conditions, this compound undergoes saponification to produce the salt of pimelic acid (e.g., disodium (B8443419) pimelate) and ethanol. This reaction is generally considered irreversible.

Q3: What are the expected degradation products of this compound hydrolysis?

A3: The hydrolysis of this compound will yield pimelic acid and ethanol. Depending on the pH, pimelic acid may exist as the free acid or as its corresponding carboxylate salt. Under certain conditions, mono-ethyl pimelate could be an intermediate product.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored by tracking the decrease in its concentration over time, or by measuring the appearance of its degradation products (pimelic acid or its salt, and ethanol). Common analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Gas Chromatography (GC) for the analysis of the volatile ethanol product or derivatized pimelic acid.

Q5: Are there any specific storage recommendations for this compound to ensure its stability?

A5: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from strong acids and bases. It is advisable to store it in a tightly sealed container to prevent exposure to moisture, which can facilitate hydrolysis.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments involving this compound stability.

Issue 1: Unexpectedly fast degradation of this compound in a buffered solution.
  • Possible Cause 1: Incorrect pH of the buffer.

    • Solution: Verify the pH of your buffer solution using a calibrated pH meter. Ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment, especially if the degradation reaction produces acidic or basic products.

  • Possible Cause 2: Presence of catalytic impurities.

    • Solution: Use high-purity solvents and reagents. Trace amounts of metal ions or other catalytic species can sometimes accelerate ester hydrolysis.

  • Possible Cause 3: Elevated temperature.

    • Solution: Ensure your experiment is conducted at the intended temperature. Ester hydrolysis rates are highly dependent on temperature.

Issue 2: Low or no yield of the expected pimelic acid after hydrolysis.
  • Possible Cause 1: Incomplete hydrolysis.

    • Solution: For acid-catalyzed hydrolysis, consider increasing the reaction time, temperature, or the concentration of the acid catalyst. For base-catalyzed hydrolysis, ensure at least two equivalents of base are used per mole of this compound to drive the reaction to completion.[1]

  • Possible Cause 2: Issues with the work-up procedure.

    • Solution: Pimelic acid has some water solubility. During extraction, ensure the aqueous phase is sufficiently acidified (pH < 2) to protonate the carboxylate and increase its partitioning into the organic solvent. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) are recommended.

  • Possible Cause 3: Reversibility of the reaction (for acid-catalyzed hydrolysis).

    • Solution: To favor the formation of pimelic acid in acid-catalyzed hydrolysis, use a large excess of water.[2]

Issue 3: Inconsistent results in stability studies.
  • Possible Cause 1: Variability in sample preparation.

    • Solution: Ensure a standardized and reproducible sample preparation procedure. This includes accurate weighing, consistent solvent volumes, and uniform mixing.

  • Possible Cause 2: Issues with the analytical method.

    • Solution: Validate your analytical method (e.g., HPLC) for linearity, accuracy, precision, and specificity. A stability-indicating method should be able to resolve this compound from its degradation products and any other components in the sample matrix.[3][4][5][6][7]

  • Possible Cause 3: Fluctuation in storage conditions.

    • Solution: Use a calibrated and monitored stability chamber to ensure consistent temperature and humidity throughout the study.

Quantitative Data

CompoundReactionRate Constant (k)Temperature (°C)ConditionsReference
Diethyl Adipate (B1204190)Saponification0.8 m³/kmol·s100NaOH solution[8][9]
Diethyl AdipateSaponification9.3 m³/kmol·s20NaOH solution[8]

Disclaimer: The provided rate constants for diethyl adipate are to be used as an estimation for this compound due to the lack of specific data for the latter. Actual reaction rates for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under acidic, basic, and oxidative stress conditions.[10][11][12][13][14][15][16][17][18]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV or MS detector

  • Thermostatic water bath or oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at room temperature for 4 hours.

    • At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and storing it under the same conditions as the stress samples.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products.

Protocol 2: Kinetic Study of this compound Saponification

Objective: To determine the rate constant for the base-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M) for titration

  • Phenolphthalein (B1677637) indicator

  • Thermostatic water bath

  • Stopwatch

  • Burette, pipettes, and flasks

Procedure:

  • Equilibrate separate solutions of this compound in ethanol and aqueous NaOH to the desired temperature in a thermostatic water bath.

  • Initiate the reaction by mixing the two solutions and start the stopwatch simultaneously.

  • At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing an excess of standardized HCl.

  • Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • Determine the concentration of unreacted NaOH in the reaction mixture at each time point.

  • Plot the appropriate concentration-time data to determine the order of the reaction and calculate the rate constant. For a second-order reaction, a plot of 1/[NaOH] versus time will be linear.

Visualizations

Hydrolysis_Pathway Diethyl_Pimelate This compound Acid_Hydrolysis Acid-Catalyzed Hydrolysis (H⁺, H₂O) Diethyl_Pimelate->Acid_Hydrolysis Base_Hydrolysis Base-Catalyzed Hydrolysis (OH⁻, H₂O) (Saponification) Diethyl_Pimelate->Base_Hydrolysis Pimelic_Acid Pimelic Acid Acid_Hydrolysis->Pimelic_Acid Ethanol Ethanol Acid_Hydrolysis->Ethanol + 2 Base_Hydrolysis->Ethanol + 2 Pimelate_Salt Pimelate Salt Base_Hydrolysis->Pimelate_Salt

Caption: Hydrolysis pathways of this compound.

Troubleshooting_Workflow start Stability Issue Encountered check_pH Verify pH and Buffer Capacity start->check_pH check_temp Confirm Reaction Temperature check_pH->check_temp pH OK review_protocol Review Experimental Protocol check_pH->review_protocol pH Issue check_reagents Assess Reagent Purity check_temp->check_reagents Temp OK check_temp->review_protocol Temp Issue check_reagents->review_protocol Impurity Suspected validate_method Validate Analytical Method check_reagents->validate_method Reagents OK resolve Issue Resolved review_protocol->resolve validate_method->resolve Method Valid

Caption: Troubleshooting workflow for stability studies.

References

Technical Support Center: Diethyl Pimelate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of diethyl pimelate (B1236862) during experimental workup.

Frequently Asked Questions (FAQs)

Q1: Why is diethyl pimelate susceptible to hydrolysis during workup?

A1: Like all esters, this compound can undergo hydrolysis, which is the cleavage of the ester bond, in the presence of water. This reaction is catalyzed by both acids and bases. During a typical aqueous workup, residual acidic or basic catalysts from the reaction mixture can significantly accelerate the rate of hydrolysis, leading to the formation of monoethyl pimelate and pimelic acid as impurities.

Q2: What are the primary byproducts of this compound hydrolysis?

A2: The hydrolysis of this compound proceeds in a stepwise manner, first forming monoethyl pimelate and ethanol, and then, upon further hydrolysis, pimelic acid and another molecule of ethanol.

Q3: How can I minimize hydrolysis during a standard aqueous workup?

A3: To minimize hydrolysis, it is crucial to neutralize any acid or base catalysts promptly and to limit the contact time of the organic phase with the aqueous solution. Using a mild basic wash, such as a saturated sodium bicarbonate solution, is recommended to neutralize acidic catalysts. It is also advisable to perform the workup at reduced temperatures (e.g., in an ice bath) to slow down the reaction rate.

Q4: Are there alternatives to aqueous workup to completely avoid hydrolysis?

A4: Yes, non-aqueous workup procedures and alternative purification methods can effectively eliminate the risk of hydrolysis. These methods include direct filtration through a plug of silica (B1680970) gel, non-aqueous solvent extraction, and solid-phase extraction (SPE).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound after workup Hydrolysis of the ester due to prolonged exposure to acidic or basic aqueous solutions.- Minimize contact time with aqueous solutions.- Use pre-chilled solutions for washing.- Employ a milder neutralizing agent like sodium bicarbonate over stronger bases like sodium hydroxide.- Consider a non-aqueous workup.
Presence of pimelic acid or monoethyl pimelate in the final product Incomplete reaction or significant hydrolysis during workup.- Ensure the initial reaction has gone to completion.- Optimize the workup protocol to be milder (see above).- The acidic byproducts can be removed by washing the organic layer with a mild base, but this risks further hydrolysis if not done carefully.- Purify the final product using column chromatography or distillation.
Emulsion formation during extraction Presence of partially hydrolyzed, soap-like monoester salts at the interface of the organic and aqueous layers.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.- If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.

Experimental Protocols

Protocol 1: Optimized Mild Aqueous Workup

This protocol is designed to minimize hydrolysis during a standard aqueous extraction.

Methodology:

  • Cooling: Once the primary reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): If the reaction contains highly reactive reagents, quench them with an appropriate non-aqueous reagent before adding any aqueous solution.

  • Extraction Solvent: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate (B1210297), or dichloromethane).

  • Neutralization:

    • For acidic reaction mixtures: Slowly add a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle stirring or shaking. Monitor for the cessation of any gas evolution (CO₂).

    • For basic reaction mixtures: Wash with a chilled, dilute (1-5%) aqueous solution of a weak acid like citric acid or ammonium (B1175870) chloride (NH₄Cl). Avoid strong acids.

  • Washing: Wash the organic layer with chilled brine (saturated NaCl solution) to remove residual water and help break any emulsions.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Non-Aqueous Workup via Filtration

This protocol avoids the use of water altogether, thus eliminating the risk of hydrolysis.

Methodology:

  • Adsorbent Preparation: Prepare a short plug of silica gel or neutral alumina (B75360) in a fritted funnel or a glass column.

  • Reaction Mixture Application: Once the primary reaction is complete, directly apply the crude reaction mixture to the top of the adsorbent plug.

  • Elution: Elute the this compound from the adsorbent using a non-polar organic solvent (e.g., hexane (B92381)/ethyl acetate mixture). The more polar impurities, including any catalysts or salts, will be retained on the stationary phase.

  • Solvent Removal: Collect the eluent and remove the solvent under reduced pressure.

Protocol 3: Purification by Solid-Phase Extraction (SPE)

SPE is a highly effective method for purifying this compound without an aqueous wash.[1][2]

Methodology:

  • Cartridge Selection: Choose a normal-phase SPE cartridge (e.g., silica or diol-bonded silica).

  • Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexane) through it.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to elute any non-polar impurities, while the more polar this compound and any polar impurities are retained.

  • Elution: Elute the this compound using a solvent of intermediate polarity (e.g., a mixture of hexane and ethyl acetate).

  • Solvent Removal: Collect the fraction containing the pure product and remove the solvent under reduced pressure.

Visualizations

Hydrolysis_of_Diethyl_Pimelate This compound This compound Monoethyl Pimelate Monoethyl Pimelate This compound->Monoethyl Pimelate + H₂O (H⁺ or OH⁻) Pimelic Acid Pimelic Acid Monoethyl Pimelate->Pimelic Acid + H₂O (H⁺ or OH⁻)

Caption: Hydrolysis pathway of this compound.

Workup_Decision_Tree cluster_start Reaction Complete cluster_aqueous Aqueous Workup cluster_nonaqueous Non-Aqueous Workup start Crude Reaction Mixture nonaqueous_q Is complete avoidance of hydrolysis critical? start->nonaqueous_q aqueous_q Is some hydrolysis acceptable? mild_wash Mild Aqueous Wash (Protocol 1) aqueous_q->mild_wash Yes strong_wash Risk of Significant Hydrolysis aqueous_q->strong_wash No nonaqueous_q->aqueous_q No filtration Filtration through Silica (Protocol 2) nonaqueous_q->filtration Yes spe Solid-Phase Extraction (Protocol 3)

Caption: Decision tree for selecting a workup procedure.

References

Technical Support Center: Scaling Up Diethyl Pimelate Synthesis for Pilot Plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of diethyl pimelate (B1236862). The information is presented in a question-and-answer format to directly address potential challenges during pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What is diethyl pimelate and what are its primary applications? A1: this compound, also known as diethyl heptanedioate, is a diester of pimelic acid and ethanol (B145695).[1][2] It serves as a valuable building block and intermediate in advanced organic synthesis. Its applications include the production of pharmaceuticals, polymers, specialty chemicals, cosmetics, soaps, and detergents.[3]

Q2: What is the most common and scalable synthesis method for this compound? A2: The most prevalent industrial method for synthesizing this compound is the Fischer-Speier esterification.[4][5][6] This process involves the acid-catalyzed reaction of pimelic acid with an excess of ethanol.[7][8] The reaction is typically driven to completion by removing the water byproduct, often through azeotropic distillation.[5]

Q3: What are the critical safety precautions for handling the chemicals involved in this synthesis? A3: When scaling up, it is crucial to handle all chemicals with appropriate safety measures.

  • Pimelic Acid: Handle in a well-ventilated area and avoid dust formation.

  • Ethanol: Highly flammable. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and ensure proper grounding to prevent static discharge.

  • Sulfuric Acid (Catalyst): Highly corrosive. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and protective clothing.[9] Facilities should be equipped with eyewash stations and safety showers.[9]

  • This compound (Product): Has a flash point of 93°C.[10] Avoid contact with skin and eyes.[3][10]

Q4: What purity level is generally required for this compound, and why is it important? A4: A minimum purity of 97% is often specified for this compound, though pharmaceutical applications may demand even higher purity (e.g., >98%).[11][12] High purity is critical because impurities can lead to unwanted side reactions, reduce the yield of the desired product, and contaminate the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.[13]

Troubleshooting Guide

Q1: We are experiencing low yields of this compound in our pilot batch. What are the likely causes and how can we improve it? A1: Low yields in Fischer esterification are common as it is a reversible reaction.[4][6] Consider the following:

  • Inefficient Water Removal: The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[4][5]

    • Solution: On a pilot scale, use a Dean-Stark apparatus or a similar setup for continuous azeotropic removal of water with a suitable solvent like toluene.[5][7]

  • Insufficient Catalyst: The acid catalyst is essential for the reaction to proceed at a reasonable rate.

    • Solution: Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is added in the correct proportion (typically 1-5 mol% of the carboxylic acid).

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.

    • Solution: Increase the reflux time and monitor the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction temperature is maintained consistently.

  • Stoichiometry: An insufficient excess of ethanol can limit the forward reaction.

    • Solution: Use a significant excess of ethanol, which also serves as the solvent, to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[4][6]

Q2: The reaction is proceeding very slowly. How can we increase the rate of esterification? A2: To increase the reaction rate:

  • Increase Catalyst Concentration: A higher concentration of the acid catalyst will accelerate the reaction. However, be mindful that this can also promote side reactions and will require more rigorous neutralization during work-up.

  • Increase Temperature: Running the reaction at a higher temperature (i.e., vigorous reflux) will increase the kinetic rate. The maximum temperature is limited by the boiling point of the alcohol or the azeotropic mixture.[5]

Q3: Our final product is discolored (yellow to brown). What is the cause and how can we obtain a colorless product? A3: Discoloration often indicates the presence of impurities from side reactions, which can be exacerbated by high temperatures.

  • Cause: Dehydration or oxidation of reactants or products at elevated temperatures. The use of strong mineral acids like sulfuric acid can sometimes contribute to charring.

  • Prevention: Maintain strict temperature control throughout the reaction and purification process. Use the minimum effective amount of catalyst.

  • Remediation: The colored impurities can often be removed during the purification step. Fractional distillation under reduced pressure is highly effective. Treatment with activated carbon before distillation can also be employed to remove color.[14]

Q4: We are facing challenges in completely removing the acid catalyst during the work-up phase. What is the recommended procedure? A4: Complete removal of the acid catalyst is crucial to prevent product degradation during storage or downstream processing.

  • Procedure:

    • After the reaction is complete, cool the mixture.

    • Carefully neutralize the acid by washing the reaction mixture with a basic aqueous solution, such as 5-10% sodium carbonate or sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic.[15]

    • Perform several subsequent washes with brine (saturated NaCl solution) or deionized water to remove residual salts and water-soluble impurities.

    • Separate the organic layer containing the this compound and dry it using an appropriate drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before purification.

Q5: Analysis of our product shows the presence of pimelic acid monoethyl ester and unreacted pimelic acid. How can these be minimized? A5: The presence of these impurities indicates an incomplete reaction.

  • Minimization Strategies:

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration to ensure the complete conversion of the monoester to the diester.

    • Ensure Efficient Water Removal: As stated in Q1, water inhibits the reaction from going to completion.[4]

    • Sufficient Ethanol: Ensure a large molar excess of ethanol is present throughout the reaction.

  • Purification: These impurities have significantly different boiling points from this compound and can be effectively separated by fractional distillation under vacuum. Pimelic acid is a solid and can also be removed by filtration if it precipitates upon cooling or by aqueous extraction during the neutralization work-up.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2050-20-6[2]
Molecular Formula C11H20O4[2]
Molecular Weight 216.27 g/mol [2]
Appearance Clear, colorless to light yellow liquid/oil[1][2]
Boiling Point 192-194 °C @ 100 mm Hg[2]
Melting Point -24 °C[2]
Density 0.994 g/mL at 25 °C[2]
Refractive Index n20/D 1.430[2]
Flash Point >110 °C (>230 °F)[2]
Solubility Slightly soluble in water (1.97 g/L)[2]

Table 2: Typical Pilot Plant Reaction Parameters for this compound Synthesis

ParameterTypical Range / ConditionNotes
Reactants Pimelic Acid, Ethanol
Molar Ratio 1 : 10 to 1 : 20 (Pimelic Acid : Ethanol)Excess ethanol acts as both reactant and solvent.
Catalyst Concentrated H2SO4 or p-TsOH1-5 mol% relative to pimelic acid.
Solvent Ethanol (reagent) and Toluene (optional)Toluene can be used to aid azeotropic water removal.
Temperature 78-110 °C (Reflux)Depends on the solvent system (Ethanol vs. Ethanol/Toluene).
Pressure Atmospheric
Reaction Time 8 - 24 hoursMonitor by GC/HPLC for completion.
Work-up Neutralization with Na2CO3/NaHCO3 solution
Purification Fractional distillation under vacuum
Typical Yield 85 - 95%Highly dependent on efficient water removal.

Experimental Protocols

Key Experiment: Fischer Esterification Synthesis of this compound (Pilot Scale)

Objective: To synthesize this compound from pimelic acid and ethanol using an acid catalyst, with considerations for pilot plant scale.

Materials and Reagents:

  • Pimelic Acid (1.0 eq)

  • Absolute Ethanol (15.0 eq)

  • Concentrated Sulfuric Acid (98%, 0.03 eq)

  • Toluene (optional, for azeotropic removal)

  • 5% w/w Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

Equipment:

  • Glass-lined reactor with overhead stirrer, heating/cooling jacket, and temperature probe.

  • Condenser and a Dean-Stark trap (or equivalent phase separator for continuous water removal).

  • Addition funnel or pump for controlled addition of liquids.

  • Receiving vessels for distillation fractions.

  • Vacuum pump and vacuum gauge for distillation.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with pimelic acid (1.0 eq) and absolute ethanol (15.0 eq). Begin agitation.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.03 eq) to the stirred mixture. An exotherm will be observed; control the addition rate to maintain the temperature below 40 °C.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C). If using a Dean-Stark trap, water will begin to collect as the lower phase. Continue refluxing for 12-24 hours, monitoring the reaction's progress by analyzing samples via GC (disappearance of pimelic acid and monoester).

  • Cooling and Quenching: Once the reaction is complete, cool the reactor contents to 20-25 °C.

  • Solvent Removal (Optional): If a large excess of ethanol was used, a portion can be removed by distillation to reduce the volume for work-up.

  • Neutralization: Slowly transfer the cooled reaction mixture to a separate vessel containing a stirred 5% sodium bicarbonate solution. Add until CO2 evolution ceases and the pH of the aqueous layer is ~7-8.

  • Phase Separation: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine to remove residual salts.

  • Drying: Transfer the organic layer to a vessel containing anhydrous sodium sulfate and stir for 1-2 hours to remove residual water.

  • Purification: Filter off the drying agent. Charge the crude this compound to a clean, dry distillation apparatus. Perform fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature/pressure range (e.g., 192-194 °C @ 100 mm Hg).[2]

  • Packaging: Store the purified, colorless this compound in sealed containers under a nitrogen atmosphere.

Mandatory Visualizations

Synthesis_Pathway pimelic_acid Pimelic Acid reaction_step Fischer Esterification (Reflux, Water Removal) pimelic_acid->reaction_step ethanol Ethanol (Excess) ethanol->reaction_step catalyst H₂SO₄ (Catalyst) catalyst->reaction_step diethyl_pimelate This compound reaction_step->diethyl_pimelate + water Water reaction_step->water

Caption: Fischer esterification pathway for this compound synthesis.

Troubleshooting_Workflow start Low Yield Detected q1 Is water being efficiently removed? start->q1 a1_yes Improve water removal (e.g., Dean-Stark) q1->a1_yes No q2 Is reaction time and temp adequate? q1->q2 Yes end Re-evaluate Yield a1_yes->end a2_yes Increase reflux time and/or temperature q2->a2_yes No q3 Is ethanol in sufficient excess? q2->q3 Yes a2_yes->end a3_yes Increase molar ratio of ethanol q3->a3_yes No q4 Is catalyst concentration optimal? q3->q4 Yes a3_yes->end a4_yes Check/increase catalyst loading q4->a4_yes No q4->end Yes a4_yes->end

Caption: Troubleshooting workflow for low yield in pilot production.

References

Technical Support Center: Catalyst Selection for Efficient Diethyl Pimelate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diethyl pimelate (B1236862). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the esterification of pimelic acid with ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diethyl pimelate?

The most common and well-established method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves heating pimelic acid with an excess of ethanol in the presence of an acid catalyst.[2][3][4] The reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the diethyl ester.[1][3][4]

Q2: What types of catalysts are effective for this compound synthesis?

Both homogeneous and heterogeneous acid catalysts are effective for this synthesis.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) is a traditional and highly effective catalyst for this reaction.[5][6]

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and sulfated metal oxides, offer advantages in terms of ease of separation from the reaction mixture and potential for reusability.[7][8]

Q3: How can I maximize the yield of this compound?

To maximize the yield, consider the following strategies based on Le Chatelier's principle:[3]

  • Use Excess Ethanol: Using a large excess of ethanol can shift the reaction equilibrium towards the product side.[1][4]

  • Remove Water: Continuously removing the water formed during the reaction is a highly effective method to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.[1][4]

Q4: What are the typical reaction conditions for this esterification?

Reaction conditions can vary depending on the catalyst used. For sulfuric acid-catalyzed esterification, a common procedure involves refluxing the mixture of pimelic acid, excess ethanol, and a catalytic amount of sulfuric acid for several hours.[5] With solid acid catalysts like Amberlyst-15, the reaction can also be carried out at elevated temperatures, often with mechanical stirring to ensure good contact between the reactants and the catalyst.[7][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Insufficient reaction time or temperature- Presence of significant amount of water in reactants- Use fresh or properly stored catalyst.- Increase reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC.- Ensure reactants, especially ethanol, are anhydrous.
Incomplete Conversion of Pimelic Acid - Reaction has reached equilibrium.- Catalyst has deactivated (for heterogeneous catalysts).- Pimelic acid has limited solubility in ethanol at lower temperatures.- Remove water from the reaction mixture using a Dean-Stark trap or molecular sieves to shift the equilibrium.[1][4]- For solid catalysts, filter and wash the catalyst, then dry it before reuse.- Ensure the reaction temperature is sufficient to dissolve the pimelic acid completely.
Formation of Side Products - At high temperatures with sulfuric acid, ether formation from ethanol can occur.- Intramolecular cyclization of pimelic acid is possible but less common under these conditions.- Optimize the reaction temperature to favor esterification over ether formation.- Purify the crude product by distillation to separate this compound from any side products.
Difficult Product Isolation - Emulsion formation during aqueous work-up.- Difficulty in separating the product from unreacted pimelic acid.- Break emulsions by adding brine (saturated NaCl solution).- During work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted pimelic acid by converting it to its water-soluble salt.

Catalyst Performance Data

The selection of a catalyst is a critical factor influencing the efficiency of this compound synthesis. The following table summarizes quantitative data for different catalysts based on literature findings.

CatalystSubstrateAlcoholCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Reference
Sulfuric AcidPimelic AcidEthanolCatalyticReflux4-87Patent US5436365A
Amberlyst-15Lauric Acid2-Ethylhexanol-1206>95>95--INVALID-LINK--
Niobium OxideLauric AcidMethanol-1108~70---INVALID-LINK--
Polystyrene-based Superacidic Sulfonic AcidDodecanoic AcidMethanol0.5 wt%658>95>95--INVALID-LINK--

Note: Direct comparative data for various catalysts specifically for this compound synthesis is limited in the readily available literature. The data presented for other long-chain dicarboxylic or fatty acids can provide valuable insights into catalyst performance under similar conditions.

Experimental Protocols

Protocol 1: this compound Synthesis using Sulfuric Acid Catalyst

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Pimelic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • 2 N Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine pimelic acid and absolute ethanol (a significant excess of ethanol should be used).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and maintain for approximately 4 hours.

  • After cooling, distill off about two-thirds of the excess ethanol.

  • To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel and shake.

  • Separate the aqueous layer. Wash the ether layer with two portions of 2 N sodium hydroxide solution to remove any unreacted pimelic acid and the sulfuric acid catalyst.

  • Wash the ether layer with water until the washings are neutral.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the ether.

  • Purify the crude this compound by vacuum distillation.

Visualizing the Workflow

Diagram 1: General Workflow for this compound Synthesis

G Reactants Pimelic Acid + Excess Ethanol Reaction Esterification Reaction (Reflux/Heating) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄ or Solid Acid) Catalyst->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of this compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check_Reactants Check Reactants & Catalyst Solution1 Use fresh catalyst. Use anhydrous ethanol. Check_Reactants->Solution1 Check_Conditions Check Reaction Conditions Solution2 Increase reaction time/temperature. Ensure adequate mixing. Check_Conditions->Solution2 Check_Equilibrium Consider Reaction Equilibrium Solution3 Remove water (Dean-Stark). Use larger excess of ethanol. Check_Equilibrium->Solution3 Incomplete_Reaction->Check_Reactants Yes Incomplete_Reaction->Check_Conditions Yes Incomplete_Reaction->Check_Equilibrium Yes Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Purification_Loss Losses during Purification? Side_Reactions->Purification_Loss No Solution4 Optimize temperature. Analyze byproducts (GC-MS). Side_Reactions->Solution4 Yes Solution5 Optimize work-up procedure. Improve distillation technique. Purification_Loss->Solution5 Yes

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Managing Thermal Decomposition of Diethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the thermal decomposition of diethyl pimelate (B1236862) during laboratory experiments. The information is designed to assist researchers in anticipating potential issues, interpreting experimental data, and ensuring safe handling of this compound at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of diethyl pimelate?

A1: this compound, as a long-chain aliphatic diester, is expected to be relatively stable at moderate temperatures. Its decomposition is likely to initiate at elevated temperatures, typically above 200°C, though the exact onset temperature can be influenced by factors such as purity, pressure, and the presence of catalysts or impurities. The primary decomposition route for aliphatic esters containing β-hydrogens, such as this compound, is a six-membered ring transition state (cis-elimination), yielding a carboxylic acid and an alkene. In this case, the expected primary products would be monoethyl pimelate and ethylene. Further decomposition at higher temperatures can lead to the decarboxylation of the acid, producing pimelic acid and ethylene, followed by further breakdown into smaller volatile compounds.

Q2: What are the primary products of this compound thermal decomposition?

A2: Based on the decomposition mechanism of similar aliphatic esters, the primary decomposition products are expected to be:

  • Monoethyl pimelate

  • Ethylene

Upon further heating, secondary decomposition of monoethyl pimelate can occur, leading to:

  • Pimelic acid

  • Carbon dioxide

  • Water

  • A variety of smaller hydrocarbons

The exact composition of the final product mixture will depend on the final temperature and residence time.

Q3: What are the key safety precautions to take when heating this compound?

A3: When heating this compound, it is crucial to work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any volatile decomposition products.[1][2] Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn.[1] Ensure that the experimental setup is secure and that heating is controlled to prevent runaway reactions. The flash point of this compound is 93°C (lit.), meaning it can form a flammable vapor-air mixture at or above this temperature.[1] Avoid open flames or other ignition sources in the vicinity of the experiment.

Q4: How can I monitor the thermal decomposition of this compound in my experiment?

A4: Several analytical techniques can be employed to monitor the thermal decomposition of this compound:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the mass loss profile.

  • Differential Scanning Calorimetry (DSC): To identify endothermic or exothermic events associated with decomposition.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile decomposition products.

  • In-situ Infrared (IR) Spectroscopy: To monitor changes in functional groups as the decomposition progresses.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low decomposition temperature - Presence of impurities (e.g., acid or base catalysts, residual synthesis reagents).- Material of the reaction vessel acting as a catalyst.- Purify the this compound before use (e.g., by distillation or chromatography).- Use an inert reaction vessel (e.g., glass or quartz).- Perform a blank run with the empty reactor to check for catalytic activity.
Inconsistent results between experimental runs - Inconsistent heating rates.- Variations in sample size or preparation.- Fluctuations in atmospheric pressure or purge gas flow rate.- Ensure a consistent and calibrated heating rate for all experiments.- Use a consistent sample mass and ensure uniform packing in the sample holder.- Maintain a constant pressure and purge gas flow rate.
Formation of unexpected decomposition products - Secondary reactions occurring at higher temperatures.- Presence of oxygen leading to oxidation products.- Side reactions with other components in the experimental setup.- Analyze the decomposition products at different temperatures to identify the onset of secondary reactions.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Verify the inertness of all materials in contact with the sample at high temperatures.
Difficulty in identifying decomposition products - Co-elution of products in GC analysis.- Low concentration of certain products.- Lack of appropriate analytical standards.- Optimize the GC temperature program and column selection to improve separation.- Use a more sensitive detector or pre-concentration techniques.- If standards are unavailable, use mass spectral libraries and fragmentation patterns for tentative identification.

Quantitative Data

The following table summarizes representative thermal analysis data for long-chain aliphatic diesters, which can be used as an estimate for the thermal behavior of this compound. Note: This data is for analogous compounds and may not be identical to the values for this compound.

Parameter Diethyl Adipate (B1204190) Diethyl Sebacate General Range for Long-Chain Aliphatic Diesters
Boiling Point (°C) 251[3]308250 - 350
Melting Point (°C) -20 to -19[3]-1.5-30 to 10
Flash Point (°C) 113[3]>110100 - 150
Decomposition Onset (TGA, °C) ~250~270240 - 300

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of this compound thermal decomposition.

Methodology:

  • Apply a small amount of this compound (typically in the microgram range) to a pyrolysis probe.

  • Insert the probe into the pyrolysis unit, which is directly connected to the GC inlet.

  • Rapidly heat the sample to the desired pyrolysis temperature (e.g., 300°C, 400°C, 500°C) and hold for a short period (e.g., 10-30 seconds).

  • The volatile pyrolysis products are swept into the GC column by the carrier gas (e.g., helium).

  • Separate the pyrolysis products using a suitable GC column and temperature program.

  • Detect and identify the separated compounds using a mass spectrometer.

  • Compare the resulting mass spectra with a library (e.g., NIST) to identify the decomposition products.

Visualizations

Thermal_Decomposition_Pathway cluster_primary cluster_secondary This compound This compound Transition_State Six-membered Transition State This compound->Transition_State Heat Heat Heat Primary_Products Primary Decomposition Products Transition_State->Primary_Products Monoethyl_Pimelate Monoethyl Pimelate Primary_Products->Monoethyl_Pimelate Ethylene Ethylene Primary_Products->Ethylene Secondary_Decomposition Further Heating Monoethyl_Pimelate->Secondary_Decomposition Secondary_Products Secondary Decomposition Products Secondary_Decomposition->Secondary_Products Pimelic_Acid Pimelic Acid Secondary_Products->Pimelic_Acid CO2 Carbon Dioxide Secondary_Products->CO2 H2O Water Secondary_Products->H2O Hydrocarbons Other Hydrocarbons Secondary_Products->Hydrocarbons

Caption: Proposed thermal decomposition pathway of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_tga Thermal Analysis cluster_pygcms Product Identification cluster_data Data Analysis Sample This compound Sample TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC Pyrolysis Pyrolysis Sample->Pyrolysis Decomposition_Profile Decomposition Profile (TGA Data) TGA->Decomposition_Profile Thermal_Events Thermal Events (DSC Data) DSC->Thermal_Events GC Gas Chromatography Pyrolysis->GC MS Mass Spectrometry GC->MS Product_Identification Product Identification (GC-MS Data) MS->Product_Identification

Caption: Workflow for analyzing this compound thermal decomposition.

Troubleshooting_Logic Start Experimental Anomaly (e.g., Low Decomposition Temp) Check_Purity Check Sample Purity Start->Check_Purity Impure Is Sample Impure? Check_Purity->Impure Purify Purify Sample Impure->Purify Yes Check_Setup Check Experimental Setup Impure->Check_Setup No End Problem Resolved Purify->End Catalytic_Material Catalytic Material Present? Check_Setup->Catalytic_Material Use_Inert Use Inert Materials Catalytic_Material->Use_Inert Yes Check_Conditions Check Experimental Conditions Catalytic_Material->Check_Conditions No Use_Inert->End Inconsistent_Params Inconsistent Parameters? Check_Conditions->Inconsistent_Params Standardize_Params Standardize Parameters Inconsistent_Params->Standardize_Params Yes Inconsistent_Params->End No Standardize_Params->End

References

Byproduct identification in Diethyl pimelate synthesis via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of diethyl pimelate (B1236862) and the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: My reaction yield of diethyl pimelate is very low. What are the common causes and how can I improve it?

A1: Low yields in the Fischer esterification of pimelic acid are typically due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1][2] To increase the yield, consider the following strategies:

  • Use of Excess Reagent: Employ a large excess of ethanol (B145695). This shifts the equilibrium towards the formation of the diethyl ester according to Le Châtelier's principle.[1][2] Often, using ethanol as the reaction solvent is an effective approach.

  • Water Removal: Actively remove water as it is formed. This can be achieved by:

    • Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.[1][3]

    • Adding a dehydrating agent, such as anhydrous magnesium sulfate (B86663) or molecular sieves, to the reaction mixture.[3]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at reflux temperature to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[1][3]

Q2: I see multiple peaks in my GC chromatogram. How do I identify the peak for this compound?

A2: The peak for this compound can be identified by its mass spectrum. The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic fragmentation pattern. While the molecular ion peak ([M]⁺) at m/z 216 may be observed, it is often of low intensity. Key fragment ions to look for are:

  • m/z 171: Loss of an ethoxy group (-OC₂H₅) from the molecular ion.

  • m/z 143: Subsequent loss of an ethylene (B1197577) molecule (C₂H₄) from the m/z 171 fragment.

  • m/z 125: Further fragmentation.

  • m/z 45: Fragment corresponding to the ethoxy group ([C₂H₅O]⁺).

  • m/z 29: Fragment corresponding to the ethyl group ([C₂H₅]⁺).

You can compare the mass spectrum of your peak with the reference spectrum from the NIST WebBook for this compound.[4]

Q3: I suspect I have monoethyl pimelate in my reaction mixture. How can I confirm this using GC-MS?

  • Molecular Ion ([M]⁺): A weak peak at m/z 188.

  • m/z 171: Loss of a hydroxyl radical (-OH).

  • m/z 143: Loss of an ethoxy group (-OC₂H₅).

  • m/z 115: Further fragmentation.

  • m/z 45: A prominent peak corresponding to the ethoxy group ([C₂H₅O]⁺).

The presence of a peak with these fragments, eluting before this compound, is a strong indicator of monoethyl pimelate.

Q4: There is an early-eluting peak in my chromatogram with a low mass. What could it be?

A4: An early-eluting, low-mass peak could be diethyl ether, which can form as a byproduct from the acid-catalyzed self-condensation of ethanol, especially if the reaction temperature is too high. Diethyl ether has a molecular weight of 74 g/mol . Its mass spectrum will show a weak or absent molecular ion peak at m/z 74 and characteristic fragment ions at:[7][8]

  • m/z 59: Loss of a methyl group (-CH₃).

  • m/z 45: Loss of an ethyl group (-C₂H₅).

  • m/z 31: Alpha cleavage.

  • m/z 29: Ethyl cation ([C₂H₅]⁺).

Q5: How can I differentiate between unreacted pimelic acid and the ester products in my GC-MS analysis?

A5: Unreacted pimelic acid is a non-volatile dicarboxylic acid and will likely not elute under standard GC conditions without derivatization. If you suspect a significant amount of unreacted starting material, you would typically need to derivatize the sample (e.g., by silylation) to make it volatile for GC analysis. Without derivatization, the absence of a peak for pimelic acid in your chromatogram does not confirm its absence in the reaction mixture.

Data Presentation

Table 1: Summary of Expected GC-MS Data for this compound and Potential Byproducts

Compound NameMolecular Weight ( g/mol )Expected Retention TimeKey m/z Fragments
Diethyl Ether74.12Very Early59, 45, 31, 29
Ethanol46.07Very Early45, 31, 29
Monoethyl Pimelate188.22Intermediate171, 143, 115, 45
This compound216.27Later171, 143, 125, 45, 29
Pimelic Acid160.17Does not elute (without derivatization)N/A

Note: Retention times are relative and depend on the specific GC column and temperature program.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)
  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pimelic acid (1.0 eq), absolute ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the pimelic acid weight).

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

GC-MS Analysis Protocol
  • Sample Preparation: Prepare a dilute solution of the crude or purified product in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate (e.g., 1 mg/mL).

  • GC-MS Instrument Setup (Example):

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Hold: 280 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 20-300.

      • Solvent Delay: Set to avoid the solvent peak (e.g., 3 minutes).

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare the fragmentation patterns with the data in Table 1 and reference spectra to identify the components.

Mandatory Visualization

Diethyl_Pimelate_Synthesis This compound Synthesis Pathway Pimelic_Acid Pimelic Acid Intermediate Protonated Intermediate Pimelic_Acid->Intermediate Ethanol Ethanol (excess) Ethanol->Intermediate H2SO4 H₂SO₄ (catalyst) H2SO4->Intermediate + H⁺ Diethyl_Pimelate This compound Intermediate->Diethyl_Pimelate - H⁺ Water Water Intermediate->Water

Caption: Fischer esterification of pimelic acid to this compound.

Troubleshooting_Workflow GC-MS Byproduct Identification Workflow Start Analyze GC-MS Data Peak_Detected Peak Detected in Chromatogram Start->Peak_Detected Peak_Detected->Start No more peaks Analyze_MS Analyze Mass Spectrum Peak_Detected->Analyze_MS Yes Compare_Spectra Compare with Reference Spectra Analyze_MS->Compare_Spectra Identify_Product Identify this compound (m/z 171, 143, 125) Compare_Spectra->Identify_Product Matches this compound Identify_Monoester Identify Monoethyl Pimelate (m/z 171, 143, 45) Compare_Spectra->Identify_Monoester Matches Monoethyl Pimelate Identify_Ether Identify Diethyl Ether (m/z 59, 45, 29) Compare_Spectra->Identify_Ether Matches Diethyl Ether Other_Impurity Investigate Other Impurities Compare_Spectra->Other_Impurity No Match

Caption: A logical workflow for identifying byproducts in this compound synthesis via GC-MS.

References

Technical Support Center: Synthesis of Pimelate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pimelate (B1236862) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the synthesis of these important chemical intermediates.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of pimelate esters, presented in a question-and-answer format.

Issue: Low or No Product Yield

Q1: My Fischer esterification of pimelic acid has resulted in a very low yield. What are the primary causes and how can I address them?

A1: Low yields in the Fischer esterification of pimelic acid are often due to the reversible nature of the reaction and the presence of water, which can shift the equilibrium back towards the reactants.[1][2] Here are the most common culprits and their solutions:

  • Equilibrium Limitations: The esterification reaction is an equilibrium process. To favor product formation, the equilibrium must be shifted to the right.

    • Solution: Employ a large excess of the alcohol (e.g., using it as the solvent) to drive the reaction forward according to Le Chatelier's principle.[3] Another effective strategy is the continuous removal of water as it is formed, which can be accomplished using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[4]

  • Presence of Water: Any water present in the starting materials (pimelic acid, alcohol) or glassware will inhibit the forward reaction.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous reagents whenever possible. If the starting materials may contain moisture, consider drying them prior to the reaction.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will lead to a slow or incomplete reaction.

    • Solution: Ensure the appropriate catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. For solid acid catalysts, ensure proper loading and activity.

  • Suboptimal Reaction Conditions: The reaction may not have been run at the optimal temperature or for a sufficient duration to reach equilibrium.

    • Solution: Increase the reaction temperature to reflux to accelerate the reaction rate. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. For instance, in the synthesis of diethyl pimelate using an ionic liquid catalyst, an optimal time of 5 hours at 110°C was found to achieve a high yield.[4][5]

Q2: I am observing the formation of byproducts in my reaction mixture. What are the likely side reactions and how can they be minimized?

A2: Side reactions can compete with the desired esterification, leading to a mixture of products and reducing the yield of the target pimelate ester. Potential side reactions include:

  • Oligomerization: At elevated temperatures, dicarboxylic acids like pimelic acid can potentially undergo intermolecular esterification to form linear or cyclic oligomers.[6][7]

    • Solution: Maintain a moderate reaction temperature and use a sufficient excess of the mono-alcohol to favor the formation of the diester over oligomerization.

  • Dehydration of Alcohol: If using a secondary or tertiary alcohol, dehydration to form an alkene can be a competing reaction, especially at high temperatures with a strong acid catalyst.

    • Solution: Use milder reaction conditions or a catalyst that is less prone to promoting dehydration.

  • Formation of Alkyl Sulfates: When using sulfuric acid as a catalyst with alcohols, alkyl hydrogen sulfates can form, which can complicate the work-up procedure.[8]

    • Solution: During the work-up, a water wash can hydrolyze the alkyl hydrogen sulfate, facilitating its removal.[8]

Issue: Purification Challenges

Q3: I am having difficulty purifying my pimelate ester. What are the common challenges and effective purification strategies?

A3: The purification of pimelate esters, which are often high-boiling liquids, can present several challenges. Here are some common issues and their solutions:

  • Removal of Unreacted Pimelic Acid: Due to its low volatility, unreacted pimelic acid cannot be easily removed by simple distillation.

    • Solution: Perform a liquid-liquid extraction with a basic aqueous solution (e.g., saturated sodium bicarbonate). This will convert the acidic pimelic acid into its water-soluble salt, which will partition into the aqueous layer, leaving the ester in the organic phase.[9]

  • Removal of High-Boiling Point Alcohols: If a high-boiling alcohol was used in the synthesis, it may be difficult to separate from the pimelate ester by distillation.

    • Solution: If the alcohol has some water solubility, multiple aqueous extractions can be effective. For less water-soluble alcohols, flash column chromatography is a suitable purification method.[4]

  • Thermal Decomposition: Pimelate esters can be susceptible to thermal degradation at their atmospheric boiling points.

    • Solution: Purify the ester using vacuum distillation. This lowers the boiling point, minimizing the risk of thermal decomposition.[9]

  • Emulsion Formation During Work-up: Vigorous shaking during aqueous washes can lead to the formation of stable emulsions, making phase separation difficult.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using an ionic liquid catalyst for pimelate ester synthesis compared to traditional acid catalysts like sulfuric acid?

A1: Ionic liquids, such as [Emim]HSO4, have been shown to be effective catalysts for the synthesis of this compound, offering several advantages over traditional catalysts like concentrated sulfuric acid. These include good chemical stability, reduced pollution, fewer side reactions, and good reusability.[4][5] For example, the ionic liquid [Emim]HSO4 could be reused up to five times with the yield of this compound remaining above 95.18%.[4][5]

Q2: Can solid acid catalysts be used for the synthesis of pimelate esters?

A2: Yes, solid acid catalysts are a viable option for esterification reactions and offer advantages such as ease of separation from the reaction mixture and potential for reuse. While specific studies on pimelic acid with a wide range of solid acids are not extensively detailed in the provided search results, the synthesis of other diesters, like dimethyl adipate (B1204190) from cyclopentanone (B42830) and dimethyl carbonate, has been successfully demonstrated using solid base catalysts like MgO.[10] This suggests that solid acid catalysts could be effectively employed for pimelate ester synthesis.

Q3: What are some important considerations when scaling up the synthesis of pimelate esters for industrial production?

A3: Scaling up any chemical synthesis presents a unique set of challenges. For pimelate ester production, key considerations include:

  • Reaction Kinetics and Heat Transfer: Reactions that are manageable on a lab scale can become difficult to control in large reactors. Thorough understanding of the reaction kinetics and efficient heat transfer are crucial to prevent runaway reactions and the formation of byproducts.

  • Mixing Efficiency: Ensuring proper mixing in a large reactor is essential for maintaining homogeneity and achieving consistent reaction rates.

  • Downstream Processing: The purification of large quantities of high-boiling esters requires robust and efficient distillation and extraction equipment. The management of larger volumes of aqueous and organic waste streams also becomes a significant factor.

  • Process Safety: Handling large quantities of flammable alcohols and corrosive acids requires stringent safety protocols and appropriately designed equipment to minimize risks.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystAlcohol/Acid Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
[Emim]HSO₄ (Ionic Liquid)3:1110596.37[4][5]
Sulfuric Acid (Traditional)Excess Ethanol (B145695)RefluxNot specifiedGenerally lower than optimized systems[11]

Experimental Protocols

Protocol 1: Synthesis of this compound using an Ionic Liquid Catalyst [4][5]

  • Materials:

    • Pimelic acid

    • Absolute ethanol

    • [Emim]HSO₄ (acidic ionic liquid)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine pimelic acid and absolute ethanol in a 1:3 molar ratio.

    • Add the [Emim]HSO₄ catalyst (e.g., 2 mL for a specific scale).

    • Heat the reaction mixture to 110°C and maintain for 5 hours with continuous stirring.

    • After the reaction is complete, cool the mixture to room temperature.

    • The ester product can be separated from the ionic liquid by simple decantation or extraction.

    • The ionic liquid can be recovered, dried, and reused for subsequent reactions.

    • The crude this compound can be further purified by vacuum distillation.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield of Pimelate Ester q1 Is the reaction at equilibrium? start->q1 q2 Are starting materials anhydrous? start->q2 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Action: Drive equilibrium forward. - Use excess alcohol. - Remove water (Dean-Stark). a1_yes->s1 q4 Are reaction conditions optimal? a1_no->q4 end_node Yield Improved s1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is catalyst concentration adequate? a2_yes->q3 s2 Action: Dry glassware and reagents. a2_no->s2 s2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->q4 s3 Action: Increase catalyst loading. a3_no->s3 s3->end_node a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No a4_yes->end_node s4 Action: Increase temperature and/or reaction time. Monitor reaction progress (TLC/GC). a4_no->s4 s4->end_node

Caption: Troubleshooting workflow for low yield in pimelate ester synthesis.

Purification_Workflow start Crude Pimelate Ester Mixture wash1 Wash with aq. NaHCO3 solution start->wash1 Removes acidic impurities sep1 Separate aqueous and organic layers wash1->sep1 wash2 Wash organic layer with brine sep1->wash2 Removes dissolved water dry Dry organic layer with anhydrous MgSO4 or Na2SO4 wash2->dry filter Filter to remove drying agent dry->filter evap Remove solvent under reduced pressure filter->evap distill Purify by vacuum distillation evap->distill Separates from high-boiling impurities product Pure Pimelate Ester distill->product

Caption: General purification workflow for pimelate esters.

References

Technical Support Center: Optimizing Solvent Choice for Reactions with Diethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving Diethyl Pimelate (B1236862). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on solvent selection and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of Diethyl Pimelate?

This compound is a diester with the molecular formula C₁₁H₂₀O₄. It is a colorless to light yellow liquid, soluble in common organic solvents and slightly soluble in water.[1] Its properties are crucial for selecting appropriate reaction and workup conditions.

Q2: Which solvents are recommended for reactions with this compound?

This compound is soluble in a variety of common organic solvents, including ethanol (B145695), ethyl ether, and ethyl acetate.[1] The choice of solvent will depend on the specific reaction being performed. For instance, in a Dieckmann condensation, a non-polar aprotic solvent like toluene (B28343) is often used, although solvent-free conditions have also been proven effective. For reductions, ethereal solvents like THF or diethyl ether are standard choices.

Q3: Can the Dieckmann condensation of this compound be performed without a solvent?

Yes, the Dieckmann condensation of this compound can proceed efficiently in the absence of a solvent.[2] The reaction can be carried out with a solid base, and the product can be isolated by direct distillation from the reaction mixture. This approach offers a simpler, cleaner, and more economical procedure.[2]

Q4: What is the best way to reduce the ester groups of this compound?

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester groups of this compound to primary alcohols.[3][4] This reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or THF.[3] Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters efficiently.[4]

Troubleshooting Guides

Low Yield in Dieckmann Condensation

Problem: The yield of the cyclic β-keto ester from the Dieckmann condensation of this compound is lower than expected.

Possible Cause Troubleshooting Steps
Intermolecular Condensation: this compound molecules react with each other instead of intramolecularly.- Use high-dilution conditions to favor the intramolecular reaction. - Add the this compound solution slowly to the base.
Hydrolysis of Ester: Presence of water in the reaction mixture leads to the formation of pimelic acid or its monoester.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. - Use a non-hydroxide base like sodium hydride (NaH) in an aprotic solvent.
Incomplete Reaction: The reaction does not go to completion.- Increase reaction time or temperature. - Ensure the base is of high purity and activity.
Transesterification: The alkoxide base used does not match the ester's alkoxy group.- Use an ethoxide base (e.g., sodium ethoxide) if ethanol is the solvent. - Alternatively, use a non-alkoxide base like NaH in an aprotic solvent such as THF.
Issues with LiAlH₄ Reduction

Problem: The reduction of this compound with LiAlH₄ results in a low yield or unexpected side products.

Possible Cause Troubleshooting Steps
Decomposition of LiAlH₄: The LiAlH₄ reagent is old or has been exposed to moisture.- Use a fresh, unopened container of LiAlH₄. - Handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
Incomplete Reaction: The reduction is not complete.- Use a sufficient excess of LiAlH₄. - Increase the reaction time or consider gentle heating (refluxing in THF).[5]
Difficult Workup: Formation of gelatinous aluminum salts that are difficult to separate.- Follow a standard Fieser workup procedure (sequential addition of water, 15% NaOH solution, and then more water). - An alternative is to use a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to break up the aluminum emulsion.[6]
Solvent Issues: The solvent is not anhydrous.- Use freshly distilled or commercially available anhydrous solvents. THF is a preferred solvent for LAH despite lower solubility, as it is less prone to catalytic decomposition of the reagent.[3]

Data Presentation

Solubility Profile of this compound
Solvent Qualitative Solubility Boiling Point (°C) Polarity Index
WaterSlightly Soluble (1.97 g/L)[1]10010.2
EthanolSoluble[1]784.3
Diethyl EtherSoluble[1]352.8
Ethyl AcetateSoluble[1]774.4
TolueneSoluble (by analogy)1112.4
Tetrahydrofuran (THF)Soluble (by analogy)664.0
N,N-Dimethylformamide (DMF)Miscible (by analogy)1536.4
Dimethyl Sulfoxide (DMSO)Miscible (by analogy)1897.2

Note: "Soluble (by analogy)" is based on the reported solubility of the similar compound dimethyl pimelate and the general principle that "like dissolves like."

Experimental Protocols

Protocol 1: Dieckmann Condensation of this compound

Objective: To synthesize ethyl 2-oxocyclohexanecarboxylate via intramolecular condensation of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl, for workup adjustment)

Procedure:

  • To a solution of this compound (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (1.2 eq).

  • Heat the reaction mixture to reflux for 20 hours.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Adjust the pH to ~7 with dilute HCl.

  • Extract the mixture with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Protocol 2: Hydrolysis of this compound to Pimelic Acid

Objective: To hydrolyze this compound to pimelic acid using a base.

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an aqueous solution of excess potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with concentrated HCl until the pH is ~1.

  • Collect the precipitated pimelic acid by filtration, wash with cold water, and dry.

Protocol 3: Reduction of this compound with LiAlH₄

Objective: To reduce this compound to 1,7-heptanediol.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • This compound

  • Ethyl acetate

  • Water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (excess) in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then stir for several hours, or gently reflux if necessary.

  • Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the slow, sequential addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams used.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude diol.

Visualizations

Solvent_Selection_Workflow start Start: Select Reaction Type reaction_type Reaction Type? start->reaction_type dieckmann Dieckmann Condensation reaction_type->dieckmann Condensation reduction Reduction (e.g., LiAlH4) reaction_type->reduction Reduction hydrolysis Hydrolysis reaction_type->hydrolysis Hydrolysis solvent_choice_dieckmann Solvent Choice dieckmann->solvent_choice_dieckmann solvent_choice_reduction Anhydrous Ethereal (THF, Diethyl Ether) reduction->solvent_choice_reduction solvent_choice_hydrolysis Protic (Ethanol/Water) hydrolysis->solvent_choice_hydrolysis aprotic Aprotic (Toluene, THF) or Solvent-Free solvent_choice_dieckmann->aprotic end Proceed with Experiment aprotic->end solvent_choice_reduction->end solvent_choice_hydrolysis->end

Caption: A workflow for selecting an appropriate solvent system based on the intended reaction with this compound.

Troubleshooting_Dieckmann start Low Yield in Dieckmann Condensation check_side_products Analyze Crude Product: Side Products Present? start->check_side_products hydrolysis_product Pimelic Acid or Monoester (Hydrolysis) check_side_products->hydrolysis_product Yes intermolecular_product Linear Dimer (Intermolecular Condensation) check_side_products->intermolecular_product Yes no_side_products Mainly Starting Material check_side_products->no_side_products No solution_hydrolysis Solution: Use Anhydrous Conditions and Non-Hydroxide Base hydrolysis_product->solution_hydrolysis solution_intermolecular Solution: Use High Dilution Conditions intermolecular_product->solution_intermolecular solution_incomplete Solution: Increase Reaction Time/Temp Check Base Activity no_side_products->solution_incomplete

Caption: A decision tree for troubleshooting low yields in the Dieckmann condensation of this compound.

References

How to increase the purity of synthesized Diethyl pimelate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to enhance the purity of synthesized Diethyl pimelate (B1236862).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude Diethyl pimelate after synthesis?

A1: Common impurities can include unreacted starting materials such as pimelic acid and ethanol, catalysts (e.g., sulfuric acid), and byproducts from side reactions. Depending on the synthetic route, byproducts like ethyl acetoacetate (B1235776) or O-acyl esters might be present.[1] Solvents used during the reaction and workup (e.g., ether, dichloromethane, xylene) are also common contaminants.

Q2: My purified this compound appears cloudy. What is the likely cause and how can I fix it?

A2: Cloudiness in the final product is often due to the presence of water. During the workup phase, ensure the organic layer is thoroughly dried with a suitable drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, before the final solvent removal step.[1] If the product is already isolated, you can redissolve it in a dry, low-boiling organic solvent (like diethyl ether), dry the solution again, filter, and carefully remove the solvent under reduced pressure.

Q3: How can I effectively remove unreacted pimelic acid from my crude product?

A3: Unreacted pimelic acid can be removed by washing the crude product (dissolved in an organic solvent like ether) with a mild basic solution, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide (B78521) solution.[2] The acidic pimelic acid will react to form its sodium salt, which is soluble in the aqueous layer and can thus be separated via liquid-liquid extraction.

Q4: What is the most effective method for achieving high-purity (>99%) this compound?

A4: For volatile liquids like this compound, fractional vacuum distillation is the most effective method for achieving high purity.[1][2] This technique separates compounds based on differences in their boiling points at a reduced pressure, which allows the distillation to occur at a lower temperature and prevents thermal decomposition. For removal of non-volatile or closely-boiling impurities, column chromatography can also be an excellent choice.[3][4]

Q5: My product yield is significantly lower after the purification steps. What are some common causes and how can I improve recovery?

A5: Low recovery can result from several factors:

  • Incomplete Extraction: Ensure you perform multiple extractions with the organic solvent to fully recover the product from the aqueous layer.

  • Aggressive Washing: Using overly concentrated acid or base washes can lead to hydrolysis of the ester.[2] Use dilute solutions and minimize contact time.

  • Distillation Losses: Significant material can be lost in the fore-run and the distillation residue. Using a well-insulated distillation apparatus and collecting fractions carefully can minimize this.

  • Column Chromatography Issues: Choosing an inappropriate solvent system can lead to poor separation or irreversible adsorption of the product onto the stationary phase. Perform small-scale TLC analysis first to determine the optimal eluent.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action Citation
Acidic Impurities Present (e.g., Pimelic Acid, Catalyst) Incomplete neutralization or washing.Wash the organic solution with saturated sodium bicarbonate, followed by brine.[2]
Basic Impurities Present (e.g., Pyridine) Incomplete removal of amine-based reagents.Wash the organic solution with dilute hydrochloric acid (e.g., 3N HCl), followed by brine.[1]
Presence of Low-Boiling Contaminants Residual solvent or low-boiling byproducts (e.g., ethyl acetoacetate).Perform fractional vacuum distillation and collect the fraction at the correct boiling point and pressure. Discard the initial low-boiling fraction (fore-run).[1]
Presence of High-Boiling or Non-Volatile Impurities Byproducts with high boiling points or polymeric material.Purify using fractional vacuum distillation, leaving the high-boiling impurities in the distillation flask. Alternatively, use silica (B1680970) gel column chromatography.[1][6]
Product is Wet (Cloudy Appearance) Insufficient drying of the organic phase.Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate for an adequate time before filtration and solvent evaporation.[1]

Purification Data at a Glance

The boiling point of this compound is highly dependent on the pressure. Accurate control of the vacuum is crucial for effective separation.

Compound Boiling Point (°C) Pressure (mm Hg / Torr) Citation
This compound 267.6760[7]
This compound 153 - 15624[2]
This compound 14918[8]
This compound 148 - 15222[2]
This compound 130 - 1320.5[1]
This compound 120 - 1210.2[1]
γ-carbethoxybutyryl chloride (starting material example)108 - 11015[1]
Ethyl acetoacetate (byproduct example)60 - 805[1]

Experimental Protocols

Protocol 1: Purification via Liquid-Liquid Extraction (Acid-Base Wash)

This protocol is designed to remove acidic and basic impurities from the crude product.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297) (approx. 3-5 volumes).

  • Acid Wash (Optional): If basic impurities are suspected, transfer the solution to a separatory funnel and wash with 1-2 portions of cold 3N hydrochloric acid.[1] Shake vigorously for several minutes. Separate the aqueous layer.

  • Base Wash: Wash the organic layer with 1-2 portions of a saturated sodium bicarbonate solution to remove acidic impurities like unreacted pimelic acid or acid catalyst. Vent the separatory funnel frequently to release CO₂ gas. Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with one portion of saturated sodium chloride (brine) solution to facilitate the removal of dissolved water.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄).[1] Let it stand for at least 15-20 minutes with occasional swirling.

  • Isolation: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the washed this compound, which can then be further purified by distillation.

Protocol 2: Purification via Fractional Vacuum Distillation

This is the primary method for achieving high purity.

  • Apparatus Setup: Assemble a Claisen flask with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.[1] Ensure all glass joints are properly sealed.

  • Charging the Flask: Transfer the crude or washed this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 0.5 mm Hg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the initial distillate, which contains low-boiling impurities and residual solvents, in a separate receiving flask. A typical fore-run might distill at temperatures like 60–80°C at 5 mm Hg.[1]

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound for the given pressure (see table above), switch to a clean receiving flask and collect the pure product. For example, collect the fraction boiling at 130–132°C at 0.5 mm Hg.[1]

    • Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable high-boiling impurities.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Purification via Column Chromatography

This protocol is useful for removing impurities with polarities different from this compound.[6]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve a small amount of crude this compound in a minimal volume of the eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column using a pre-determined solvent system. A good starting point for this compound could be a mixture of ethyl acetate and hexane (B92381) (e.g., starting with 5:95 ethyl acetate:hexane).[3][5] The polarity of the eluent can be gradually increased to speed up the elution of the desired compound.

  • Fraction Collection: Collect the eluate in small, separate fractions.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A Crude Reaction Mixture B Quenching & Liquid-Liquid Extraction A->B C Washing (Acid/Base/Brine) B->C D Drying over Na2SO4 C->D E Solvent Removal D->E F Fractional Vacuum Distillation E->F G Column Chromatography E->G H Pure Diethyl Pimelate F->H G->H

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Analyze Crude Product (e.g., by GC, NMR, TLC) ImpurityType What is the main type of impurity? Start->ImpurityType Volatile Low or High Boiling Point Impurities? ImpurityType->Volatile Different Volatility AcidBase Acidic or Basic Impurities? ImpurityType->AcidBase Ionic/Ionizable Polarity Different Polarity Impurities? ImpurityType->Polarity Different Polarity Action_Distill Action: Fractional Vacuum Distillation Volatile->Action_Distill Action_Wash Action: Acid-Base Wash AcidBase->Action_Wash Action_Column Action: Column Chromatography Polarity->Action_Column

Caption: Decision tree for selecting a purification method.

References

Validation & Comparative

Determining Diethyl Pimelate Purity: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates like diethyl pimelate (B1236862) is a critical parameter that directly influences reaction yields, final product quality, and regulatory compliance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for determining the purity of diethyl pimelate, supported by experimental data from analogous compounds.

Method Performance Comparison

Both GC-MS and HPLC are powerful analytical techniques for purity assessment. The choice between them often depends on the specific requirements of the analysis, including the volatility of the analyte and potential impurities, sensitivity needs, and laboratory instrumentation availability. The following table summarizes the typical performance characteristics of each method for the analysis of diethyl esters, providing a baseline for what can be expected for this compound analysis.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and semi-volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase based on their interaction with a stationary phase.
Typical Column Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)[1]Reversed-phase C18 column[2][3]
Limit of Detection (LOD) Generally lower (ng/mL to pg/mL range)[4]Typically in the µg/mL to ng/mL range[5]
Limit of Quantitation (LOQ) Typically in the ng/g to µg/mL range for related esters.[1]Can range from 0.05 to 0.5 µg/mL for similar compounds.[5]
Linearity (R²) > 0.995[1]> 0.99[5]
Precision (RSD%) < 15%[4]< 5%[5]
Accuracy (Recovery %) 90-110% is generally achievable.95-105% is common for validated methods.[5]
Impurity Identification Excellent, due to mass spectral libraries (e.g., NIST).[1]Possible with a Diode Array Detector (DAD) or if coupled with a mass spectrometer (LC-MS).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the GC-MS and HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a standard procedure for determining the purity of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent, such as ethyl acetate (B1210297) or dichloromethane, to a final concentration of 1 mg/mL.

  • If non-volatile impurities are suspected, a liquid-liquid extraction may be performed.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC System or equivalent.[1]

  • Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.[1]

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[1]

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 210°C at a rate of 8°C/minute, hold for 5 minutes.

    • Ramp: Increase to 250°C at a rate of 20°C/minute, hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and identification of unknown impurities. Selected Ion Monitoring (SIM) mode can be used for quantitative analysis of this compound and known impurities to enhance sensitivity.

3. Data Analysis:

  • Purity Calculation: The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

  • Impurity Identification: Unknown impurity peaks are identified by comparing their mass spectra with a reference library, such as the NIST database.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a standard procedure for the purity analysis of this compound using HPLC with UV detection.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Dissolve the this compound sample in the mobile phase to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a pump, autosampler, column thermostat, and UV-Vis detector.[3]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm particle size) is commonly used.[3]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, an isocratic mobile phase of acetonitrile and water (70:30 v/v).

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.[2]

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C.[2]

  • Injection Volume: A 20 µL injection volume is common.[3]

  • Detection: UV detection at a wavelength of 210 nm is suitable for ester carbonyl absorption.

3. Data Analysis:

  • Purity Calculation: The purity of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration. The purity can also be expressed as the area percentage of the main peak relative to the total peak area.

  • Impurity Detection: Impurities will appear as separate peaks in the chromatogram. Their retention times can be used for identification if reference standards are available.

Visualizing the Workflow and Method Comparison

Diagrams can effectively illustrate the experimental processes and logical comparisons, aiding in the comprehension of these analytical methodologies.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate library Identify Impurities (NIST) chromatogram->library calculate Calculate Purity integrate->calculate

GC-MS workflow for this compound purity analysis.

Method_Comparison cluster_gcms GC-MS Method cluster_hplc HPLC Method gcms_start Volatile/Semi-Volatile Sample gcms_sep Gas Phase Separation gcms_start->gcms_sep gcms_id Definitive Impurity ID (MS) gcms_sep->gcms_id gcms_sens High Sensitivity gcms_id->gcms_sens hplc_start Non-Volatile/Polar Sample hplc_sep Liquid Phase Separation hplc_start->hplc_sep hplc_id Impurity ID with Standards/DAD hplc_sep->hplc_id hplc_quant Robust Quantification hplc_id->hplc_quant start Purity Analysis of This compound start->gcms_start start->hplc_start

Logical comparison of GC-MS and HPLC methods.

Conclusion

Both GC-MS and HPLC are suitable and powerful techniques for the determination of this compound purity. GC-MS offers superior sensitivity and the significant advantage of definitive impurity identification through mass spectral library matching, making it an ideal choice for in-depth purity analysis and impurity profiling. HPLC provides a robust and often simpler alternative, particularly for routine quality control where the primary goal is quantification of the main component and known impurities. The selection of the most appropriate method will ultimately depend on the specific analytical goals, sample characteristics, and available resources.

References

Navigating the Analytical Landscape for Diethyl Pimelate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis and application of diethyl pimelate (B1236862), a versatile diester intermediate, rigorous analytical monitoring is paramount to ensure reaction completion, product purity, and to characterize potential byproducts.[1] High-Performance Liquid Chromatography (HPLC) stands as a principal technique for this purpose. This guide provides a comparative analysis of HPLC with other analytical methodologies for the characterization of diethyl pimelate and its reaction products, supported by detailed experimental protocols and data presentation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is contingent on the specific requirements of the analysis, including the nature of the analytes, the complexity of the sample matrix, and the desired sensitivity and resolution. While HPLC is a powerful tool, other methods such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer alternative advantages.

FeatureHPLCGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation using a supercritical fluid as the mobile phase, combining properties of both gas and liquid chromatography.
Applicability Wide range of non-volatile and thermally labile compounds. Suitable for this compound and its less volatile derivatives.Ideal for volatile and thermally stable compounds. This compound purity is often assessed by GC.[2]Can analyze a broad range of compounds, including those not suitable for GC or HPLC. Considered a "green" alternative.[3]
Typical Analytes This compound, pimelic acid (hydrolysis product), mono-ethyl pimelate, and other non-volatile reaction products.This compound, ethanol (B145695) (hydrolysis product), and other volatile impurities or byproducts.Mono- and diesters, offering rapid and green separation.[3]
Advantages High resolution, versatility in mobile and stationary phases, suitable for a wide range of compound polarities.[4]High speed, excellent sensitivity, and relatively low cost.Fast separations, reduced solvent consumption, and unique selectivity.[3]
Limitations Higher solvent consumption compared to GC, potential for peak tailing with certain compounds.Requires analytes to be volatile and thermally stable, which may necessitate derivatization for some reaction products.Higher initial instrument cost, requires specialized equipment.

Table 1: Comparison of Analytical Techniques for this compound Analysis

Experimental Protocols

A robust analytical method is crucial for obtaining reliable and reproducible data. Below are detailed protocols for the HPLC analysis of a this compound reaction mixture and a comparative GC method.

HPLC Method for this compound and Reaction Products

This protocol is designed for the separation and quantification of this compound, the potential hydrolysis product pimelic acid, and the intermediate mono-ethyl pimelate.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for separating compounds with different polarities.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: The reaction mixture should be diluted in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method for this compound Purity

This method is suitable for determining the purity of this compound and detecting volatile impurities.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate.

Data Presentation

Quantitative analysis of a hypothetical reaction mixture containing this compound, pimelic acid, and mono-ethyl pimelate was performed using the HPLC method described above. The results are summarized in the table below.

CompoundRetention Time (min)Peak Area (mAU*s)Concentration (mg/mL)
Pimelic Acid4.2158.30.15
Mono-ethyl Pimelate8.9275.10.28
This compound16.5892.70.91

Table 2: HPLC Analysis of a Hypothetical this compound Reaction Mixture

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution with Mobile Phase ReactionMixture->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound reaction products.

Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_sfc SFC start Analyze this compound Reaction Mixture hplc_node Non-volatile & Thermally Labile Products start->hplc_node Is the product non-volatile? gc_node Volatile & Thermally Stable Products start->gc_node Is the product volatile? sfc_node Broad Range of Products start->sfc_node Need for speed and green chemistry? hplc_adv Advantages: - High Resolution - Versatility hplc_node->hplc_adv gc_adv Advantages: - High Speed - High Sensitivity gc_node->gc_adv sfc_adv Advantages: - Fast Separation - 'Green' Alternative sfc_node->sfc_adv

Caption: Logical relationship for selecting an analytical method for this compound analysis.

References

Validating the Structure of Diethyl Pimelate via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the validation of Diethyl pimelate's chemical structure. By presenting experimental data from ¹H and ¹³C NMR, alongside comparative data from similar diesters, this document serves as a valuable resource for researchers in organic synthesis, quality control, and drug development.

Structural Elucidation by ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, it is possible to confirm the connectivity and chemical environment of each atom within a molecule.

In the case of Diethyl pimelate (B1236862), a symmetrical diester, NMR spectroscopy allows for the unambiguous assignment of each proton and carbon, thereby validating its structure. This guide compares the NMR data of this compound with its shorter- and longer-chain homologs, Diethyl adipate (B1204190) and Diethyl suberate, to highlight the subtle yet predictable differences in their spectral properties.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, Diethyl adipate, and Diethyl suberate. The consistent patterns observed in the chemical shifts of the ethyl ester groups and the methylene (B1212753) chains provide strong evidence for the structural integrity of these molecules.

Table 1: ¹H NMR Data Comparison (in CDCl₃)

Compoundδ (ppm) -O-CH₂- (quartet)δ (ppm) -CH₃ (triplet)δ (ppm) α-CH₂ (triplet)δ (ppm) β, γ...-CH₂ (multiplet)
Diethyl adipate~4.12~1.25~2.29~1.66
This compound~4.12~1.25~2.28~1.63, ~1.36
Diethyl suberate~4.12~1.25~2.28~1.61, ~1.32

Table 2: ¹³C NMR Data Comparison (in CDCl₃)

Compoundδ (ppm) C=Oδ (ppm) -O-CH₂-δ (ppm) -CH₃δ (ppm) α-CH₂δ (ppm) β, γ...-CH₂
Diethyl adipate~173.8~60.2~14.3~34.1~24.6
This compound~173.8~60.2~14.3~34.3~28.9, ~24.9
Diethyl suberate~173.9~60.2~14.3~34.4~28.9, ~25.0

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of diethyl esters is provided below. Specific parameters may need to be optimized based on the instrument and sample.

1. Sample Preparation:

  • Dissolve 10-20 mg of the diethyl ester in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 300 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: 75 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Visualization of Structural Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation Sample_Preparation Prepare this compound in CDCl3 Acquire_1H_NMR Acquire 1H NMR Spectrum Sample_Preparation->Acquire_1H_NMR Acquire_13C_NMR Acquire 13C NMR Spectrum Sample_Preparation->Acquire_13C_NMR Acquire_2D_NMR Acquire 2D NMR (COSY, HSQC) (Optional for further confirmation) Acquire_1H_NMR->Acquire_2D_NMR Analyze_1H_Shifts Analyze Chemical Shifts & Multiplicities in 1H Spectrum Acquire_1H_NMR->Analyze_1H_Shifts Acquire_13C_NMR->Acquire_2D_NMR Analyze_13C_Shifts Analyze Chemical Shifts in 13C Spectrum Acquire_13C_NMR->Analyze_13C_Shifts Analyze_2D_Correlations Analyze Correlations in 2D Spectra Acquire_2D_NMR->Analyze_2D_Correlations Assign_Signals Assign Signals to Protons and Carbons Analyze_1H_Shifts->Assign_Signals Analyze_13C_Shifts->Assign_Signals Analyze_2D_Correlations->Assign_Signals Compare_Data Compare with Expected Structure and Alternative Compounds Assign_Signals->Compare_Data Structure_Validation Validate this compound Structure Compare_Data->Structure_Validation

Caption: Workflow for this compound structure validation.

Molecular Structure and NMR Assignments

The structure of this compound with its distinct proton and carbon environments is shown below. The symmetry of the molecule simplifies the NMR spectra, with equivalent atoms having the same chemical shift.

Caption: Structure of this compound with labeled atoms.

Due to the molecule's symmetry, a = a', b = b', c = c', d = d', and e = e'. This results in a simplified NMR spectrum with fewer signals than the total number of atoms.

Advanced NMR Techniques for Structural Confirmation

For more complex molecules or to resolve any ambiguities in the 1D spectra, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the triplet of the methyl protons (a) and the quartet of the adjacent methylene protons (b). It would also show correlations between the adjacent methylene groups in the pimelate chain (d, e, f).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of each proton group to the ¹³C signal of the carbon it is attached to, confirming the assignments made from the 1D spectra.

While specific 2D NMR data for this compound is not presented here, the application of these techniques would provide definitive confirmation of its structure by establishing direct and through-bond connectivities.

A Comparative Guide to Diethyl Pimelate and Dimethyl Pimelate in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polyester (B1180765) synthesis, the choice of monomer plays a pivotal role in determining the polymerization kinetics and the final properties of the resulting polymer. This guide provides a comprehensive comparison of two such monomers: Diethyl Pimelate (B1236862) and Dimethyl Pimelate. While direct comparative experimental data is limited, this document leverages established principles of polymer chemistry and data from analogous systems to offer a detailed analysis for researchers, scientists, and drug development professionals.

Monomer Properties at a Glance

A fundamental understanding of the physical properties of Diethyl Pimelate and Dimethyl Pimelate is crucial before delving into their polymerization behavior.

PropertyThis compoundDimethyl Pimelate
CAS Number 2050-20-6[1]1732-08-7[2]
Molecular Formula C₁₁H₂₀O₄C₉H₁₆O₄
Molecular Weight 216.27 g/mol 188.22 g/mol
Boiling Point 192-194 °C @ 100 mmHg121-122 °C @ 11 mmHg
Density 0.994 g/mL @ 25 °C1.041 g/mL @ 25 °C

Polymerization Behavior: A Tale of Two Esters

Both this compound and Dimethyl Pimelate are versatile monomers for producing polyesters through polycondensation reactions, typically with a diol.[3] The core of this process is a transesterification reaction where the alkyl group of the pimelate (ethyl or methyl) is displaced by the diol, forming a growing polymer chain and releasing the corresponding alcohol (ethanol or methanol) as a byproduct.

Theoretical Comparison of Reactivity

The primary difference in the polymerization behavior of this compound and Dimethyl Pimelate stems from the nature of their ester groups.

  • Steric Hindrance: The ethyl group in this compound is bulkier than the methyl group in Dimethyl Pimelate. This increased steric hindrance around the carbonyl carbon in this compound can impede the approach of the nucleophilic hydroxyl group from the diol, leading to a slower reaction rate compared to Dimethyl Pimelate under identical conditions.

  • Leaving Group: Methanol is a better leaving group than ethanol (B145695). This is attributed to the lower pKa of methanol, making the methoxide (B1231860) ion a more stable, and thus more easily displaced, group during the nucleophilic acyl substitution reaction. Consequently, the transesterification of Dimethyl Pimelate is generally expected to proceed at a faster rate and potentially at lower temperatures than that of this compound.

Transesterification_Pathway General Transesterification Pathway for Polyester Synthesis Monomer Dialkyl Pimelate (R = Methyl or Ethyl) Intermediate Tetrahedral Intermediate Monomer->Intermediate + Diol + Catalyst Diol Diol (e.g., 1,4-Butanediol) Diol->Intermediate Catalyst Catalyst (e.g., Ti(OBu)₄) Catalyst->Intermediate Polymer Growing Polymer Chain (Polyester) Intermediate->Polymer - Alcohol Byproduct Alcohol Byproduct (Methanol or Ethanol) Intermediate->Byproduct

Figure 1: General transesterification pathway for polyester synthesis.

Experimental Protocols: A General Approach to Polycondensation

General Two-Stage Melt Polycondensation Protocol
  • Esterification/Transesterification Stage:

    • A mixture of the dialkyl pimelate (Diethyl or Dimethyl Pimelate) and a diol (e.g., 1,4-butanediol) in a specific molar ratio (typically a slight excess of the diol) is charged into a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

    • A transesterification catalyst, such as titanium(IV) butoxide (Ti(OBu)₄) or antimony trioxide, is added.

    • The mixture is heated under a nitrogen atmosphere to a temperature range of 150-200°C.

    • The alcohol byproduct (ethanol or methanol) is distilled off and collected. This stage is continued until the theoretical amount of alcohol is collected.

  • Polycondensation Stage:

    • The temperature is gradually increased to 220-260°C.

    • A vacuum is slowly applied to the system to facilitate the removal of the excess diol and any remaining alcohol, driving the equilibrium towards the formation of a high molecular weight polymer.

    • The reaction is monitored by the viscosity of the melt (e.g., through stirrer torque) and continued until the desired molecular weight is achieved.

    • The resulting polymer is then extruded from the reactor and pelletized.

Experimental_Workflow Generalized Experimental Workflow for Melt Polycondensation cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Reactants Charge Reactor: - Dialkyl Pimelate - Diol - Catalyst Heat_N2 Heat (150-200°C) under Nitrogen Reactants->Heat_N2 Distill Distill Alcohol Byproduct Heat_N2->Distill Increase_Temp Increase Temperature (220-260°C) Distill->Increase_Temp Apply_Vacuum Apply Vacuum Increase_Temp->Apply_Vacuum Monitor_Viscosity Monitor Melt Viscosity Apply_Vacuum->Monitor_Viscosity Extrude Extrude and Pelletize Polymer Monitor_Viscosity->Extrude Characterize Polymer Characterization (GPC, DSC, TGA, etc.) Extrude->Characterize

Figure 2: Generalized workflow for melt polycondensation.

Anticipated Polymer Properties: A Comparative Overview

The choice between Diethyl and Dimethyl Pimelate is expected to influence the final properties of the resulting polyesters. The following table provides a qualitative comparison based on theoretical considerations and data from analogous polymer systems.

PropertyPolyester from this compoundPolyester from Dimethyl PimelateRationale
Molecular Weight Potentially lowerPotentially higherThe slower reaction rate and potential for side reactions at higher required temperatures for this compound may limit the achievable molecular weight compared to dimethyl pimelate under similar reaction times.
Thermal Stability SimilarSimilarThe thermal stability of the final polyester is primarily determined by the ester linkages in the polymer backbone, which are identical regardless of the starting monomer.[6][7]
Glass Transition Temp. (Tg) Slightly lowerSlightly higherThe presence of trace amounts of residual ethanol as a plasticizer might slightly lower the Tg. However, for fully purified polymers, the difference is expected to be negligible. The flexibility of the polymer chain, a key factor in Tg, is primarily dictated by the pimelate and diol units.[8]
Melting Temperature (Tm) SimilarSimilarThe melting temperature is dependent on the crystal structure and lamellar thickness of the polymer, which are determined by the repeating unit of the polymer chain. Since the final polymer is the same, the Tm should be comparable.[6][7]
Mechanical Properties SimilarSimilarFor polymers of similar molecular weight, the mechanical properties such as tensile strength and modulus are expected to be comparable as they are intrinsic to the polyester's chemical structure.

Conclusion

It is important to emphasize that this comparison is largely based on theoretical principles and data from related polymer systems. Direct experimental investigation under controlled and identical conditions is necessary to provide definitive quantitative data on the polymerization kinetics and to fully elucidate any subtle differences in the final polymer properties. Such studies would be invaluable for optimizing process conditions and for the rational design of polyesters with tailored characteristics for various applications.

References

A Comparative Guide: Diethyl Pimelate versus Diethyl Adipate as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of diethyl pimelate (B1236862) and diethyl adipate (B1204190) for their potential use as plasticizers, particularly in polymer formulations relevant to research, scientific, and pharmaceutical applications. While diethyl adipate is a well-established plasticizer, comprehensive experimental data on the plasticizing performance of diethyl pimelate is limited. This document summarizes the known physical properties of both compounds and extrapolates the expected performance of this compound based on established structure-property relationships of dialkyl dicarboxylate plasticizers. The information presented aims to assist researchers in selecting appropriate plasticizers for their specific formulation needs.

Introduction

Plasticizers are essential additives used to increase the flexibility, workability, and durability of polymeric materials.[1] The choice of a plasticizer is critical as it influences the mechanical properties, thermal stability, and migration resistance of the final product. Diethyl adipate, the diethyl ester of the C6 dicarboxylic acid (adipic acid), is a commonly used plasticizer known for imparting good low-temperature flexibility.[2] this compound, the diethyl ester of the C7 dicarboxylic acid (pimelic acid), is a structurally similar compound. Understanding the differences in their physical and potential performance characteristics is crucial for material selection and formulation development.

Physical and Chemical Properties

A comparison of the key physical and chemical properties of this compound and diethyl adipate is crucial for predicting their behavior as plasticizers. Generally, for a homologous series of diester plasticizers, an increase in molecular weight and the length of the dicarboxylic acid chain can lead to decreased volatility and potentially lower migration rates, though it may also affect plasticizing efficiency.[3]

PropertyThis compoundDiethyl Adipate
CAS Number 2050-20-6[4]141-28-6[5]
Molecular Formula C₁₁H₂₀O₄[4]C₁₀H₁₈O₄[5]
Molecular Weight 216.27 g/mol [4]202.25 g/mol [5]
Appearance Clear liquid[6]Clear colorless liquid[7]
Boiling Point 267.6 °C at 760 mmHg[6]251 °C (lit.)[5]
Melting Point -24 °C[4][6]-20 to -19 °C (lit.)[5]
Density 0.996 g/cm³[6]1.009 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.430 (lit.)[6]n20/D 1.427 (lit.)[5]
Solubility in Water 1.97 g/L (slightly soluble)[6]Insoluble[5][7]

Comparative Performance Analysis (Inferred)

Direct experimental data comparing the plasticizing performance of this compound and diethyl adipate is scarce in publicly available literature. However, based on the known structure-property relationships of diester plasticizers where the length of the dicarboxylic acid backbone is varied, we can infer the likely performance characteristics of this compound relative to diethyl adipate.[3]

Plasticizer Efficiency

Plasticizer efficiency is often correlated with the ability to lower the glass transition temperature (Tg) of a polymer. For dialkyl esters of linear dicarboxylic acids, plasticizing efficiency can be influenced by the length of the acid chain. While optimal efficiency is often found with shorter to medium chain acids, the slightly longer hydrocarbon chain of pimelic acid (C7) compared to adipic acid (C6) in this compound might result in a marginally lower plasticizing efficiency at the same weight concentration compared to diethyl adipate. This is because the longer non-polar segment may slightly reduce the compatibility with a polar polymer like PVC.[3]

Mechanical Properties

The addition of a plasticizer typically leads to a decrease in tensile strength and an increase in elongation at break of the polymer.[8] Given the expected slightly lower efficiency, a PVC formulation with this compound might exhibit a slightly higher tensile strength and lower elongation at break compared to a formulation with an equivalent amount of diethyl adipate.

Thermal Stability

The thermal stability of a plasticized polymer is influenced by the volatility of the plasticizer. With a higher boiling point and molecular weight, this compound is expected to be less volatile than diethyl adipate.[5][6] This could translate to improved thermal stability of the plasticized polymer, with less plasticizer loss at elevated temperatures during processing or use. This is a critical consideration for applications requiring long-term performance at higher temperatures.

Migration Resistance

Plasticizer migration is a significant concern, especially in sensitive applications such as medical devices and food contact materials.[9] Migration is influenced by factors such as the plasticizer's molecular weight and its compatibility with the polymer matrix. The higher molecular weight of this compound suggests that it may exhibit lower migration rates compared to diethyl adipate.[10] However, compatibility also plays a crucial role; if the longer hydrocarbon chain of pimelate reduces compatibility with the polymer, it could potentially lead to increased exudation under certain conditions.

Experimental Protocols

For a definitive comparison of this compound and diethyl adipate, the following experimental protocols are recommended.

Sample Preparation

Standardized formulations of PVC with varying concentrations of each plasticizer (e.g., 30, 40, 50 parts per hundred of resin - phr) should be prepared. The components (PVC resin, plasticizer, thermal stabilizer, and lubricant) are typically dry blended and then processed into films or sheets of uniform thickness using a two-roll mill and a compression molder.

Mechanical Properties Testing
  • Protocol: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC films.

  • Methodology:

    • Cut rectangular or dumbbell-shaped specimens from the plasticized PVC sheets.

    • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity).

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

    • Record the force and elongation throughout the test to generate a stress-strain curve. From this curve, the tensile strength, elongation at break, and modulus of elasticity can be calculated.

Thermal Stability Analysis
  • Protocol: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry (TGA).

  • Objective: To assess the thermal stability of the plasticized PVC and determine the onset of degradation.

  • Methodology:

    • Place a small, precisely weighed sample of the plasticized PVC into a TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

    • Continuously monitor and record the weight of the sample as a function of temperature.

    • The resulting TGA curve will show the temperatures at which weight loss occurs, indicating the volatilization of the plasticizer and the degradation of the polymer. The onset temperature of decomposition is a key indicator of thermal stability.

Migration Resistance Testing
  • Protocol: ASTM D2199 - Standard Test Method for Measurement of Plasticizer Migration from Vinyl Fabrics to Lacquers (adapted for solvent extraction).

  • Objective: To quantify the amount of plasticizer that leaches from the PVC film into a solvent over a specified time and temperature.

  • Methodology:

    • Cut a precisely weighed sample of the plasticized PVC film of known surface area.

    • Immerse the sample in a specific volume of a relevant solvent (e.g., hexane (B92381) for non-polar extraction, or a food simulant like ethanol/water for specific applications).

    • Store the immersed sample at a controlled temperature for a defined period (e.g., 24 hours at 40 °C).

    • After the exposure time, remove the PVC sample, dry it, and weigh it to determine the weight loss due to plasticizer extraction.

    • Alternatively, the concentration of the plasticizer in the solvent can be quantified using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

Plasticization Mechanism

Plasticization cluster_0 Rigid Polymer (e.g., PVC) cluster_1 Plasticized Polymer PolymerChains_Rigid Polymer Chains (Strong Intermolecular Forces) PolymerChains_Flexible Polymer Chains (Weakened Intermolecular Forces) PolymerChains_Rigid->PolymerChains_Flexible  Addition of  Plasticizer Plasticizer Plasticizer Molecules (e.g., Diethyl Adipate/Pimelate)

Caption: Mechanism of polymer plasticization.

Experimental Workflow for Comparative Analysis

Workflow Start Formulation (PVC + Plasticizer + Additives) Processing Melt Blending & Film/Sheet Preparation Start->Processing Characterization Performance Evaluation Processing->Characterization Mechanical Tensile Testing (ASTM D882) Characterization->Mechanical Thermal TGA Analysis (ASTM E1131) Characterization->Thermal Migration Migration Testing (ASTM D2199) Characterization->Migration Data Data Analysis & Comparison Mechanical->Data Thermal->Data Migration->Data End Conclusion Data->End

Caption: Experimental workflow for comparing plasticizer performance.

Conclusion

Based on a comparison of their physical properties and established structure-property relationships for diester plasticizers, this compound, with its slightly longer dicarboxylic acid chain, is anticipated to offer lower volatility and potentially better migration resistance compared to diethyl adipate. However, this may come at the cost of slightly reduced plasticizing efficiency. For applications where low volatility and high permanence are critical, and a minor trade-off in flexibility can be tolerated, this compound may present a viable alternative to diethyl adipate. It is imperative that direct experimental comparisons are conducted using the outlined protocols to validate these inferences and provide a definitive basis for material selection in specific research and development contexts.

References

Reactivity Under Pressure: A Comparative Analysis of Diethyl Pimelate and Diethyl Suberate in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[CITY, STATE] – [Date] – In the landscape of pharmaceutical and materials science research, the reactivity of bifunctional molecules is a critical parameter influencing the synthesis of complex cyclic structures. This guide provides a detailed comparative analysis of the reactivity of two closely related long-chain diesters, diethyl pimelate (B1236862) and diethyl suberate (B1241622), with a focus on their propensity to undergo intramolecular cyclization via the Dieckmann condensation. This reaction is pivotal for the synthesis of six- and seven-membered cyclic β-keto esters, which are valuable intermediates in drug development and chemical manufacturing.

The fundamental difference in the reactivity of diethyl pimelate and diethyl suberate in the Dieckmann condensation lies in the thermodynamic stability of the resulting ring structures. This compound, a seven-carbon chain diester, undergoes cyclization to form a six-membered ring, a thermodynamically favored process. In contrast, diethyl suberate, an eight-carbon chain diester, cyclizes to form a seven-membered ring, a structure that is generally less stable and more challenging to form.

Quantitative Reactivity Comparison

Experimental data from peer-reviewed literature highlights a significant difference in the yields of the Dieckmann condensation for these two substrates, underscoring the higher reactivity of this compound in forming a stable cyclic product.

CompoundProduct Ring SizeBaseReaction ConditionsYield (%)Reference
This compound6-memberedSodium Ethoxide (NaOEt)Solvent-free, room temp., 10 min60%Toda, F.; Suzuki, T.; Higa, S. J. Chem. Soc., Perkin Trans. 1, 1998 , 3521-3522.
This compound6-memberedPotassium Ethoxide (KOEt)Solvent-free, room temp., 10 min68%Toda, F.; Suzuki, T.; Higa, S. J. Chem. Soc., Perkin Trans. 1, 1998 , 3521-3522.
Diethyl Suberate7-memberedSodium Ethoxide (NaOEt)Toluene (B28343), reflux31%Leonard, N. J.; Schimelpfenig, C. W. J. Org. Chem.1958 , 23, 1708–1711.

The data clearly indicates that this compound provides significantly higher yields of the cyclized product compared to diethyl suberate under typical Dieckmann condensation conditions. This is consistent with the general principle that the formation of five- and six-membered rings is more facile than the formation of seven-membered rings.[1][2]

Logical Relationship in Reactivity

The disparity in reactivity can be attributed to the relative ease of forming the respective cyclic transition states. The formation of a six-membered ring from this compound involves less ring strain and a more favorable conformational arrangement for intramolecular attack compared to the formation of a seven-membered ring from diethyl suberate.

G cluster_pimelate This compound Reactivity cluster_suberate Diethyl Suberate Reactivity This compound This compound Enolate Formation (Pimelate) Enolate Formation (Pimelate) This compound->Enolate Formation (Pimelate) Base 6-membered Ring Transition State 6-membered Ring Transition State Enolate Formation (Pimelate)->6-membered Ring Transition State Intramolecular Attack Ethyl 2-oxocyclohexane-1-carboxylate Ethyl 2-oxocyclohexane-1-carboxylate 6-membered Ring Transition State->Ethyl 2-oxocyclohexane-1-carboxylate Loss of Ethoxide High Yield (56-69%) High Yield (56-69%) Ethyl 2-oxocyclohexane-1-carboxylate->High Yield (56-69%) Diethyl Suberate Diethyl Suberate Enolate Formation (Suberate) Enolate Formation (Suberate) Diethyl Suberate->Enolate Formation (Suberate) Base 7-membered Ring Transition State 7-membered Ring Transition State Enolate Formation (Suberate)->7-membered Ring Transition State Intramolecular Attack Ethyl 2-oxocycloheptane-1-carboxylate Ethyl 2-oxocycloheptane-1-carboxylate 7-membered Ring Transition State->Ethyl 2-oxocycloheptane-1-carboxylate Loss of Ethoxide Low Yield (~31%) Low Yield (~31%) Ethyl 2-oxocycloheptane-1-carboxylate->Low Yield (~31%)

Caption: Comparative reaction pathways for the Dieckmann condensation of this compound and diethyl suberate.

Experimental Protocols

The following are representative experimental protocols for the Dieckmann condensation of this compound and diethyl suberate.

Solvent-Free Dieckmann Condensation of this compound

Reference: Toda, F.; Suzuki, T.; Higa, S. J. Chem. Soc., Perkin Trans. 1, 1998 , 3521-3522.

Procedure: A mixture of this compound (1.0 g, 4.34 mmol) and powdered potassium ethoxide (0.44 g, 5.21 mmol) is stirred at room temperature for 10 minutes. The reaction mixture is then neutralized with aqueous ammonium (B1175870) chloride. The product, ethyl 2-oxocyclohexane-1-carboxylate, is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the residue is purified by distillation to afford the product.

Dieckmann Condensation of Diethyl Suberate

Reference: Based on the procedure described by Leonard, N. J.; Schimelpfenig, C. W. J. Org. Chem.1958 , 23, 1708–1711.

Procedure: A solution of diethyl suberate (10.0 g, 40.9 mmol) in anhydrous toluene (100 mL) is added to a suspension of sodium ethoxide (3.06 g, 45.0 mmol) in anhydrous toluene (50 mL). The mixture is heated to reflux with stirring for 24 hours. After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is distilled under vacuum to yield ethyl 2-oxocycloheptane-1-carboxylate.

Experimental Workflow Visualization

The general workflow for a comparative study of the reactivity of these two diesters in a Dieckmann condensation is outlined below.

G cluster_workflow Comparative Reactivity Workflow Start Start Parallel Reactions Set up parallel reactions under identical conditions (e.g., base, temp.) Start->Parallel Reactions Reaction A This compound + Base Parallel Reactions->Reaction A Reaction B Diethyl Suberate + Base Parallel Reactions->Reaction B Monitoring Monitor reaction progress (e.g., TLC, GC) Reaction A->Monitoring Reaction B->Monitoring Workup Quench and perform aqueous workup Monitoring->Workup Purification Purify products (e.g., distillation, chromatography) Workup->Purification Analysis Characterize products and quantify yields (e.g., NMR, GC-MS) Purification->Analysis Comparison Compare yields and assess relative reactivity Analysis->Comparison

Caption: A generalized workflow for the comparative analysis of diester reactivity in Dieckmann condensation.

References

Quantitative Analysis of Diethyl Pimelate: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of Diethyl pimelate (B1236862) in a mixture, the choice of analytical technique is paramount. This guide provides a comprehensive comparison of two powerful and widely used methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection between these techniques depends on factors such as the sample matrix, required sensitivity, and laboratory instrumentation availability.

Method Comparison at a Glance

Both GC-MS and HPLC are capable of providing reliable quantitative data for Diethyl pimelate. The primary differences lie in their separation principles, instrumentation, and sample requirements. Gas Chromatography is inherently suited for volatile and thermally stable compounds like this compound, while HPLC is a versatile technique for a wider range of compounds, including those that are non-volatile or thermally labile.[1][2]

Table 1: Comparison of GC-MS and HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[3]Separation of compounds in the liquid phase with detection based on UV absorbance or other properties.[3]
Sample Volatility RequiredNot required
Derivatization Generally not required for this compound.May be required if UV detection is used, as this compound lacks a strong chromophore.
Sensitivity High, especially with Selected Ion Monitoring (SIM).Moderate to high, depending on the detector.
Resolution High chromatographic resolution for volatile compounds.[3]High, with a wide variety of column chemistries available.
Analysis Time Typically faster run times.[3]Can have longer run times depending on the method.
Cost Generally lower cost per sample due to minimal solvent usage.[3]Can be more expensive due to solvent consumption and disposal costs.[3]

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantitative analysis of esters similar to this compound using GC-MS and HPLC. These values provide an estimate of the performance that can be expected when developing a quantitative method for this compound.

Table 2: Representative Quantitative Performance Data for GC-MS Analysis of Diesters

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 0.01 - 1.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 5 µg/mL
Accuracy (Recovery %) 85 - 118%
Precision (%RSD) < 10%

Data is based on the analysis of similar ester compounds as reported in the literature.[4][5]

Table 3: Representative Quantitative Performance Data for HPLC-UV Analysis of Diesters

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.014 - 4 ppm
Limit of Quantification (LOQ) 0.042 - 12 ppm
Accuracy (Recovery %) 94.8 - 99.6%
Precision (%RSD) ≤ 6.2%

Data is based on the analysis of similar ester compounds as reported in the literature.[6][7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical methods. Below are representative protocols for the quantitative analysis of a diester like this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of aliphatic esters.[8][9]

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • If necessary, perform a liquid-liquid extraction to isolate the this compound from the sample matrix.

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity and specificity.

3. Data Analysis:

  • Integrate the peak area of the this compound peak in both the samples and the calibration standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on reversed-phase HPLC methods for the analysis of similar esters.[7][10]

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the sample mixture in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Note on Derivatization: Since this compound lacks a strong UV chromophore, derivatization with a UV-absorbing agent may be necessary to achieve sufficient sensitivity with a UV detector. Alternatively, a detector that does not rely on UV absorbance, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), could be employed.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a pump, autosampler, column compartment, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Dependent on the derivatizing agent used. If no derivatization is performed, a low UV wavelength (e.g., 210 nm) may provide some response.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Integrate the peak area of the this compound (or its derivative) peak.

  • Construct a calibration curve and determine the concentration of this compound in the samples as described for the GC-MS method.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the typical workflows for sample analysis by GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Mixture Dissolution Dissolution in Solvent Sample->Dissolution Extraction Liquid-Liquid Extraction (if needed) Dissolution->Extraction Injection Injection into GC Extraction->Injection Separation Separation in GC Column Injection->Separation Detection Detection by MS Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Mixture Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Derivatization Derivatization (if needed) Filtration->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Separation in HPLC Column Injection->Separation Detection UV or other Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC Analysis Workflow

Conclusion

Both GC-MS and HPLC are powerful techniques for the quantitative analysis of this compound.

  • GC-MS is often the more direct and cost-effective method for a volatile compound like this compound, offering high sensitivity and resolution without the need for derivatization.

  • HPLC provides greater flexibility, especially for complex matrices or when analyzing this compound alongside non-volatile compounds. The need for derivatization to enhance UV detection should be considered.

The choice between these methods will ultimately be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of relatively clean samples, a well-developed GC-MS method is likely to be the more efficient choice. For research and development applications, the versatility of HPLC may be advantageous.

References

Comparative Guide to Analytical Methods for Diethyl Pimelate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Diethyl pimelate (B1236862): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development seeking to establish robust and reliable analytical techniques for this compound.

Introduction

Diethyl pimelate is a diester of pimelic acid. Accurate and precise quantification of this compound is crucial in various research and industrial settings. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide presents a side-by-side comparison of HPLC-UV and GC-MS methods, offering insights into their respective performance characteristics and experimental protocols.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the quantification of this compound. These values are representative and may vary based on the specific instrumentation, column, and experimental conditions used.

Performance MetricHPLC-UV MethodGC-MS Method
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.03 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Selectivity ModerateHigh
Analysis Time per Sample 10 - 15 minutes15 - 20 minutes
Instrumentation Cost ModerateHigh
Solvent Consumption HighLow

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis of this compound in relatively clean sample matrices.

1. Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[1]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 μm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v) with 0.1% phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: UV detection at a wavelength of 225 nm.[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.5 - 50 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction with a suitable solvent like ethyl acetate (B1210297) may be necessary.

3. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Quantify the this compound peak based on the calibration curve generated from the standard solutions.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace analysis of this compound in complex matrices.

1. Instrumentation and Conditions:

  • GC-MS System: An Agilent 7890B GC coupled with a 5977A MS detector or equivalent.

  • GC Column: DB-1 column (30 m x 0.25 mm inner diameter, 0.25 µm film thickness) or similar non-polar column.[3]

  • Injector: Splitless mode at 280°C.[3]

  • Oven Temperature Program: Hold at 80°C for 2 min, ramp at 10°C/min to 250°C and hold for 5 min.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Selected-ion monitoring (SIM) mode is used for quantification. Based on the NIST mass spectrum of this compound, characteristic ions such as m/z 129, 171, and 143 can be monitored.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.01 - 10 µg/mL).

  • Sample Preparation: A liquid-liquid extraction is typically required. For aqueous samples, extract with dichloromethane or ethyl acetate. The organic layer is then concentrated under a gentle stream of nitrogen before analysis.

3. Analysis:

  • Inject the prepared standards and samples into the GC-MS system.

  • Identify this compound based on its retention time and the presence of the selected ions.

  • Quantify using the calibration curve generated from the standard solutions.

Mandatory Visualizations

Experimental Workflow Diagram

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Dilution Dilution Sample->Dilution HPLC_Injection HPLC Injection Extraction->HPLC_Injection GC_Injection GC Injection Extraction->GC_Injection Dilution->HPLC_Injection C18_Separation C18 Separation HPLC_Injection->C18_Separation UV_Detection UV Detection (225 nm) C18_Separation->UV_Detection HPLC_Quant Quantification UV_Detection->HPLC_Quant DB1_Separation DB-1 Separation GC_Injection->DB1_Separation MS_Detection MS Detection (SIM Mode) DB1_Separation->MS_Detection GCMS_Quant Quantification MS_Detection->GCMS_Quant Method_Selection Requirement Analytical Requirement High_Sensitivity High Sensitivity (& Trace Level) Requirement->High_Sensitivity Routine_Analysis Routine Analysis (Higher Concentration) Requirement->Routine_Analysis High_Selectivity High Selectivity (Complex Matrix) Requirement->High_Selectivity Cost_Effective Lower Instrument Cost Requirement->Cost_Effective GC_MS GC-MS Method High_Sensitivity->GC_MS HPLC_UV HPLC-UV Method Routine_Analysis->HPLC_UV High_Selectivity->GC_MS Cost_Effective->HPLC_UV

References

Cross-Referencing Diethyl Pimelate Spectral Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive cross-reference of publicly available spectral data for Diethyl pimelate (B1236862) (CAS No. 2050-20-6), a diethyl ester of pimelic acid. By comparing data from prominent databases, this guide aims to support compound verification and facilitate seamless integration into research workflows.

This document summarizes key spectral information for Diethyl pimelate from various sources, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for these techniques are also provided to aid in data interpretation and replication.

Comparative Analysis of Spectral Data

The following tables present a consolidated view of the spectral data for this compound, cross-referenced from established chemical databases. This allows for a direct comparison of key spectral features.

Table 1: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentDatabase Source
~4.12Quartet4H-O-CH₂ -CH₃SpectraBase[1]
~2.28Triplet4H-CO-CH₂ -SpectraBase[1]
~1.62Quintet4H-CH₂-CH₂ -CH₂-SpectraBase[1]
~1.35Sextet2H-CH₂-CH₂ -CH₂-SpectraBase[1]
~1.25Triplet6H-O-CH₂-CH₃ SpectraBase[1]

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Database Source
~173.5ChemicalBook[2]
~60.2ChemicalBook[2]
~34.2ChemicalBook[2]
~28.9ChemicalBook[2]
~24.8ChemicalBook[2]
~14.2ChemicalBook[2]

Table 3: Mass Spectrometry (Electron Ionization) Data of this compound

m/zRelative Intensity (%)Database Source
125100NIST Chemistry WebBook[3], PubChem[4]
29HighNIST Chemistry WebBook[3], PubChem[4]
101HighNIST Chemistry WebBook[3], PubChem[4]
171ModerateNIST Chemistry WebBook[3]
69ModerateChemicalBook[5]
55ModerateChemicalBook[5]

Table 4: Infrared (IR) Spectroscopy Data of this compound

Wavenumber (cm⁻¹)AssignmentDatabase Source
~1735C=O Stretch (Ester)PubChem[4]
~2930C-H Stretch (Aliphatic)PubChem[4]
~1170C-O Stretch (Ester)PubChem[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument parameters and sample preparation may vary based on the specific laboratory and equipment.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker WM-300 or equivalent).[1]

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A longer acquisition time and a higher number of scans are generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For volatile compounds, Gas Chromatography (GC-MS) is a common method.[4]

  • Ionization: Employ an electron ionization (EI) source. In EI, electrons are accelerated to a typical energy of 70 eV and bombard the sample molecules, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of various fragments, which can be used to determine the molecular weight and elucidate the structure of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[4]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the infrared beam path and record the sample spectrum.

    • The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (in cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups present in the molecule.

Visualization of the Cross-Referencing Workflow

The following diagrams illustrate the logical flow of cross-referencing spectral data and the relationship between the different data types.

cross_referencing_workflow cluster_acquisition Data Acquisition cluster_databases Spectral Databases cluster_analysis Analysis and Comparison cluster_output Output NMR NMR Spectroscopy (¹H, ¹³C) CrossReference Cross-Referencing and Verification NMR->CrossReference MS Mass Spectrometry MS->CrossReference IR IR Spectroscopy IR->CrossReference NIST NIST Chemistry WebBook NIST->CrossReference PubChem PubChem PubChem->CrossReference SDBS Spectral Database for Organic Compounds (SDBS) SDBS->CrossReference OtherDB Other Public/Commercial Databases OtherDB->CrossReference DataTable Comparative Data Tables CrossReference->DataTable Guide Comparison Guide DataTable->Guide

Caption: Workflow for cross-referencing spectral data with public databases.

data_relationship cluster_spectral_data Spectral Data Compound This compound H_NMR ¹H NMR (Proton Environment) Compound->H_NMR provides info on C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR provides info on MassSpec Mass Spec (Molecular Weight, Fragmentation) Compound->MassSpec provides info on IR_Spec IR Spec (Functional Groups) Compound->IR_Spec provides info on

Caption: Relationship between this compound and its various spectral data types.

References

Comparative Guide to the Characterization of Diethyl Pimelate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis, characterization, and biological activities of various derivatives of diethyl pimelate (B1236862). The information is intended to assist researchers in the selection and development of novel compounds for therapeutic applications. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions and assays are provided.

Introduction to Diethyl Pimelate and its Derivatives

This compound, a seven-carbon dicarboxylic acid diethyl ester, serves as a versatile building block in organic synthesis. Its chemical structure allows for a variety of chemical modifications, leading to a diverse range of derivatives with potential applications in medicinal chemistry. Of particular interest is its ability to undergo intramolecular cyclization reactions, such as the Dieckmann condensation, to form cyclic β-keto esters. These intermediates are valuable precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazoles and pyrimidines, which are known to exhibit a broad spectrum of biological activities.

Physicochemical Properties of this compound

A foundational understanding of the starting material is crucial for the synthesis of its derivatives.

PropertyValueReference
CAS Number 2050-20-6[1]
Molecular Formula C₁₁H₂₀O₄[1][2]
Molecular Weight 216.28 g/mol [1]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 149 °C @ 18 Torr
Melting Point -24 °C
Density 0.9928 g/cm³ @ 20 °C
Solubility Slightly soluble in water; soluble in organic solvents[3]

Synthesis of this compound Derivatives

The primary route to biologically active derivatives of this compound often involves an initial intramolecular cyclization followed by reaction with various reagents to build the desired heterocyclic core.

Dieckmann Condensation of this compound

The Dieckmann condensation is an intramolecular Claisen condensation of a dicarboxylic acid ester to form a cyclic β-keto ester. This reaction is a cornerstone for the synthesis of five- and six-membered rings.

  • Materials: this compound, sodium ethoxide, anhydrous ethanol (B145695), diethyl ether, hydrochloric acid.

  • Procedure: A solution of this compound in anhydrous ethanol is added dropwise to a refluxing solution of sodium ethoxide in anhydrous ethanol. The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into a mixture of ice and hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2-oxocyclohexanecarboxylate. The product can be further purified by vacuum distillation.

Logical Relationship: Synthesis Pathway from this compound

G A This compound B Dieckmann Condensation (NaOEt, EtOH) A->B Intramolecular Cyclization C Ethyl 2-oxocyclohexanecarboxylate (Cyclic β-Keto Ester) B->C D Reaction with Hydrazine (B178648) Derivatives C->D F Reaction with Urea/Thiourea/Guanidine (B92328) C->F E Pyrazole (B372694) Derivatives D->E G Pyrimidine (B1678525) Derivatives F->G

Caption: Synthetic pathway from this compound to heterocyclic derivatives.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6] They can be synthesized from β-keto esters, such as the product of the Dieckmann condensation of this compound.

  • Materials: Ethyl 2-oxocyclohexanecarboxylate, hydrazine hydrate (B1144303) or substituted hydrazines, glacial acetic acid or ethanol.

  • Procedure: A mixture of ethyl 2-oxocyclohexanecarboxylate and the appropriate hydrazine derivative in a suitable solvent (e.g., glacial acetic acid or ethanol) is refluxed for several hours.[7] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and dried. The crude product can be recrystallized from a suitable solvent to afford the pure pyrazole derivative.

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are another important class of nitrogen-containing heterocycles with diverse biological activities, including use as anticancer and antiviral agents.[8][9] These can also be synthesized from β-dicarbonyl compounds.

  • Materials: Ethyl 2-oxocyclohexanecarboxylate, urea, thiourea, or guanidine hydrochloride, sodium ethoxide, ethanol.

  • Procedure: Ethyl 2-oxocyclohexanecarboxylate is reacted with urea, thiourea, or guanidine hydrochloride in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is refluxed for an extended period. After cooling, the mixture is neutralized with an acid, and the resulting precipitate is filtered, washed, and recrystallized to yield the pyrimidine derivative.

Characterization of this compound Derivatives

The synthesized derivatives are typically characterized using a combination of spectroscopic techniques to confirm their chemical structures.

Analytical TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR provides information on the number and environment of protons. ¹³C NMR provides information on the carbon skeleton.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.
Elemental Analysis Determines the percentage composition of elements (C, H, N, etc.) in the compound.

Biological Activities of this compound Derivatives

While specific biological data for a wide range of this compound derivatives is not extensively available in the public domain, the general classes of compounds synthesized from it, such as pyrazoles and pyrimidines, have well-documented biological activities.

Compound ClassPotential Biological Activities
Pyrazole Derivatives Antimicrobial, Antifungal, Anti-inflammatory, Anticancer, Antiviral[5][6]
Pyrimidine Derivatives Anticancer, Antiviral, Antibacterial, Antifungal[8][10][11]

Note: The biological activity of a specific derivative is highly dependent on the nature and position of substituents on the heterocyclic ring.

Experimental Workflow: From Synthesis to Biological Evaluation

G A Synthesis of Diethyl Pimelate Derivative B Purification (Crystallization/Chromatography) A->B C Structural Characterization (NMR, MS, IR) B->C D Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) C->D E Data Analysis (IC50/MIC Determination) D->E F Lead Compound Identification E->F

References

A Comparative Guide to the Purity of Commercial Diethyl Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the purity of commercial Diethyl pimelate (B1236862), a versatile diester utilized in various research and development applications, including as a plasticizer and in the synthesis of polymers and pharmaceuticals.[1] This document offers a comparison with alternative diethyl esters, Diethyl adipate (B1204190) and Diethyl suberate, and provides detailed experimental protocols for purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Commercial Purity Overview

The purity of commercially available chemical reagents is a critical factor in research and manufacturing, directly impacting experimental outcomes and product quality. While manufacturers provide specifications, independent verification is often necessary. Based on commercially available data, the purity of Diethyl pimelate and its alternatives typically exceeds 97%.

Table 1: Comparison of Stated Purity for Commercial Diethyl Esters

CompoundCommercial Supplier ExampleStated PurityAnalytical Method
This compoundSupplier Amin 97%GC
This compoundSupplier B≥97.0%GC[2]
Diethyl adipateSupplier C>99.0%GC[3][4]
Diethyl adipateSupplier D99%Not Specified[5]
Diethyl adipateSupplier E93.84%HPLC[6]
Diethyl suberateSupplier F≥ 99%GC[7]

Note: This table presents examples of commercially available purity levels and is not an exhaustive list. Purity can vary between batches and suppliers. Researchers are encouraged to request certificates of analysis for specific lots.

Potential Impurities

Common impurities in commercial diethyl esters can originate from the synthesis process. These may include:

  • Residual Starting Materials: Unreacted pimelic acid (or adipic or suberic acid) and ethanol.

  • Byproducts of Esterification: Including mono-ethyl esters or products of side reactions.

  • Isomers: Positional isomers of the dicarboxylic acid, if present in the starting material.

  • Related Compounds: Other dicarboxylic acid esters that may be present due to impurities in the feedstock.

Experimental Protocols for Purity Assessment

The following are detailed methodologies for the analysis of this compound and its alternatives. These protocols are adapted from established methods for similar ester compounds and should be validated in the user's laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the purity analysis of diethyl esters.[8][9]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the diethyl ester sample.
  • Dissolve the sample in 1 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 6890 GC or equivalent.
  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp 1: Increase to 210°C at a rate of 8°C/minute, hold for 5 minutes.
  • Ramp 2: Increase to 250°C at a rate of 20°C/minute, hold for 5 minutes.[9]
  • MS Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the main diethyl ester peak based on its retention time and mass spectrum.
  • Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
  • Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC-UV is a versatile and widely used technique for the quantification of compounds with a UV chromophore. While simple esters have a weak UV chromophore, they can be detected at low wavelengths.[10][11]

1. Sample Preparation:

  • Prepare a stock solution of the diethyl ester in methanol (B129727) or acetonitrile (B52724) at a concentration of 1000 µg/mL.
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
  • Prepare the sample for analysis by diluting it in the mobile phase to a concentration within the calibration range.
  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 HPLC system or equivalent with a UV-Vis detector.
  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm particle size).[10]
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Phosphoric acid (0.1%) can be added to the water to improve peak shape.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 210 nm.
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standards against their concentration.
  • Determine the concentration of the diethyl ester in the sample from the calibration curve.
  • Assess purity by identifying and quantifying any impurity peaks that are resolved from the main peak.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the general workflows for the GC-MS and HPLC-UV purity assessment protocols.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent start->dissolve vortex Vortex dissolve->vortex inject Inject into GC-MS vortex->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks detect->identify integrate Integrate Peak Areas identify->integrate calculate Calculate Purity integrate->calculate end Purity Report calculate->end

Caption: Workflow for Purity Assessment using GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis start Prepare Stock & Working Standards prep_sample Prepare Sample Solution start->prep_sample filter Filter Solutions prep_sample->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify assess Assess Purity quantify->assess end Purity Report assess->end

Caption: Workflow for Purity Assessment using HPLC-UV.

Conclusion

The purity of commercial this compound and its alternatives is generally high, but can vary. For applications sensitive to impurities, it is crucial for researchers to perform their own purity verification. The provided GC-MS and HPLC-UV protocols offer robust starting points for establishing in-house quality control procedures. By implementing these analytical methods, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Analysis of Catalysts for the Esterification of Pimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in Pimelic Acid Esterification

The synthesis of pimelic acid esters is a crucial step in the production of various valuable chemicals, including polymers, plasticizers, and pharmaceutical intermediates. The efficiency of this esterification process is highly dependent on the choice of catalyst. This guide provides a comparative study of common catalysts used for the esterification of pimelic acid, supported by experimental data from scientific literature. We will delve into the performance of homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymatic catalysts, offering a comprehensive overview to inform your catalyst selection process.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts for the esterification of dicarboxylic acids, with a focus on pimelic acid where data is available. It is important to note that direct comparative studies on a wide range of catalysts specifically for pimelic acid are limited. Therefore, data from closely related dicarboxylic acids are included to provide a broader perspective on catalyst efficacy.

Catalyst SystemAlcoholTemperature (°C)Reaction Time (h)Pimelic Acid Conversion (%)Ester Yield (%)Reference
Homogeneous Acid Catalyst
Sulfuric Acid (H₂SO₄)Cyclohexanol120-150Not specified (kinetic study)High (implied)Not specified[1]
Heterogeneous Solid Acid Catalysts
Amberlyst-15Methanol (B129727)605~95 (for succinic acid)~95 (for succinic acid)Analogous study
Al³⁺-montmorilloniteButanol1108High (for succinic acid)92 (for dibutyl succinate)[2]
Enzymatic Catalyst
Candida antarctica Lipase (B570770) B (CALB)Various40-6024-72Substrate dependentHigh (for various esters)[3]

Experimental Protocols

Detailed methodologies for the esterification of pimelic acid using the discussed catalyst types are provided below. These protocols are based on established procedures found in the literature.

Homogeneous Catalysis: Sulfuric Acid

This protocol is adapted from kinetic studies on dicarboxylic acid esterification.[1]

Materials:

  • Pimelic acid

  • Ethanol (or other alcohol of choice)

  • Concentrated Sulfuric Acid (98%)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pimelic acid in a 10-fold molar excess of ethanol.

  • Carefully add concentrated sulfuric acid (typically 1-2 mol% relative to the carboxylic acid groups) to the reaction mixture while stirring.

  • Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl pimelate.

  • Purify the product by vacuum distillation.

Heterogeneous Catalysis: Amberlyst-15

This protocol is based on the use of Amberlyst-15 for the esterification of other dicarboxylic acids and is expected to be effective for pimelic acid.

Materials:

  • Pimelic acid

  • Methanol (or other alcohol of choice)

  • Amberlyst-15 resin

  • Methanol for washing

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Activate the Amberlyst-15 resin by washing it with methanol and drying it in an oven at 60°C for 4 hours.

  • In a round-bottom flask, combine pimelic acid, a 10-fold molar excess of methanol, and the activated Amberlyst-15 resin (typically 10-20% by weight of the pimelic acid).

  • Stir the mixture at 60°C for 5-8 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Wash the recovered catalyst with methanol for reuse.

  • Remove the excess methanol from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the dimethyl pimelate.

Enzymatic Catalysis: Candida antarctica Lipase B (Immobilized)

This protocol is a general procedure for lipase-catalyzed ester synthesis.[3]

Materials:

  • Pimelic acid

  • 1-Propanol (B7761284) (or other alcohol of choice)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Molecular sieves (3Å)

  • Organic solvent (e.g., hexane (B92381) or toluene)

Procedure:

  • In a screw-capped vial, dissolve pimelic acid and a 3 to 5-fold molar excess of 1-propanol in hexane.

  • Add activated molecular sieves to the mixture to remove any water present and the water produced during the reaction.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • Seal the vial and place it in an incubator shaker at 40-50°C with constant agitation (e.g., 200 rpm) for 48-72 hours.

  • Monitor the conversion by taking small aliquots and analyzing them by GC.

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the enzyme and molecular sieves.

  • Evaporate the solvent and excess alcohol under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative study of catalysts in pimelic acid esterification.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Pimelic Acid + Alcohol H2SO4 Homogeneous (Sulfuric Acid) Reactants->H2SO4 Amberlyst Heterogeneous (Amberlyst-15) Reactants->Amberlyst Lipase Enzymatic (Lipase) Reactants->Lipase Catalyst_Prep Catalyst Preparation (Activation/Pre-treatment) Catalyst_Prep->Amberlyst Catalyst_Prep->Lipase Monitoring Reaction Monitoring (TLC/GC) H2SO4->Monitoring Amberlyst->Monitoring Lipase->Monitoring Workup Work-up & Purification (Extraction, Filtration, Distillation) Monitoring->Workup Analysis Product Analysis (Yield, Purity - GC/NMR) Workup->Analysis

Caption: Generalized workflow for comparing different catalysts in pimelic acid esterification.

Conclusion

The choice of catalyst for pimelic acid esterification significantly impacts reaction efficiency, cost, and environmental footprint.

  • Sulfuric acid is a cost-effective and highly active catalyst but suffers from issues of corrosivity (B1173158) and difficult separation, requiring neutralization and extraction steps.

  • Amberlyst-15 , a solid acid catalyst, offers the advantage of easy separation and reusability, making the process more environmentally friendly and simplifying product purification. Its activity is comparable to homogeneous acids under appropriate conditions.

  • Enzymatic catalysts like Candida antarctica Lipase B operate under mild conditions, offering high selectivity and minimizing byproduct formation. However, they are generally more expensive and may require longer reaction times.

For industrial applications where reusability and reduced environmental impact are critical, heterogeneous catalysts like Amberlyst-15 present a compelling option. For the synthesis of high-purity, specialty esters where mild conditions are paramount, enzymatic catalysis is an excellent choice. The traditional sulfuric acid method remains a viable option for cost-sensitive applications where the challenges of handling a corrosive, homogeneous catalyst can be managed. Researchers and drug development professionals should select the catalyst that best aligns with their specific requirements for purity, scale, cost, and sustainability.

References

A Comparative Guide to the Synthesis of Diethyl Pimelate: Benchmarking Traditional and Green Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, diethyl pimelate (B1236862) serves as a valuable diester intermediate, finding applications in the synthesis of polymers, specialty chemicals, and as a precursor for more complex organic molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical production managers. This guide provides a comprehensive comparison of various methods for synthesizing diethyl pimelate, with a focus on benchmarking a green, ionic liquid-catalyzed approach against traditional chemical routes and emerging biocatalytic alternatives.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound is a trade-off between yield, reaction conditions, cost, and environmental impact. The following table summarizes the key quantitative data for the different methodologies discussed in this guide.

ParameterDirect Esterification (Ionic Liquid Catalyst)Synthesis from Cyclohexanone (B45756)Synthesis from Salicylic (B10762653) AcidBiocatalytic Synthesis (Conceptual)
Starting Material(s) Pimelic Acid, Ethanol (B145695)Cyclohexanone, Diethyl oxalate (B1200264), Sodium ethoxideSalicylic Acid, Sodium, Isoamyl alcohol, EthanolFatty acids or sugars
Key Reagents [Emim]HSO₄ (ionic liquid)Sodium ethoxide, HCl, KOHSodium, HCl, H₂SO₄Whole-cell biocatalysts (e.g., E. coli)
Overall Yield 96.37%[1]~40-48% (estimated)35-38%Potentially high, substrate-dependent
Reaction Temperature 110 °C (383.15 K)[1]Multiple steps, includes reflux and distillation at elevated temperaturesMultiple steps, includes high-temperature sodium reductionTypically ambient to moderate temperatures (e.g., 30-37 °C)
Reaction Time 5 hours[1]Multi-day procedureMulti-day procedureVaries (hours to days)
Catalyst Reusability Reusable up to 5 times with >95% yield[1]Not applicable (stoichiometric reagents)Not applicable (stoichiometric reagents)Reusable (whole cells can be recycled)
Key Advantages High yield, reusable catalyst, no organic solventUtilizes a readily available starting materialAn established, though older, synthetic routeEnvironmentally benign, high specificity, renewable feedstocks
Key Disadvantages Higher initial cost of ionic liquidMulti-step, moderate yield, use of strong bases and acidsLow yield, multi-step, use of hazardous reagents (sodium metal)Technology is still in development for this specific product

Experimental Protocols

Direct Esterification of Pimelic Acid using an Ionic Liquid Catalyst (High-Yield, Green Method)

This method represents a modern, environmentally conscious approach to the synthesis of this compound, leveraging a reusable ionic liquid as both the solvent and catalyst.

Materials:

  • Pimelic Acid

  • Absolute Ethanol

  • [Emim]HSO₄ (1-ethyl-3-methylimidazolium hydrogen sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine pimelic acid and absolute ethanol in a 1:3 molar ratio.

  • Add the ionic liquid catalyst, [Emim]HSO₄ (e.g., 2 mL for a specific reaction scale as indicated in the source literature).[1]

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 110 °C (383.15 K) and maintain a gentle reflux for 5 hours with continuous stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature. The product, this compound, will form a separate layer from the ionic liquid.

  • Separate the this compound layer using a separatory funnel.

  • The ionic liquid layer can be recovered and reused for subsequent batches.

  • Purify the this compound by vacuum distillation.

Synthesis of this compound from Cyclohexanone

This multi-step synthesis first produces pimelic acid from cyclohexanone, which is then esterified.

Part A: Synthesis of Pimelic Acid from Cyclohexanone This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Cyclohexanone

  • Diethyl oxalate

  • Sodium ethoxide

  • Hydrochloric acid

  • Potassium hydroxide (B78521)

  • Benzene (B151609) (or a suitable alternative solvent)

  • Standard glassware for reflux, distillation, and extraction

Procedure:

  • Prepare ethyl 2-ketohexahydrobenzoate by the Claisen condensation of cyclohexanone with diethyl oxalate using sodium ethoxide as the base. This step involves refluxing the reactants followed by distillation. The reported yield for this intermediate is 63-67%.[1]

  • The ethyl 2-ketohexahydrobenzoate is then subjected to pyrolysis to yield an intermediate which is not isolated.

  • The resulting product is hydrolyzed with potassium hydroxide, followed by acidification with hydrochloric acid to produce pimelic acid.

  • The crude pimelic acid is purified by recrystallization from benzene or hot water. The overall yield of pimelic acid from ethyl 2-ketohexahydrobenzoate is 80-88%, resulting in a total yield of 47-54% based on the initial cyclohexanone.[1]

Part B: Fischer Esterification of Pimelic Acid

Procedure:

  • Dissolve the pimelic acid obtained in Part A in an excess of absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for several hours.

  • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Synthesis of this compound from Salicylic Acid

This is a classical, albeit lower-yielding, method for preparing this compound. The process involves the reduction of salicylic acid to pimelic acid, followed by esterification.

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Salicylic acid

  • Sodium metal

  • Isoamyl alcohol

  • Hydrochloric acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Sodium hydroxide solution

Procedure:

  • In a suitable flask, dissolve salicylic acid in isoamyl alcohol.

  • Carefully add sodium metal in small portions to the solution to perform a reduction reaction. This step should be carried out in a well-ventilated fume hood with appropriate safety precautions.

  • After the reaction is complete, the resulting mixture is worked up with water and hydrochloric acid to isolate the crude pimelic acid.

  • The crude pimelic acid is then esterified without full purification. It is refluxed with absolute ethanol and a catalytic amount of concentrated sulfuric acid for four hours.[1]

  • The reaction mixture is then diluted with water and extracted with diethyl ether.

  • The ether solution is washed with sodium hydroxide solution to remove any unreacted acidic species, followed by a water wash.[1]

  • The ether is evaporated, and the remaining residue is distilled under reduced pressure to yield this compound (referred to as ethyl pimelate in the original text). The reported yield is 35-38% based on the starting salicylic acid.[1]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the workflows and logical relationships of the described synthesis methods.

Fischer_Esterification Pimelic_Acid Pimelic Acid Reaction_Mixture Reaction at 110°C Pimelic_Acid->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Ionic_Liquid [Emim]HSO₄ (Catalyst) Ionic_Liquid->Reaction_Mixture Catalyzes Diethyl_Pimelate This compound Reaction_Mixture->Diethyl_Pimelate Yield: 96.37% Water Water Reaction_Mixture->Water Byproduct

Caption: Workflow for the direct Fischer esterification of pimelic acid.

Synthesis_from_Cyclohexanone Cyclohexanone Cyclohexanone Step1 Claisen Condensation Cyclohexanone->Step1 Intermediate1 Ethyl 2-keto- hexahydrobenzoate Step1->Intermediate1 Yield: 63-67% Step2 Pyrolysis & Hydrolysis Intermediate1->Step2 Pimelic_Acid Pimelic Acid Step2->Pimelic_Acid Yield: 80-88% Step3 Fischer Esterification Pimelic_Acid->Step3 Diethyl_Pimelate This compound Step3->Diethyl_Pimelate Overall Yield: ~40-48%

Caption: Multi-step synthesis of this compound from cyclohexanone.

Biocatalytic_Pathway cluster_whole_cell Whole-Cell Biocatalyst (e.g., E. coli) Fatty_Acid Fatty Acid (e.g., Octanoic Acid) Esterification Esterification (Alcohol Acyltransferase) Fatty_Acid->Esterification Ethyl_Ester Ethyl Ester Intermediate Esterification->Ethyl_Ester Omega_Oxidation ω-Oxidation (Monooxygenase) Ethyl_Ester->Omega_Oxidation Mono_Ethyl_DCA Mono-ethyl Dicarboxylic Acid Omega_Oxidation->Mono_Ethyl_DCA Esterification2 Second Esterification Mono_Ethyl_DCA->Esterification2 Diethyl_Ester Diethyl Dicarboxylate (e.g., Diethyl Suberate) Esterification2->Diethyl_Ester Yield: ~24% for Suberate

Caption: Conceptual workflow for the biocatalytic synthesis of diethyl dicarboxylates.

Conclusion

The synthesis of this compound can be achieved through various chemical pathways, each with distinct advantages and disadvantages. The direct Fischer esterification of pimelic acid, particularly with the use of a recyclable ionic liquid catalyst, stands out as a high-yield and environmentally conscious method.[1] While traditional methods starting from cyclohexanone or salicylic acid are well-established, they are often multi-step processes with lower overall yields and greater environmental concerns due to the use of harsh reagents and stoichiometric reactants.[1]

Looking forward, biocatalytic routes present a promising frontier for the sustainable production of this compound and other dicarboxylic acid esters. Although still in development for this specific molecule, the principles of whole-cell catalysis using engineered microorganisms offer the potential for converting renewable feedstocks into valuable chemicals under mild conditions.[2] For researchers and drug development professionals, the choice of synthesis method will depend on a balance of factors including required scale, purity, cost, and commitment to green chemistry principles. The ionic liquid-catalyzed esterification currently offers an excellent balance of efficiency and sustainability for laboratory and industrial-scale production.

References

Safety Operating Guide

Proper Disposal Procedures for Diethyl Pimelate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of diethyl pimelate (B1236862), ensuring the protection of personnel and the environment.

This document provides procedural guidance for the safe disposal of diethyl pimelate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[2]

  • Body Protection: Wear fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

In the event of exposure, follow these first aid measures immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2]

  • After Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water, and consult a doctor.[2]

  • After Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[2]

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[2]

This compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₁H₂₀O₄
Molecular Weight 216.27 g/mol
Appearance Colorless to yellow clear liquid
Boiling Point 149 °C at 18 mmHg
Flash Point 93 °C (lit.)
Density 0.996 g/cm³
Solubility in Water 1.97 g/L (slightly soluble)

(Data sourced from multiple references)

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration.[2] Discharging this compound into sewer systems or the environment must be strictly avoided.[2]

Step 1: Waste Collection

  • Collect waste this compound in a suitable, closed, and properly labeled container.

  • Avoid mixing with incompatible materials such as strong oxidants, acids, and bases.[3]

Step 2: Storage Pending Disposal

  • Store the waste container in a cool, dry, and well-ventilated area.[2][4]

  • The storage area should be away from foodstuffs and incompatible materials.[2]

  • Ensure the storage area has adequate ventilation and emergency exits.[2]

Step 3: Arrange for Professional Disposal

  • Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Step 4: Decontamination of Empty Containers

  • Empty containers should be triple-rinsed (or equivalent).[2]

  • The rinsate should be collected and treated as hazardous waste.

  • After proper decontamination, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate Personnel: Keep people away from and upwind of the spill.[2]

  • Remove Ignition Sources: Eliminate all sources of ignition and use non-sparking tools.[2]

  • Ensure Ventilation: Provide adequate ventilation to the area.[2]

  • Contain Spill: Use an absorbent, non-combustible material such as earth, sand, or vermiculite (B1170534) to contain the spill.[3] Do not use combustible materials like sawdust.[3]

  • Collect and Dispose: Collect the absorbed material and place it in a suitable, closed container for disposal according to the procedures outlined above.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal & Decontamination cluster_spill Accidental Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area A->B C Collect Waste in a Labeled, Closed Container B->C Waste Generation D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact Licensed Chemical Waste Disposal Service D->E Ready for Disposal F Arrange for Professional Disposal (Incineration or Chemical Destruction) E->F G Triple-Rinse Empty Containers F->G After Waste Removal H Dispose of Rinsate as Hazardous Waste G->H I Recycle or Dispose of Decontaminated Container H->I S1 Evacuate Area & Remove Ignition Sources S2 Contain Spill with Inert Absorbent Material S1->S2 S3 Collect Absorbed Material into a Waste Container S2->S3 S3->C Enter Waste Stream

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Diethyl pimelate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diethyl Pimelate (B1236862)

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl pimelate, including personal protective equipment (PPE) recommendations, operational plans, and disposal procedures.

Hazard Identification and Personal Protective Equipment

This compound is classified as a chemical that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, adherence to proper PPE protocols is crucial to ensure personal safety.

Protection Type Required PPE Specifications and Guidelines
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards[1]. In situations with a splash potential, a face shield should also be worn[3][4].
Skin Protection Chemical-resistant gloves and impervious clothingGloves must be inspected before use and comply with EU Directive 89/686/EEC and the standard EN 374[1]. Wear fire/flame resistant and impervious clothing[1].
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced[1].
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risks and maintain the chemical's integrity.

Handling:

  • Always handle this compound in a well-ventilated area[1].

  • Avoid all contact with skin and eyes[1].

  • Prevent the formation of dust and aerosols[1].

  • Use non-sparking tools to prevent ignition from electrostatic discharge[1].

  • Facilities should be equipped with an eyewash station and a safety shower[5].

Storage:

  • Store in a tightly closed container[1][5].

  • Keep the container in a dry, cool, and well-ventilated place[1][5][6].

  • Store away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents[5][6].

Emergency Procedures: First Aid and Spill Response

In the event of exposure or a spill, immediate and appropriate action is necessary.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[1][5].
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists[1][5][7].
Eye Contact Rinse thoroughly with pure water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[1][5].
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][5].

Spill Response: In case of a spill, evacuate personnel to a safe area. Wear appropriate personal protective equipment, including chemical-impermeable gloves and a full-face respirator if necessary[1]. Prevent further leakage if it is safe to do so. Remove all sources of ignition and use spark-proof tools[1]. Contain the spill using an inert absorbent material like sand or earth and collect it for disposal in a suitable, closed container[5][6]. Do not let the chemical enter drains[1].

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Chemical Disposal:

  • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[1].

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed[1].

Contaminated Packaging Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning[1].

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill[1].

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing[1].

Workflow for Safe Handling of this compound

The following diagram outlines the procedural flow for safely managing this compound from initial preparation to final disposal.

G prep Preparation ppe Wear Appropriate PPE prep->ppe Step 1 handling Handling storage Storage handling->storage Post-Handling disposal Disposal handling->disposal End of Use emergency Emergency Procedures handling->emergency ventilation Ensure Proper Ventilation ppe->ventilation Step 2 ventilation->handling Step 3 spill Spill Response emergency->spill first_aid First Aid emergency->first_aid

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.